FKBP12 PROTAC RC32
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C75H107N7O20 |
|---|---|
Peso molecular |
1426.7 g/mol |
Nombre IUPAC |
(16Z,24Z,26Z,28Z)-12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11-,17-12-,46-18-,50-38- |
Clave InChI |
XCSUEITWRRFFMN-JGQWHNNLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FKBP12 PROTAC RC32
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the 12-kDa FK506-binding protein (FKBP12). We will explore its core mechanism, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of its mode of action and related scientific workflows.
Introduction to RC32
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] RC32 is a potent and specific PROTAC designed to target FKBP12, a ubiquitously expressed protein that acts as a cis-trans prolyl isomerase and an important regulator of several signaling pathways, including the TGF-β superfamily.[2][3]
RC32 is composed of three key components:
-
A Target-Binding Ligand: Rapamycin (B549165), which binds with high affinity to FKBP12.[4][5]
-
An E3 Ligase-Recruiting Ligand: Pomalidomide (B1683931), which engages the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][6]
-
A Chemical Linker: An optimized linker that connects the two ligands, facilitating the formation of a stable ternary complex.[1]
By inducing the degradation of FKBP12 rather than just inhibiting its function, RC32 offers a powerful chemical tool for studying protein function in vivo and presents a potential therapeutic strategy for diseases where FKBP12 plays a critical role.[3][7]
Core Mechanism of Action
The primary mechanism of action for RC32 follows the established paradigm for PROTACs. The process can be broken down into several key steps, which occur in a catalytic cycle:
-
Ternary Complex Formation: RC32 simultaneously binds to FKBP12 and the CRBN E3 ligase, bringing them into close proximity to form a key ternary complex (FKBP12-RC32-CRBN).[1][7]
-
Ubiquitination: The formation of this complex allows the E3 ligase to tag FKBP12 with ubiquitin molecules, a process carried out by associated E1 (activating) and E2 (conjugating) enzymes.[8]
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated FKBP12 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]
-
Recycling: After degradation of the target, RC32 is released and can engage another FKBP12 and CRBN molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[9]
This degradation is dependent on the ubiquitin-proteasome system. Treatment with proteasome inhibitors like bortezomib (B1684674) or carfilzomib (B1684676) completely blocks RC32-induced degradation of FKBP12.[1] Similarly, co-treatment with excess rapamycin or pomalidomide rescues FKBP12 degradation by competing for binding to RC32, confirming the necessity of the ternary complex.[1][10]
Downstream Signaling Effects: Potentiation of TGF-β Signaling
FKBP12 is a known inhibitor of TGF-β type I receptors. By binding to these receptors, it prevents their spontaneous activation. The degradation of FKBP12 by RC32 leads to the release of this inhibition, thereby potentiating downstream signaling pathways, particularly the BMP-SMAD1/5 pathway.[2][3] This has been demonstrated in multiple myeloma cells, where RC32 treatment enhances BMP-induced SMAD1/5 phosphorylation and subsequent myeloma cell death.[2][10]
Quantitative Data Summary
The efficacy, selectivity, and in vivo activity of RC32 have been characterized across multiple studies. The key quantitative findings are summarized below.
Table 1: In Vitro Profile of RC32
| Parameter | Value | Cell Line | Conditions | Reference(s) |
|---|---|---|---|---|
| DC₅₀ | ~0.3 nM | Jurkat | 12-hour treatment | [1][4] |
| Selectivity | No degradation | Jurkat | - | [1] |
| (FKBP51, FKBP11) | ||||
| Selectivity | No degradation | Myeloma Cells | - | [2] |
| (FKBP51, FKBP52) | ||||
| Selectivity | Some degradation | Myeloma Cells | - | [10] |
| (FKBP4, FKBP5) | ||||
| Mechanism | No mTOR/Calcineurin | In vitro assays | - | [3] |
| | inhibition | | | |
Table 2: In Vivo Efficacy of RC32
| Species | Administration | Dose | Outcome | Reference(s) |
|---|---|---|---|---|
| Mouse | Intraperitoneal (i.p.) | 30 mg/kg (twice daily, 1 day) | Global FKBP12 degradation (except brain) | [4] |
| Mouse | Oral | 60 mg/kg (twice daily, 1 day) | Significant FKBP12 degradation | [4] |
| Bama Pig | Intraperitoneal (i.p.) | 8 mg/kg (twice daily, 2 days) | Efficient FKBP12 degradation in most organs | [4] |
| Rhesus Monkey | Intraperitoneal (i.p.) | 8 mg/kg (twice daily, 3 days) | Efficient FKBP12 degradation in multiple organs |[4] |
Note: The degradation of FKBP12 by RC32 is reversible. Protein levels begin to recover after the compound is washed out or cleared from the system.[1][7]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of RC32, based on descriptions in the cited literature.[1][2][10]
This protocol is used to quantify the reduction in FKBP12 protein levels following RC32 treatment.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) at an appropriate density. Allow cells to adhere or stabilize overnight. Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 12 hours).
-
Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., ß-Actin, GAPDH) to normalize results.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize FKBP12 band intensity to the loading control. Calculate DC₅₀ values by plotting normalized protein levels against the log of RC32 concentration.
This assay measures the effect of FKBP12 degradation on cell survival, particularly in combination with other agents like BMP ligands.
-
Cell Plating: Seed myeloma cells (e.g., INA-6) in a 96-well plate.
-
Treatment: Treat cells with RC32, a BMP ligand (e.g., BMP6), or a combination of both. Include vehicle-only and untreated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add a viability reagent such as CellTiter-Glo® (measures ATP) or a tetrazolium-based compound (e.g., MTS, MTT).
-
Measurement: After a short incubation with the reagent, measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Conclusion
RC32 is a well-characterized PROTAC that efficiently and selectively induces the degradation of FKBP12 both in vitro and in vivo.[1][4] Its mechanism relies on the canonical PROTAC pathway, hijacking the CRBN E3 ligase to trigger proteasomal degradation of its target.[1] The ability of RC32 to degrade FKBP12 has been shown to potentiate BMP/SMAD signaling, highlighting its potential as a tool to investigate FKBP12 biology and as a possible therapeutic agent in contexts such as multiple myeloma.[2][10] The data presented herein provide a robust foundation for researchers utilizing RC32 in their drug development and discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. nva.sikt.no [nva.sikt.no]
- 3. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of RC32 PROTAC
This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC), RC32. It details its discovery, mechanism of action, synthesis, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Introduction to RC32
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2] These molecules consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3][4]
RC32 is a potent, cell-permeable PROTAC specifically designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).[3][5] It is constructed by conjugating Rapamycin, a high-affinity ligand for FKBP12, to Pomalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, via a polyethylene (B3416737) glycol linker.[3][5][6] The development of RC32 has provided a powerful chemical tool for achieving rapid, robust, and reversible knockdown of FKBP12 in vitro and in vivo, across multiple species including mice, rats, pigs, and non-human primates.[6]
Mechanism of Action
The primary mechanism of RC32 involves inducing the proximity of FKBP12 to the CRBN E3 ligase. This action facilitates the formation of a ternary complex (FKBP12-RC32-CRBN), which leads to the poly-ubiquitination of FKBP12.[3][6] The ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[2] A key advantage of this catalytic mechanism is that once the target protein is degraded, the PROTAC molecule is released and can target another copy of the protein.[2]
Caption: Mechanism of action for RC32-mediated degradation of FKBP12.
Discovery and Characterization Data
RC32 was developed as a chemical tool to achieve global protein knockdown.[6] Its efficacy has been demonstrated through extensive in vitro and in vivo experiments.
RC32 demonstrates potent degradation of FKBP12 in cell culture.
| Cell Line | Treatment Time | DC₅₀ (50% Degradation Concentration) | Reference |
| Jurkat | 12 hours | ~0.3 nM | [3][5] |
RC32 has shown remarkable efficacy in degrading FKBP12 across various organs in multiple animal models.
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice daily for 1 day | Efficient degradation in most organs (excluding brain) | [5][6] |
| Mice | Oral (p.o.) | 60 mg/kg, twice daily for 1 day | Significant degradation of FKBP12 | [5] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg, twice daily for 2 days | Efficient degradation in most organs examined | [5] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg, twice daily for 3 days | Efficient degradation in heart, liver, kidney, spleen, lung, stomach | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research related to RC32.
This protocol describes the method to quantify RC32-induced degradation of FKBP12 in a cell line such as Jurkat.
-
Cell Culture: Culture Jurkat cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1x10⁶ cells/mL.
-
PROTAC Treatment: Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 12 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., ß-Actin) to ensure equal protein loading.[3]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to calculate the percentage of FKBP12 degradation relative to the vehicle control and determine the DC₅₀ value.
Caption: Experimental workflow for in vitro characterization of RC32.
To confirm the mechanism of action, competition experiments are performed.[3]
-
Binding Competition: Pre-incubate Jurkat cells for 3 hours with an excess of Rapamycin (to block RC32 binding to FKBP12) or Pomalidomide (to block RC32 binding to CRBN) before adding a fixed concentration of RC32 (e.g., 10 nM) for 2 hours.[3][7]
-
Proteasome Inhibition: Pre-treat cells for 3 hours with a proteasome inhibitor like Bortezomib or Carfilzomib before adding RC32.[3][7]
-
Analysis: Process the cells for immunoblotting as described in Protocol 4.1. Successful competition or inhibition should rescue FKBP12 from degradation.
This protocol details the preparation and administration of RC32 for animal studies.
-
Formulation Preparation: Prepare a stock solution of RC32 in DMSO. For the final formulation, add co-solvents sequentially to create a suspension or solution suitable for injection. A published formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Note: Sonication may be required to aid dissolution.[5]
-
-
Animal Dosing: Administer the prepared RC32 formulation to the animals (e.g., mice) via the desired route (intraperitoneal or oral) at the specified dose and schedule.
-
Tissue Harvesting and Analysis: At the end of the treatment period, euthanize the animals and harvest various organs and tissues (e.g., heart, liver, kidney, spleen).[5] Prepare tissue lysates and analyze FKBP12 protein levels by immunoblotting as described in Protocol 4.1.
Synthesis of RC32
RC32 is a heterobifunctional molecule synthesized by chemically linking three core components. While the precise, step-by-step synthetic route is often proprietary, the general strategy involves the conjugation of the FKBP12 ligand, the CRBN ligand, and a flexible linker.
-
FKBP12 Ligand: Rapamycin.[5]
-
E3 Ligase Ligand: Pomalidomide.[5]
-
Linker: A polyethylene glycol (PEG) based linker is used to connect the two ligands.[3]
The synthesis would typically involve modifying Rapamycin and Pomalidomide with reactive functional groups that allow for their covalent attachment to the bifunctional PEG linker.
Caption: Logical structure of the RC32 PROTAC molecule.
Conclusion
RC32 stands as a highly effective and versatile PROTAC for the targeted degradation of FKBP12. Its demonstrated potency at nanomolar concentrations in vitro and its robust activity across multiple animal models highlight its value as a research tool for studying the biological functions of FKBP12. The detailed protocols and data presented in this guide offer a foundational resource for scientists working to apply or expand upon this powerful chemical knockdown technology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. scientistlive.com [scientistlive.com]
- 3. researchgate.net [researchgate.net]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Consequences of FKBP12 Ablation via RC32: An In-depth Technical Guide
For Immediate Release
A Comprehensive Analysis of Cellular Pathway Modulation Following FKBP12 Knockdown Using the PROTAC Degrader RC32
This technical guide provides a detailed examination of the cellular pathways affected by the knockdown of the 12-kDa FK506-binding protein (FKBP12) using RC32, a Proteolysis Targeting Chimera (PROTAC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic intricacies of targeted protein degradation.
Introduction
FKBP12 is a ubiquitously expressed protein that plays a crucial role in various cellular processes, including protein folding, calcium homeostasis, and signal transduction.[1][2] It is a known physiological inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway and is also implicated in the mTOR pathway.[3][4] RC32 is a novel PROTAC designed to specifically target FKBP12 for degradation by the ubiquitin-proteasome system.[3] This guide summarizes the quantitative effects of RC32-mediated FKBP12 knockdown, details the experimental protocols to assess these effects, and visualizes the key cellular pathways and experimental workflows involved.
Data Presentation: Quantitative Effects of RC32-mediated FKBP12 Knockdown
The efficacy of RC32 in degrading FKBP12 has been demonstrated across various cell lines. The following tables summarize the key quantitative data gathered from multiple studies.
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| Jurkat | ~0.3 | >90 | 12 | [3] |
| Hep3B | 0.9 | >90 | 15 | |
| HuH7 | 0.4 | >90 | 15 | |
| Multiple Myeloma (INA-6) | Dose-dependent degradation | >90 | 4 |
Table 1: Efficacy of RC32 in Degrading FKBP12 in Various Cell Lines. DC50 represents the concentration of RC32 required to degrade 50% of FKBP12 protein, and Dmax is the maximum percentage of degradation observed.
| Cell Line | Treatment | Fold Increase in pSMAD1/5/8 | Reference |
| Hep3B | RC32 (dose-dependent) | Significant increase | |
| HuH7 | RC32 (dose-dependent) | Significant increase | |
| Multiple Myeloma (INA-6) | RC32 + BMP6 | Strong potentiation |
Table 2: Effect of RC32 on the TGF-β/BMP Signaling Pathway. The data shows the fold increase in the phosphorylation of SMAD1/5/8, key downstream effectors of the pathway, upon treatment with RC32.
| Cell Line | Treatment | IC50 (nM) | Reference |
| Multiple Myeloma (RPMI-8226) | BU-32 (a proteasome inhibitor) | 3.2 | [5] |
| Multiple Myeloma (MM.1S) | BU-32 | 7.5 | [5] |
| Multiple Myeloma (MM.1R) | BU-32 | 4.5 | [5] |
| Multiple Myeloma (U266) | BU-32 | 6.1 | [5] |
Table 3: Effect of Proteasome Inhibition on Multiple Myeloma Cell Viability. While direct IC50 values for RC32 in these specific cell lines were not found, this table provides context on the sensitivity of myeloma cells to proteasome-targeting agents. RC32 leverages the proteasome to degrade FKBP12, and its degradation of FKBP12 potentiates myeloma cell death.[6]
Core Signaling Pathways Affected by FKBP12 Knockdown
FKBP12 knockdown, particularly through the action of RC32, primarily impacts two major signaling pathways: the TGF-β/BMP pathway and, to a lesser extent, the mTOR pathway.
The TGF-β/BMP Signaling Pathway
FKBP12 is a well-established negative regulator of the TGF-β type I receptor (TGFBR1).[7] It binds to the receptor's GS domain, preventing its phosphorylation and activation in the absence of a ligand.[6] By inducing the degradation of FKBP12, RC32 removes this inhibitory constraint, leading to the potentiation of TGF-β/BMP signaling. This results in increased phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate target gene expression.[6]
The mTOR Signaling Pathway
The role of FKBP12 in the mTOR pathway is primarily understood through its interaction with rapamycin. The FKBP12-rapamycin complex binds to and inhibits mTORC1.[4] Studies on FKBP12 knockout mice have shown enhanced mTORC1 signaling, suggesting an inhibitory role for FKBP12 even in the absence of rapamycin.[4] However, research on RC32 indicates it has no clear impact on mTOR activity, suggesting that simple degradation of FKBP12 does not phenocopy the effect of the FKBP12-rapamycin complex on mTOR.[6] This highlights a key difference between a PROTAC-mediated knockdown and small molecule inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of RC32.
PROTAC Experimental Workflow
Validating the activity of a PROTAC like RC32 involves a systematic workflow to confirm target engagement, degradation, and downstream cellular effects.
Detailed Methodologies
1. Western Blot for FKBP12 Degradation and SMAD Phosphorylation
-
Cell Lysis: Treat cells with RC32 for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against FKBP12, phospho-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.
-
Quantification: Densitometry is used to quantify band intensities, and protein levels are normalized to the loading control.
2. TGF-β Reporter Assay
-
Cell Transfection: Use a cell line stably or transiently transfected with a reporter construct containing SMAD-binding elements upstream of a luciferase gene.
-
Cell Plating and Treatment: Plate the reporter cells and allow them to adhere. Treat with RC32 with or without a TGF-β ligand (e.g., BMP6).
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a control (e.g., Renilla luciferase or total protein) and express the results as fold induction over untreated cells.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of RC32.
-
Assay:
-
MTT: Add MTT reagent and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
CellTiter-Glo: Add CellTiter-Glo reagent and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Conclusion
RC32 is a potent and specific degrader of FKBP12, leading to a significant potentiation of the TGF-β/BMP signaling pathway. This is evidenced by the increased phosphorylation of SMAD1/5/8 and subsequent downstream effects. Notably, RC32-mediated degradation of FKBP12 does not appear to significantly impact the mTOR signaling pathway in the same manner as rapamycin, highlighting the nuanced differences between protein degradation and inhibition. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the cellular consequences of FKBP12 knockdown and to explore the therapeutic potential of targeted protein degradation. Further research, including comprehensive off-target analysis through proteomics, will continue to refine our understanding of the broader cellular impact of this promising therapeutic strategy.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Comparative analysis and directed protein evolution yield an improved degron technology with minimal basal degradation, rapid inducible depletion, and faster recovery of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Evaluation of FKBP and DHFR based destabilizing domains in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
RC32 PROTAC: A Chemical Probe for Interrogating FKBP12 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful chemical biology tool and therapeutic modality for the targeted degradation of proteins. This guide provides a comprehensive technical overview of RC32, a PROTAC designed to induce the degradation of the 12-kDa FK506-binding protein (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and the regulation of signal transduction pathways. RC32 serves as a potent chemical probe to elucidate the cellular functions of FKBP12 by enabling its acute and reversible knockdown.
This document details the mechanism of action, quantitative biochemical and cellular data, and experimental protocols for the application of RC32 in studying FKBP12 function, with a particular focus on its role in Bone Morphogenetic Protein (BMP) signaling.
Mechanism of Action
RC32 is a heterobifunctional molecule composed of three key components: a ligand for FKBP12 (Rapamycin), a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide), and a linker connecting these two moieties. By simultaneously binding to FKBP12 and Cereblon, RC32 facilitates the formation of a ternary complex. This proximity induces the polyubiquitination of FKBP12 by the E3 ligase, marking it for degradation by the 26S proteasome. This event-driven, catalytic process allows for the sustained depletion of FKBP12 at sub-stoichiometric concentrations of the PROTAC.
Caption: Mechanism of RC32-mediated FKBP12 degradation.
Quantitative Data
Table 1: Binding Affinities of RC32 Components
| Component | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| Rapamycin | FKBP12 | Fluorescence Polarization | 0.2 nM | [1] |
| Pomalidomide | Cereblon (CRBN) | Isothermal Titration Calorimetry | ~157 nM | [2][3] |
Table 2: In Vitro Degradation Efficacy of RC32
| Cell Line | DC50 (12h treatment) | Notes | Reference |
| Jurkat | ~0.3 nM | Human T lymphocyte cell line | [3] |
| Hep3B | 0.9 nM | Human hepatocellular carcinoma cell line | |
| HuH7 | 0.4 nM | Human hepatocellular carcinoma cell line |
Table 3: In Vivo Administration and Efficacy of RC32
| Animal Model | Dosage and Administration | Outcome | Reference |
| Mice | 30 mg/kg, i.p., twice a day for 1 day | Degradation of FKBP12 in most organs (except brain) | [3] |
| Mice | 60 mg/kg, oral, twice a day for 1 day | Significant degradation of FKBP12 | [3] |
| Bama Pigs (20 kg) | 8 mg/kg, i.p., twice a day for 2 days | Efficient degradation of FKBP12 in most organs | [3] |
| Rhesus Monkeys | 8 mg/kg, i.p., twice a day for 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach | [3] |
Role of FKBP12 in BMP Signaling
FKBP12 is a known negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway. It binds to the glycine-serine rich (GS) domain of BMP type I receptors (e.g., ALK2, ALK3, ALK6), preventing their spontaneous activation. The degradation of FKBP12 by RC32 leads to the dissociation of this inhibitory interaction, resulting in the activation of the BMP signaling cascade, even in the absence of BMP ligands. This activation is characterized by the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.
Caption: RC32-mediated activation of the BMP signaling pathway.
Experimental Protocols
Synthesis of RC32 PROTAC
Materials:
-
Rapamycin
-
Pomalidomide
-
Linker precursors (e.g., with terminal functional groups like amines, carboxylic acids, or alkynes/azides for click chemistry)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Functionalization of Rapamycin: Introduce a reactive handle onto the Rapamycin macrocycle at a position that does not disrupt its binding to FKBP12. This may involve selective protection and deprotection of hydroxyl groups followed by conversion to an amine, carboxylic acid, or other reactive moiety.
-
Functionalization of Pomalidomide: Modify Pomalidomide to introduce a complementary reactive group. This is often done at the 4-amino position of the phthalimide (B116566) ring.
-
Linker Synthesis: Synthesize or procure a linker of desired length and composition with appropriate terminal functional groups for conjugation to the modified Rapamycin and Pomalidomide.
-
Coupling Reactions:
-
React the functionalized Rapamycin with one end of the linker using appropriate coupling chemistry (e.g., amide bond formation).
-
Purify the Rapamycin-linker intermediate.
-
React the Rapamycin-linker intermediate with the functionalized Pomalidomide to form the final RC32 PROTAC.
-
-
Purification and Characterization: Purify the final product using column chromatography and/or preparative HPLC. Characterize the structure and purity of RC32 using techniques such as NMR spectroscopy and mass spectrometry.
Western Blot Analysis of FKBP12 Degradation
This protocol details the steps to assess the degradation of FKBP12 in cultured cells following treatment with RC32.
Materials:
-
Cultured cells (e.g., Jurkat, Hep3B)
-
RC32 PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer, transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FKBP12
-
Primary antibody: anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of RC32 in fresh culture medium. Include a vehicle control (DMSO).
-
Treat cells with different concentrations of RC32 for the desired time (e.g., 12 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the FKBP12 signal to the loading control.
-
Quantitative Proteomics for Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of RC32 by identifying off-target protein degradation using quantitative mass spectrometry.
Materials:
-
Cultured cells
-
RC32 PROTAC
-
Lysis buffer (e.g., urea-based buffer for deep proteome coverage)
-
DTT, iodoacetamide, and trypsin
-
Isobaric labeling reagents (e.g., TMT)
-
LC-MS/MS system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation:
-
Treat cells with RC32 at a concentration that induces significant FKBP12 degradation and a vehicle control. Use multiple biological replicates.
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides with trypsin.
-
-
Isobaric Labeling:
-
Label the peptide samples from different conditions with isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the RC32-treated samples compared to the control. FKBP12 should be among the most significantly downregulated proteins. Other significantly downregulated proteins are potential off-targets.
-
Experimental and Logical Workflows
Caption: A typical experimental workflow for the characterization of RC32.
Conclusion
RC32 is a potent and valuable chemical probe for the acute and reversible degradation of FKBP12. Its well-characterized mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it an excellent tool for dissecting the multifaceted roles of FKBP12 in cellular physiology and disease. The detailed protocols and quantitative data provided in this guide are intended to facilitate the use of RC32 by the scientific community to further unravel the biological functions of FKBP12.
References
Investigating the Role of FKBP12 in TGF-β Signaling with RC32: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of FKBP12 as a negative regulator of Transforming Growth Factor-beta (TGF-β) signaling and the mechanism by which the small molecule RC32, a Proteolysis Targeting Chimera (PROTAC), can modulate this pathway. This document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the signaling pathways and experimental workflows.
Introduction: FKBP12 as a Gatekeeper of TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) superfamily of ligands plays a critical role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβR-II), a serine/threonine kinase. This binding event recruits and activates the type I receptor (TβR-I), which in turn phosphorylates downstream effector proteins, primarily the SMADs (Sons of Mothers Against Decapentaplegic).[1][2]
FK506-binding protein 12 (FKBP12) is an abundant immunophilin that has been identified as a key negative regulator of the TGF-β signaling pathway.[3] In the absence of a ligand, FKBP12 binds to the glycine-serine-rich (GS) domain of the TβR-I.[3] This interaction sterically hinders the phosphorylation of TβR-I by TβR-II, thereby preventing spurious activation of the downstream signaling cascade.[3] Upon ligand binding to TβR-II, a conformational change is induced, leading to the release of FKBP12 from TβR-I and allowing for its phosphorylation and the subsequent propagation of the signal.[3]
RC32: A PROTAC-mediated Approach to Modulate TGF-β Signaling
RC32 is a potent and specific degrader of the FKBP12 protein.[4] It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. RC32 consists of a ligand that binds to FKBP12 (based on rapamycin) and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4]
The binding of RC32 to both FKBP12 and CRBN brings them into close proximity, facilitating the ubiquitination of FKBP12 by the E3 ligase complex. Poly-ubiquitinated proteins are recognized and targeted for degradation by the proteasome. Consequently, treatment with RC32 leads to a rapid and sustained decrease in intracellular FKBP12 levels.
By degrading FKBP12, RC32 effectively removes the inhibitory constraint on TβR-I. This sensitizes the cell to TGF-β ligands, leading to an amplified downstream signal, including increased phosphorylation of SMAD proteins. This targeted degradation approach offers a powerful tool to investigate the consequences of enhanced TGF-β signaling in various physiological and pathological contexts.
Data Presentation
The following tables summarize the quantitative data available for the activity of RC32.
| Parameter | Value | Cell Line | Conditions | Reference |
| DC₅₀ | ~0.3 nM | Jurkat cells | 12-hour treatment | [4] |
| FKBP12 Degradation | Significant | Jurkat cells | 10 nM for 2 hours (following pre-treatment with bortezomib) | [4] |
| SMAD1/5 Phosphorylation | Dose-dependent potentiation | Multiple Myeloma cells | Ligand-induced | |
| Cell Viability | Dose-dependent potentiation of cell death | Multiple Myeloma cells | Ligand-induced |
| Animal Model | Dose | Route of Administration | Outcome | Reference |
| Mice | 30 mg/kg (twice daily for 1 day) | Intraperitoneal (i.p.) | FKBP12 degradation in most organs (except brain) | |
| Mice | 60 mg/kg (twice daily for 1 day) | Oral | Significant FKBP12 degradation | |
| Bama Pigs (20 kg) | 8 mg/kg (twice daily for 2 days) | Intraperitoneal (i.p.) | Efficient FKBP12 degradation in most organs | |
| Rhesus Monkeys | 8 mg/kg (twice daily for 3 days) | Intraperitoneal (i.p.) | Efficient FKBP12 degradation in heart, liver, kidney, spleen, lung, and stomach |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical TGF-β Signaling Pathway with FKBP12 Inhibition.
Caption: Mechanism of Action of RC32-mediated FKBP12 Degradation.
Caption: General Experimental Workflow for Investigating RC32.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of RC32's role in FKBP12-mediated TGF-β signaling.
PROTAC-mediated Degradation of FKBP12 (Western Blot)
This protocol describes the assessment of FKBP12 protein levels following treatment with RC32.
Materials:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RC32 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Jurkat or multiple myeloma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1 µM for dose-response) or a fixed concentration for different time points (e.g., 2, 4, 8, 12, 24 hours for time-course). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
-
Assessment of SMAD Phosphorylation (Western Blot)
This protocol is used to measure the activation of the TGF-β pathway by quantifying phosphorylated SMAD proteins.
Materials:
-
Same as in Protocol 5.1, with the addition of:
-
TGF-β ligand (e.g., TGF-β1 or BMP2)
-
Primary antibody: anti-phospho-SMAD1/5 and anti-total-SMAD1/5
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding procedure as in Protocol 5.1.
-
Pre-treat cells with RC32 or vehicle for a specified time (e.g., 12 hours).
-
Stimulate the cells with a TGF-β ligand for a short period (e.g., 30-60 minutes).
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-5 from Protocol 5.1.
-
For the primary antibody incubation, use the anti-phospho-SMAD1/5 antibody.
-
-
Total SMAD and Data Analysis:
-
Strip the membrane and re-probe with an anti-total-SMAD1/5 antibody to normalize the phosphorylated protein levels.
-
Quantify the band intensities and express the results as the ratio of phosphorylated SMAD to total SMAD.
-
Cell Viability Assay (MTS Assay)
This protocol measures the effect of RC32 and TGF-β ligand on cell proliferation and viability.
Materials:
-
96-well clear-bottom plates
-
Cell culture medium
-
RC32
-
TGF-β ligand
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Treatment:
-
Treat cells with serial dilutions of RC32 in the presence or absence of a fixed concentration of TGF-β ligand. Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
SMAD-Responsive Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the SMAD pathway.
Materials:
-
HEK293T or other suitable cell line
-
SMAD-responsive luciferase reporter plasmid (e.g., containing SMAD binding elements driving firefly luciferase)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
RC32
-
TGF-β ligand
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection:
-
Co-transfect cells with the SMAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with RC32 or vehicle, followed by stimulation with a TGF-β ligand.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Co-Immunoprecipitation of FKBP12 and TβR-I
This protocol is used to verify the interaction between FKBP12 and TβR-I and to assess the effect of RC32 on this interaction.
Materials:
-
Cells overexpressing tagged versions of TβR-I (e.g., HA-tag) and FKBP12 (e.g., FLAG-tag)
-
Lysis buffer for co-immunoprecipitation (non-denaturing)
-
Anti-HA antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-FLAG, anti-HA
Procedure:
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-HA antibody to pull down HA-TβR-I.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing with both anti-HA and anti-FLAG antibodies to detect TβR-I and co-immunoprecipitated FKBP12, respectively.
-
-
RC32 Treatment:
-
To assess the effect of RC32, treat the cells with the PROTAC prior to lysis and co-immunoprecipitation. A decrease in the co-immunoprecipitated FKBP12 would be expected due to its degradation.
-
Conclusion
RC32 represents a powerful chemical tool for investigating the role of FKBP12 in TGF-β signaling. By inducing the targeted degradation of FKBP12, RC32 allows for a potent and specific potentiation of the TGF-β pathway. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of modulating this critical signaling axis in various diseases, including cancer and fibrotic disorders. The use of PROTAC technology, as exemplified by RC32, offers a novel and effective strategy for dissecting complex biological pathways and developing new therapeutic interventions.
References
Technical Whitepaper: Phenotypic Consequences of Targeted FKBP12 Degradation in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
The FK506-Binding Protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase involved in multiple critical cellular signaling pathways. Its roles in regulating the TGF-β/BMP pathway, its interaction with the oncoprotein MDM2, and its function as the primary receptor for the mTOR inhibitor rapamycin (B549165) have positioned it as a protein of significant interest in oncology. The advent of targeted protein degradation (TPD) technologies, particularly proteolysis-targeting chimeras (PROTACs), has enabled the specific and efficient removal of FKBP12 from cancer cells, revealing profound and context-dependent phenotypic effects. This technical guide provides an in-depth analysis of these effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Introduction to FKBP12 and Targeted Degradation
FKBP12 is a highly abundant cytoplasmic protein that serves as a crucial regulator in several signaling cascades.[1][2] Its functions include inhibiting the basal activity of TGF-β type I receptors and modulating intracellular calcium release channels.[1][3] Furthermore, FKBP12 is widely known for forming an inhibitory complex with rapamycin to allosterically inhibit the mTORC1 complex, a central regulator of cell growth and proliferation.[4][5] More recently, a novel function was identified wherein FKBP12 promotes the degradation of the oncoprotein MDM2, thereby stabilizing the tumor suppressor p53.[6]
Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest.[7][8] This is often achieved using heterobifunctional molecules called PROTACs, which consist of a ligand for the target protein (e.g., FKBP12) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][9] This engineered proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[9][10] This approach offers a distinct advantage over traditional inhibition by physically removing the entire protein scaffold, thereby eliminating all its functions.[7]
Core Signaling Pathways Modulated by FKBP12 Degradation
The degradation of FKBP12 has been shown to significantly impact at least two major signaling pathways in cancer cells, leading to distinct phenotypic outcomes.
Potentiation of the TGF-β/BMP Signaling Pathway
In certain cancers, such as multiple myeloma, FKBP12 acts as an endogenous inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, a branch of the TGF-β superfamily.[3] FKBP12 binds to the GS-domain of TGF-β type I receptors, preventing their activation.[3][11] The degradation of FKBP12 removes this inhibitory brake, leading to enhanced ligand-induced phosphorylation of SMAD1/5.[3][11] Activated SMAD1/5 complexes then translocate to the nucleus to regulate gene expression, notably causing the downregulation of the oncogene MYC.[3] The resulting decrease in MYC levels leads to cell growth arrest and apoptosis.[3][11]
Modulation of the MDM2/p53 Signaling Axis
FKBP12 has been shown to interact directly with the oncoprotein MDM2, a primary negative regulator of the p53 tumor suppressor.[6] This interaction disrupts the MDM2/MDM4 heterodimer and promotes MDM2 self-ubiquitination and subsequent degradation.[2][6] The resulting decrease in MDM2 levels leads to the stabilization and activation of p53, enhancing the sensitivity of cancer cells to apoptosis induced by chemotherapy or other DNA-damaging agents.[6]
Consequently, the targeted degradation of FKBP12 would be predicted to have the opposite effect: stabilizing MDM2, leading to p53 suppression and potentially conferring resistance to certain therapies. This highlights the context-dependent nature of FKBP12's role in cancer cell survival.
Quantitative Analysis of Phenotypic Effects
The degradation of FKBP12 has been quantified across various cancer cell lines, leading to measurable phenotypic changes. The data below is compiled from studies utilizing FKBP12-targeting PROTACs.
Table 1: Efficacy of Representative FKBP12 Degraders
| Degrader | Cancer Cell Line | Target | E3 Ligase Recruited | Degradation Efficacy | Reference |
| dFKBP-1 | MV4;11 (Leukemia) | FKBP12 | Cereblon (CRBN) | >80% degradation at 0.1 µM | [1] |
| RC32 | INA-6 (Myeloma) | FKBP12 | Cereblon (CRBN) | Dose-dependent degradation | [11] |
| dFKBP-1 | INA-6 (Myeloma) | FKBP12 | Cereblon (CRBN) | Dose-dependent degradation | [11] |
| SLF-based | Leukemia Cells | FKBP12 | Not Specified | Vast majority degraded in hours | [12] |
Table 2: Phenotypic Outcomes of FKBP12 Degradation
| Cell Line | Treatment | Phenotypic Effect | Quantitative Measurement | Reference |
| INA-6 (Myeloma) | FKBP1A (FKBP12) Knockout + BMP4 | Decreased Cell Viability | Significant reduction vs. control | [3] |
| INA-6 (Myeloma) | FKBP1A (FKBP12) Knockout + BMP6 | Enhanced Apoptosis | Increased Caspase 3/7 activity | [3] |
| INA-6 (Myeloma) | RC32 / dFKBP-1 + Ligand | Potentiated Cell Death | Strong potentiation of ligand-induced death | [11] |
| MV4;11 (Leukemia) | dFKBP-1 | Sensitization to Chemotherapy | Enhanced sensitivity to Nutlin-3 | [1] |
Experimental Protocols & Methodologies
Reproducing and building upon existing research requires robust and detailed protocols. The following sections outline standard methodologies for studying the effects of FKBP12 degradation.
Protocol 1: Targeted Degradation of FKBP12 in Cancer Cells
-
Cell Culture: Culture human multiple myeloma (INA-6) or leukemia (MV4;11) cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Plate cells in 6-well or 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Treatment: Prepare stock solutions of the FKBP12-targeting PROTAC (e.g., dFKBP-1, RC32) in DMSO. Dilute the degrader to final concentrations (e.g., ranging from 1 nM to 10 µM) in fresh culture media.
-
Incubation: Treat cells for various time points (e.g., 4, 8, 24, 48 hours) to assess the kinetics of degradation and the onset of phenotypic effects. Include a vehicle-only (DMSO) control. For co-treatment experiments, add relevant ligands (e.g., BMP4, BMP6) as required by the experimental design.[3][11]
Protocol 2: Assessment of Protein Degradation by Western Blot
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-FKBP12, anti-pSMAD1/5, anti-SMAD1, anti-MYC, and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Cell Viability/Apoptosis Assays
-
Cell Viability (e.g., CellTiter-Glo® Luminescent Assay):
-
Plate cells in an opaque-walled 96-well plate and treat as described in Protocol 1.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.
-
-
Apoptosis (e.g., Caspase-Glo® 3/7 Assay):
-
Follow the same initial steps as the cell viability assay.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate according to the manufacturer's instructions (typically 30-60 minutes).
-
Measure luminescence. The signal is proportional to the amount of active caspase 3 and 7, key executioners of apoptosis.[3]
-
Conclusion and Future Directions
Targeted degradation of FKBP12 is a promising therapeutic strategy with potent, albeit context-dependent, effects on cancer cells. In multiple myeloma, FKBP12 degradation robustly induces apoptosis by potentiating BMP signaling.[3][11] Conversely, its role in the MDM2/p53 axis suggests that its degradation could confer chemoresistance in other cancer types, a critical consideration for therapeutic development.[2][6]
Future research should focus on:
-
Elucidating Context: Identifying biomarkers that predict whether cancer cells will be sensitive or resistant to FKBP12 degradation. FKBP1A mRNA levels have already been suggested as a potential predictive biomarker in myeloma.[3]
-
Optimizing Degraders: Developing more potent and selective degraders, potentially including tissue-specific E3 ligase recruiters to minimize off-target effects.
-
Combination Therapies: Exploring rational combinations of FKBP12 degraders with other agents. For example, in myeloma, combining them with BMP ligands could enhance efficacy. In other cancers, combining them with agents that do not rely on p53-mediated apoptosis may be necessary.
This technical guide provides a framework for understanding and investigating the complex phenotypic consequences of FKBP12 degradation, offering valuable insights for researchers and drug developers in the field of oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. FKBP12 is a predictive biomarker for efficacy of anthracycline-based chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR SIGNALING IN CANCER CELL MOTILITY AND TUMOR METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 11. nva.sikt.no [nva.sikt.no]
- 12. fiercebiotech.com [fiercebiotech.com]
RC32 PROTAC: A Technical Guide for Investigating Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RC32, a Proteolysis Targeting Chimera (PROTAC), for studying neurodegenerative disease models. RC32 targets the FK506-Binding Protein 12 (FKBP12) for degradation, offering a chemical knockdown tool to investigate the roles of this protein in the pathogenesis of diseases such as Alzheimer's and Parkinson's. This document outlines the mechanism of action of RC32, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to RC32 PROTAC
RC32 is a heterobifunctional molecule that induces the degradation of FKBP12.[1] It consists of rapamycin, a ligand for FKBP12, connected via a linker to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] By hijacking the cell's ubiquitin-proteasome system, RC32 provides a powerful method for achieving rapid, potent, and reversible knockdown of FKBP12 in vitro and in vivo.[4][5]
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in various cellular processes, including protein folding and signal transduction.[6][7] Its involvement in neurodegenerative diseases stems from its interactions with key pathological proteins. FKBP12 interacts with the amyloid precursor protein (APP), and its overexpression promotes the amyloidogenic processing pathway associated with Alzheimer's disease.[2][8] Furthermore, FKBP12 has been found to colocalize with α-synuclein in Lewy bodies and can enhance its aggregation, a hallmark of Parkinson's disease.[3][9][10] The ability of RC32 to degrade FKBP12 makes it a valuable tool for exploring the therapeutic potential of targeting this protein in neurodegenerative contexts.
Mechanism of Action
The mechanism of RC32-mediated degradation of FKBP12 follows the canonical PROTAC pathway. The bifunctional nature of RC32 enables it to simultaneously bind to FKBP12 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[1][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.[4][11]
Figure 1: Mechanism of RC32-mediated FKBP12 degradation.
Quantitative Data Summary
The efficacy of RC32 has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative data available for RC32.
Table 1: In Vitro Degradation of FKBP12 by RC32
| Cell Line | DC50 | Treatment Time | Reference |
| Jurkat | ~0.3 nM | 12 hours | [4] |
Table 2: In Vivo Degradation of FKBP12 by RC32 in Animal Models
| Animal Model | Administration Route | Dosage | Tissue | Observations | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice a day for 1 day) | Most organs (except brain) | Undetectable FKBP12 levels | [4] |
| Mice | Oral | 60 mg/kg (twice a day for 1 day) | Significant degradation in peripheral tissues | Orally bioavailable | [4] |
| Mice | Intracerebroventricular (i.c.v.) | Not specified | Brain | FKBP12 degradation in the brain | [4] |
| Rats | Intraperitoneal (i.p.) | 20 mg/kg (two doses, 12 hours apart) | High degradation efficiency | Effective in rats | [4] |
| Bama Pigs | Intraperitoneal (i.p.) | Not specified | Not specified | Efficient degradation | [5] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | Not specified | Not specified | Efficient degradation | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of RC32.
In Vitro FKBP12 Degradation Assay
This protocol outlines the steps to determine the in vitro degradation of FKBP12 in a selected cell line.
Figure 2: Workflow for in vitro FKBP12 degradation assay.
Materials:
-
Selected cell line (e.g., Jurkat, HEK293T)
-
Cell culture medium and supplements
-
RC32 PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FKBP12 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the chosen cell line in a multi-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of RC32 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of RC32 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 12 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the chemiluminescent signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with a loading control antibody.[12]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This cell-free assay confirms that RC32 induces the ubiquitination of FKBP12 in the presence of the necessary components of the ubiquitin-proteasome system.[11][13]
Materials:
-
Recombinant human FKBP12 protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Cereblon/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
RC32 PROTAC
-
DMSO
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the Cereblon E3 ligase complex.
-
Add Substrate and PROTAC: Add the recombinant FKBP12 protein and the desired concentration of RC32 (or DMSO as a vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an anti-FKBP12 antibody. A ladder of higher molecular weight bands above the unmodified FKBP12 band indicates polyubiquitination.[11]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is designed to demonstrate the formation of the FKBP12-RC32-CRBN ternary complex in cells.[14][15]
Figure 3: Workflow for Co-Immunoprecipitation of the ternary complex.
Materials:
-
Cells expressing FKBP12 and CRBN
-
RC32 PROTAC
-
DMSO
-
Co-IP lysis buffer
-
Antibody against one component of the complex (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-FKBP12 and anti-CRBN)
Procedure:
-
Cell Treatment: Treat cells with RC32 or DMSO for a short period (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells using a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: a. Pre-clear the lysate to reduce non-specific binding. b. Incubate the cleared lysate with an anti-CRBN antibody (or an antibody against another component of the complex) overnight at 4°C. c. Add Protein A/G beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of FKBP12 and CRBN. An increased amount of co-precipitated FKBP12 in the RC32-treated sample compared to the vehicle control indicates the formation of the ternary complex.
Application in Neurodegenerative Disease Models
The primary application of RC32 in the context of neurodegenerative diseases is to elucidate the functional consequences of FKBP12 depletion.
Alzheimer's Disease Models
Given the role of FKBP12 in APP processing, RC32 can be used in cellular or animal models of Alzheimer's disease to investigate whether the degradation of FKBP12 can shift APP processing away from the amyloidogenic pathway, thereby reducing the production of amyloid-beta peptides.[2][8] While systemic administration of RC32 does not readily cross the blood-brain barrier, intracerebroventricular (i.c.v.) injection can be used in animal models to achieve FKBP12 knockdown in the brain.[4]
Figure 4: FKBP12's role in APP processing and the potential impact of RC32.
Parkinson's Disease Models
In models of Parkinson's disease, RC32 can be used to study the impact of FKBP12 degradation on α-synuclein aggregation and toxicity.[3][10] Experiments can be designed to assess whether reducing FKBP12 levels can mitigate α-synuclein pathology and protect against neuronal cell death.
Figure 5: The role of FKBP12 in α-synuclein aggregation.
Conclusion
RC32 is a potent and selective degrader of FKBP12, providing a valuable chemical tool for studying the role of this protein in neurodegenerative disease models. The ability to achieve rapid and reversible protein knockdown allows for precise investigation of FKBP12's contribution to pathological processes such as amyloid-beta production and α-synuclein aggregation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize RC32 in their studies and further explore the therapeutic potential of targeting FKBP12 in neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. FKBP12 regulates the localization and processing of amyloid precursor protein in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mounting evidence of FKBP12 implication in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 7. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. The intracellular domain of amyloid precursor protein interacts with FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FKBP12 contributes to α-synuclein toxicity by regulating the calcineurin-dependent phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of FKBP Inhibitors to Target Alpha-synuclein Pathology in Pre-clinical Model Brain | Parkinson's Disease [michaeljfox.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Everolimus on the mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Everolimus (B549166), a derivative of rapamycin (B549165), on the mammalian target of rapamycin (mTOR) signaling pathway. Everolimus is a potent and specific inhibitor of mTOR complex 1 (mTORC1), a critical regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a key target for therapeutic intervention.[2][3] This document details the mechanism of action of Everolimus, its quantitative effects on mTOR signaling, and the experimental protocols used to ascertain these effects.
Mechanism of Action
Everolimus exerts its inhibitory effects by first forming a complex with the intracellular receptor FKBP12.[1] This Everolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[1] The inhibition of mTORC1 disrupts downstream signaling cascades, primarily through the reduced phosphorylation of its key effectors: p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This ultimately leads to a decrease in protein synthesis and cell cycle arrest, predominantly at the G1 phase.
Quantitative Data on Everolimus Activity
The inhibitory effects of Everolimus on the mTOR pathway have been quantified in numerous studies. The following tables summarize key data points from various cancer cell line investigations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 65.94 ± 1.35 | [6] |
| NCI-H661 | Non-Small Cell Lung Cancer | 23.18 ± 1.34 | [6] |
| Jeko | Mantle Cell Lymphoma | ~50 | [7] |
| DHL6 | Diffuse Large B-cell Lymphoma | ~50 | [7] |
| Multiple TNBC lines | Triple-Negative Breast Cancer | <100 | [8] |
Table 1: IC50 Values of Everolimus in Various Cancer Cell Lines. The IC50 value represents the concentration of Everolimus required to inhibit cell proliferation by 50%.
| Compound | Concentration (nM) | p-p70S6K/Total p70S6K (Relative Units, Mean ± SEM) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| Everolimus | 1 | 0.42 ± 0.07 |
| Everolimus | 10 | 0.13 ± 0.04 |
| Everolimus | 100 | 0.04 ± 0.02 |
Table 2: Illustrative Data on the Inhibition of p70 S6 Kinase Phosphorylation by Everolimus. This table presents hypothetical data, based on typical experimental results, demonstrating the dose-dependent inhibitory effect of Everolimus on a key downstream target of mTORC1.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of mTOR inhibitors. The following are protocols for key experiments used to characterize the activity of Everolimus.
Western Blotting for Phosphorylated mTOR Pathway Proteins
This protocol is used to determine the phosphorylation status of mTORC1 downstream targets, such as p70S6K and S6, following treatment with Everolimus.
1. Cell Culture and Treatment:
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[1]
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of Everolimus or a vehicle control (e.g., DMSO) for the desired duration (typically 24-72 hours).[1]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 20-30 minutes and then centrifuge to pellet cell debris.[5]
-
Collect the supernatant containing the protein extract.[5]
3. Protein Quantification:
-
Determine the total protein concentration of the lysates using a BCA protein assay kit.[1]
4. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[1]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
5. Antibody Incubation and Detection:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[1]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p70S6K) overnight at 4°C.[1][9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
6. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and a loading control (e.g., GAPDH or α-tubulin).[5]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic or cytostatic effects of Everolimus.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]
-
Allow cells to attach overnight.[10]
2. Drug Treatment:
-
Treat cells with a range of Everolimus concentrations for 72 hours.[1]
3. Viability Measurement:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][11]
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[11]
4. Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.[1]
-
Express cell viability as a percentage of the vehicle-treated control.
-
Generate dose-response curves to calculate the IC50 value.[1]
In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory effect of Everolimus on the kinase activity of mTORC1.
1. Immunoprecipitation of mTORC1:
-
Lyse cells and immunoprecipitate the mTORC1 complex using an anti-mTOR antibody.
2. Kinase Reaction:
-
Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., recombinant 4E-BP1) in a kinase reaction buffer containing ATP and MgCl2.[1]
-
Perform the reaction in the presence of varying concentrations of Everolimus.[1]
3. Detection of Substrate Phosphorylation:
-
Detect the phosphorylation of the substrate via Western blotting using a phospho-specific antibody.[1]
4. Data Analysis:
-
Quantify the level of substrate phosphorylation and compare across different Everolimus concentrations to determine the IC50 value for kinase inhibition.[1]
Conclusion
Everolimus is a well-characterized inhibitor of the mTORC1 signaling pathway with demonstrated anti-proliferative effects in a variety of cancer models. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the mTOR pathway. The methodologies described herein are fundamental for evaluating the efficacy of mTOR inhibitors and for the identification of biomarkers to predict therapeutic response.
References
- 1. benchchem.com [benchchem.com]
- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of RC32 PROTAC: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. RC32 is a potent and specific PROTAC designed to target FK506-binding protein 12 (FKBP12) for degradation. This technical guide provides a comprehensive overview of the reported in vivo efficacy of RC32 in various animal models, focusing on its pharmacodynamic effects and physiological consequences. While direct in vivo anti-tumor efficacy data for RC32 is not extensively available in the public domain, this document summarizes the existing preclinical data, details the experimental methodologies employed, and visualizes the key pathways and processes involved.
Mechanism of Action
RC32 is a heterobifunctional molecule that consists of a ligand that binds to FKBP12 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex between FKBP12, RC32, and CRBN, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[1][2]
Caption: Mechanism of Action of RC32 PROTAC.
In Vivo Pharmacodynamic Efficacy: FKBP12 Degradation
RC32 has demonstrated robust and rapid in vivo degradation of FKBP12 across multiple species and routes of administration.[1][2]
Data Summary
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg, twice a day for 1 day | Significant FKBP12 degradation in various organs including heart, liver, kidney, and lung. No degradation in the brain. | [1][2] |
| Mice | Oral | 60 mg/kg, twice a day for 1 day | Significant degradation of FKBP12 in multiple tissues. | [3] |
| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 20 mg/kg, twice a day for 1 day | High degradation efficiency of FKBP12. | [3] |
| Bama Pigs | Intraperitoneal (i.p.) | N/A | Successful FKBP12 knockdown. | [2] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | N/A | Successful FKBP12 knockdown. | [2] |
Experimental Protocols
-
Mice: Specific pathogen-free (SPF) male C57BL/6 mice (8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Rats: Male Sprague-Dawley rats were utilized. Housing conditions were similar to those for mice.
-
RC32 Formulation: For intraperitoneal injection, RC32 was dissolved in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. For oral administration, the formulation details were not specified.
-
Administration: Intraperitoneal injections were administered as described in the dosing regimen. For oral dosing, gavage was used.
-
Tissue Collection: At the end of the treatment period, animals were euthanized, and various organs and tissues were collected, immediately frozen in liquid nitrogen, and stored at -80°C.
-
Western Blot Analysis: Tissue samples were homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against FKBP12 and a loading control (e.g., GAPDH or β-actin). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental Workflow for In Vivo FKBP12 Degradation Studies.
In Vivo Efficacy in Disease Models
While comprehensive studies on the anti-tumor efficacy of RC32 in animal models are limited in the reviewed literature, its potential has been explored in the context of multiple myeloma and its effect on hepcidin (B1576463) regulation has been investigated.
Multiple Myeloma
In vitro studies have shown that RC32-mediated degradation of FKBP12 can potentiate BMP-induced SMAD1/5 signaling, leading to apoptosis in multiple myeloma cell lines.[4][5] However, in vivo studies in multiple myeloma xenograft models to confirm these findings have been suggested as a necessary next step but data from such studies are not yet publicly available.[4]
Hepcidin Regulation
RC32 has been shown to transiently elevate serum hepcidin and reduce serum iron levels in mice, an effect comparable to the immunosuppressant FK506.[5] This suggests a potential therapeutic application for RC32 in disorders of iron metabolism.
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Mice | N/A | N/A | Transiently elevated serum hepcidin and reduced serum iron levels. | [5] |
Physiological Effects and Safety Profile
The in vivo administration of RC32 has been associated with certain physiological effects, primarily related to cardiac function.
Cardiac Function
Prolonged administration of RC32 in mice (30 mg/kg, i.p., twice a day for 2 days, then once a day for 28 days) was reported to induce Ca2+ leakage in cardiomyocytes.[6] This led to a diminished ejection fraction and fractional shortening, indicating a depression of contractile activity in the ventricular wall.[6]
Immunosuppressive Activity
Unlike its parent molecule rapamycin, RC32 did not exhibit immunosuppressive activity in in vitro assays using peripheral blood mononuclear cells (PBMCs).[5] This is a critical advantage for its potential therapeutic applications.
References
- 1. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
The PROTAC RC32: A Technical Guide to FKBP12 Degradation in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) RC32 and its targeted degradation of the FKBP12 protein, with a specific focus on its activity in primary cells. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.
Introduction to RC32 and FKBP12
FKBP12, or FK506-binding protein 12, is a widely expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and regulation of calcium release.[1] Its interaction with immunosuppressive drugs like rapamycin (B549165) and FK506 has made it a significant target in biomedical research.[1]
RC32 is a potent and specific PROTAC degrader designed to target FKBP12.[2][3] It is a heterobifunctional molecule composed of rapamycin, a high-affinity ligand for FKBP12, linked to pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of FKBP12.[3]
Mechanism of Action
The mechanism of RC32-induced FKBP12 degradation follows the canonical PROTAC pathway. First, RC32 forms a ternary complex with FKBP12 and the CRBN E3 ligase.[3] This proximity, induced by RC32, facilitates the transfer of ubiquitin from the E3 ligase to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, releasing RC32 to engage in another degradation cycle.[3][4] This catalytic nature allows for potent degradation at sub-stoichiometric concentrations.
Quantitative Data on RC32-Induced FKBP12 Degradation
RC32 has demonstrated high potency and efficiency in degrading FKBP12 across various cell types, including primary cells.
| Cell Line/Type | Parameter | Value | Treatment Time | Reference |
| Jurkat Cells | DC₅₀ | ~0.3 nM | 12 hours | [2][3] |
| Hep3B Cells | DC₅₀ | 0.9 nM | Not Specified | [5] |
| HuH7 Cells | DC₅₀ | 0.4 nM | Not Specified | [5] |
| Primary Cardiac Myocytes | Concentration for Degradation | 1 µM | 12 hours | [3] |
| Cell Line | Degradation Kinetics | Observation | Reference |
| Hep3B and HuH7 Cells | Time to near-complete degradation | 4 to 6 hours | [5] |
| Jurkat Cells | Recovery after washout (1 µM RC32 for 12h) | Gradual recovery of FKBP12 levels over time | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess RC32-induced FKBP12 degradation in primary cells.
Primary Cell Culture and Treatment
-
Cell Isolation and Culture: Isolate primary cells (e.g., cardiac myocytes, peripheral blood mononuclear cells) using established protocols for the specific cell type. Culture the cells in the recommended medium supplemented with necessary growth factors and antibiotics.
-
Cell Seeding: Seed the primary cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that ensures they are in a healthy, actively growing state during the experiment. Allow cells to adhere and stabilize overnight.
-
PROTAC Treatment: Prepare a stock solution of RC32 in a suitable solvent like DMSO. On the day of the experiment, dilute the RC32 stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of RC32 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Western Blot for FKBP12 Degradation
This protocol is used to quantify the levels of FKBP12 protein following RC32 treatment.
Materials:
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FKBP12 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control to determine the percentage of degradation relative to the vehicle-treated cells.
Cell Viability Assay
To assess the potential cytotoxic effects of RC32 on primary cells.
Materials:
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in a 96-well plate and treat with a range of RC32 concentrations as described in section 4.1.
-
Assay: After the desired incubation period (e.g., 72 hours), perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Selectivity
RC32 demonstrates a high degree of selectivity for FKBP12 over other members of the FKBP family, such as FKBP51.[3] Importantly, RC32-mediated degradation of FKBP12 does not appear to significantly impact the downstream signaling of the mTOR pathway, as evidenced by the lack of change in the phosphorylation of S6K and S6.[3] This is a key advantage over using rapamycin as an inhibitor, which directly affects mTOR signaling.[1][6]
However, the degradation of FKBP12 can influence other signaling pathways. For instance, FKBP12 is a known regulator of BMP (Bone Morphogenetic Protein) signaling by inhibiting type I BMP receptors.[5] Degradation of FKBP12 by RC32 can lead to the activation of BMP signaling and subsequent downstream effects, such as increased hepcidin (B1576463) expression.[5]
Conclusion
RC32 is a highly effective PROTAC for the targeted degradation of FKBP12 in primary cells. Its potency, selectivity, and the ability to uncouple FKBP12 degradation from mTOR inhibition make it a valuable tool for studying the biological functions of FKBP12 and a promising therapeutic strategy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and utilize RC32 in their work with primary cell models.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of the FKBP12 Pathway Revealed by RC32: A Technical Guide
Executive Summary: The FK506-binding protein 12 (FKBP12) is a ubiquitous and abundant protein that functions as a crucial regulator of several key intracellular signaling pathways. While classical ligands like FK506 (Tacrolimus) and Rapamycin (Sirolimus) have elucidated some of its functions, their therapeutic applications are often coupled with broad immunosuppressive effects due to the formation of gain-of-function ternary complexes that inhibit Calcineurin and mTOR, respectively.[1][2] The development of Proteolysis-targeting chimeras (PROTACs) represents a paradigm shift in targeting proteins for therapeutic intervention. RC32, a potent PROTAC, leverages a Rapamycin moiety to bind FKBP12 and a Pomalidomide ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, leading to the specific and efficient proteasomal degradation of FKBP12.[3][4] This targeted degradation approach has unmasked downstream pathways regulated by the mere presence of FKBP12, independent of the gain-of-function effects seen with classical ligands. This guide provides an in-depth analysis of the downstream targets of the FKBP12 pathway revealed by RC32, with a primary focus on the activation of the Bone Morphogenetic Protein (BMP) signaling cascade.
RC32: Mechanism of Action
RC32 is a heterobifunctional molecule designed to induce the degradation of FKBP12.[5] It acts as a molecular bridge, bringing FKBP12 into close proximity with the E3 ubiquitin ligase Cereblon. This proximity facilitates the transfer of ubiquitin molecules to FKBP12, marking it for recognition and subsequent degradation by the 26S proteasome. This "event-driven" pharmacology allows for sub-stoichiometric, catalytic degradation of the target protein, resulting in a potent and durable knockdown.[3][4]
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to FKBP12 PROTAC RC32: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the 12-kDa FK506-binding protein (FKBP12).[1][2][3][4] As a heterobifunctional molecule, RC32 functions by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate FKBP12. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RC32, supported by available quantitative data and detailed experimental protocols.
Chemical Structure and Properties
RC32 is a synthetic molecule constructed by conjugating Rapamycin, a known high-affinity ligand for FKBP12, with Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] These two moieties are connected via a polyethylene (B3416737) glycol (PEG) linker. The recruitment of both the target protein (FKBP12) and the E3 ligase (Cereblon) by RC32 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FKBP12.[3]
The chemical structure of RC32 is presented below:
Chemical Structure of RC32
Image Source: MedChemExpress. The structure illustrates the Rapamycin moiety (FKBP12 binder), the Pomalidomide moiety (Cereblon E3 ligase binder), and the linker connecting them.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2375555-66-9 | [4] |
| Molecular Formula | C₇₅H₁₀₇N₇O₂₀ | [4] |
| Formula Weight | 1426.69 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action
The mechanism of action of RC32 follows the classical PROTAC-mediated protein degradation pathway. This process can be broken down into the following key steps:
-
Ternary Complex Formation : RC32, being bifunctional, simultaneously binds to FKBP12 via its Rapamycin warhead and to the Cereblon E3 ubiquitin ligase via its Pomalidomide moiety. This bridging action results in the formation of a transient FKBP12-RC32-Cereblon ternary complex.[3]
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the FKBP12 protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated FKBP12 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades FKBP12 into small peptides.
-
Recycling of RC32 : After the degradation of the target protein, RC32 is released and can catalytically induce the degradation of another FKBP12 molecule.
This catalytic mode of action allows for potent and sustained degradation of the target protein at sub-stoichiometric concentrations.
Quantitative Data
The following tables summarize the available quantitative data for the activity of RC32.
In Vitro Degradation Activity
| Parameter | Cell Line | Value | Conditions | Reference |
| DC₅₀ | Jurkat | ~0.3 nM | 12-hour treatment | [1][3][4] |
-
DC₅₀ : The concentration of the degrader that results in 50% degradation of the target protein.
Binding Affinity
While the direct binding affinity (Kd) of the entire RC32 molecule to FKBP12 and Cereblon has not been explicitly reported in the primary literature, the affinity of its constituent ligands is well-established.
| Ligand | Target | Kd | Reference |
| Rapamycin | FKBP12 | 0.2 nM | [3] |
-
Kd : Dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity.
Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the evaluation of RC32.
Western Blot Analysis for FKBP12 Degradation in Jurkat Cells
This protocol describes the procedure for assessing the degradation of FKBP12 in Jurkat cells following treatment with RC32.
1. Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells at a density of 1 x 10⁶ cells/mL in a 12-well plate.
-
Treat the cells with varying concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for 12 hours.
2. Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (e.g., rabbit anti-FKBP12) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
Visualizations
The following diagrams illustrate the key processes and workflows related to RC32.
Caption: Mechanism of action of RC32-mediated FKBP12 degradation.
References
Methodological & Application
RC32 PROTAC: Application Notes and Experimental Protocols for Cell-Based Assays
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
RC32 is a potent and specific PROTAC that targets the FK506-Binding Protein 12 (FKBP12) for degradation.[2][3] It is composed of a rapamycin (B549165) derivative, which binds to FKBP12, linked to pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] By inducing the degradation of FKBP12, RC32 provides a powerful tool for studying the cellular functions of this protein and for exploring its therapeutic potential in various diseases.[5][6] FKBP12 is a peptidyl-prolyl isomerase that plays crucial roles in protein folding and various signaling pathways, including the transforming growth factor-β (TGF-β) and bone morphogenetic protein (BMP) pathways.[1][2][5][7]
These application notes provide detailed protocols for the use of RC32 in cell culture experiments to induce and quantify the degradation of FKBP12 and to assess its downstream cellular effects.
Mechanism of Action
The mechanism of action of RC32 involves the recruitment of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
Application Note: Western Blot Protocol for Monitoring RC32-Mediated FKBP12 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
FKBP12 is a 12-kDa FK506-binding protein that functions as a peptidyl-prolyl isomerase and is involved in various cellular processes, including protein folding and signal transduction.[1] RC32 is a potent, cell-permeable PROTAC (Proteolysis-Targeting Chimera) designed to induce the targeted degradation of the FKBP12 protein.[2][3] RC32 is a heterobifunctional molecule that consists of Rapamycin, a ligand for FKBP12, connected via a linker to Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
The principle of the assay is based on the RC32-mediated formation of a ternary complex between FKBP12 and the CRBN E3 ligase. This proximity induces the poly-ubiquitination of FKBP12, marking it for subsequent degradation by the 26S proteasome.[4][5] Western blotting is a fundamental and robust immunoassay technique used to detect and quantify the levels of FKBP12 protein in cell or tissue lysates, thereby providing a direct measure of RC32's degradation efficiency.[6][7] This application note provides a detailed protocol to assess the dose- and time-dependent degradation of FKBP12 following RC32 treatment.
References
- 1. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FKBP12 PROTAC RC32, 2375555-66-9 | BroadPharm [broadpharm.com]
- 4. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay with RC32 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This proximity between the POI and the E3 ligase leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[1]
RC32 is a potent and specific PROTAC designed to degrade the FKBP12 protein.[4][5][6] It achieves this by simultaneously binding to FKBP12 via a rapamycin (B549165) moiety and to the Cereblon (CRBN) E3 ubiquitin ligase via a pomalidomide (B1683931) ligand.[4][6] The degradation of FKBP12 has potential therapeutic applications in various diseases, including certain cancers.[7][8]
Assessing the downstream cellular consequences of target protein degradation is a critical step in the evaluation of any PROTAC. Cell viability assays are fundamental in determining the cytotoxic effects of a PROTAC and establishing its therapeutic window.[9] This document provides detailed protocols for performing a cell viability assay using the RC32 PROTAC, specifically employing the widely used CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway of RC32 PROTAC
The mechanism of action for RC32 involves hijacking the ubiquitin-proteasome system to induce the degradation of FKBP12. The following diagram illustrates this process.
Caption: RC32 PROTAC induces the degradation of FKBP12.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps to assess the effect of RC32 PROTAC on cell viability by measuring cellular ATP levels, which is an indicator of metabolically active cells.[10]
Materials:
-
RC32 PROTAC
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates[1]
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium per well.
-
Include wells with medium only for background measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a serial dilution of RC32 PROTAC in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[10]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate-reading luminometer.[10]
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.[10]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (DMSO-treated cells), which is set to 100% viability.
-
Plot the percentage of cell viability against the log of the RC32 PROTAC concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Experimental Workflow
The following diagram provides a visual representation of the key steps involved in the cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of RC32 PROTAC in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration and evaluation of RC32, a potent and selective PROTAC degrader of the FKBP12 protein.
Introduction to RC32 PROTAC
RC32 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the 12-kDa FK506-binding protein (FKBP12). It is composed of a ligand for FKBP12 (a derivative of rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), joined by a linker. By hijacking the ubiquitin-proteasome system, RC32 facilitates the ubiquitination and subsequent degradation of FKBP12. This chemical knockdown approach allows for the rapid, robust, and reversible depletion of FKBP12 in vivo, providing a powerful tool for studying the protein's function and its potential as a therapeutic target.[1][2]
Mechanism of Action
The mechanism of RC32 involves the formation of a ternary complex between FKBP12 and the CRBN E3 ubiquitin ligase. This proximity, induced by RC32, leads to the transfer of ubiquitin from the E2-conjugating enzyme to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary: In Vivo Dosing in Mice
The following tables summarize the reported in vivo dosing regimens for RC32 in mice.
| Route of Administration | Dosage | Dosing Schedule | Duration | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 30 mg/kg | Twice a day | 1 day | Degradation of FKBP12 in most organs (except brain) | [1] |
| Oral (p.o.) | 60 mg/kg | Twice a day | 1 day | Significant degradation of FKBP12 | [3] |
| Intracerebroventricular (i.c.v.) | 0.2 mg in 2 µL | Single injection | N/A | Degradation of FKBP12 in the brain | [4] |
| Study | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Duration | Functional Outcome Assessed | Reference |
| Cardiac Function Study | Not specified | Intraperitoneal (i.p.) | 30 mg/kg | Twice a day for 2 days, then once a day | 28 days | Cardiac hypertrophy and dysfunction | [3] |
| Hepcidin (B1576463) Regulation | Male C57BL/6 | Intraperitoneal (i.p.) | Not specified | Injected at 0 and 12 hours | 24 hours | Upregulation of serum hepcidin and reduction of serum iron | [5] |
Experimental Protocols
Formulation of RC32 for In Vivo Administration
This protocol describes the preparation of a vehicle for the administration of RC32 to mice.
Materials:
-
RC32 PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of RC32 in DMSO.
-
For the final formulation, combine the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the working solution, first add the required volume of the RC32 stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again.
-
Finally, add the saline to the desired final volume.
-
If precipitation occurs, sonication or gentle warming may be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.
In Vivo Administration Protocols
The following diagram outlines the general workflow for in vivo studies with RC32.
Protocol for Intraperitoneal (i.p.) Injection in Mice:
Materials:
-
RC32 formulation
-
1 mL syringe
-
27-30 gauge needle
-
70% ethanol
Procedure:
-
Restrain the mouse by gently grasping the loose skin over the shoulders and neck.
-
Turn the mouse over to expose its abdomen.
-
Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered the bladder or intestines.
-
Slowly inject the RC32 formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol for Oral Gavage in Mice:
Materials:
-
RC32 formulation
-
1 mL syringe
-
18-20 gauge, flexible-tipped gavage needle
Procedure:
-
Restrain the mouse securely, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the RC32 formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Assessment of FKBP12 Degradation
Protocol for Tissue Homogenization and Protein Extraction:
Materials:
-
Harvested mouse tissues
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Excise tissues of interest and immediately wash with ice-cold PBS.
-
Snap-freeze tissues in liquid nitrogen or proceed directly to homogenization.
-
Add a small piece of tissue to a pre-chilled tube containing ice-cold lysis buffer.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol for Western Blotting:
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize protein concentrations of all samples.
-
Add Laemmli buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
Protocol for Assessing Cardiac Hypertrophy
Depletion of FKBP12 in adult mice has been shown to induce cardiac hypertrophy and dysfunction.[4]
Animal Model:
-
C57BL/6 mice (or other appropriate strain)
Dosing Regimen:
-
Administer RC32 at 30 mg/kg via intraperitoneal injection.
-
Dosing schedule: Twice daily for the first two days, followed by once daily for up to 28 days.
-
A vehicle control group should be included.
Assessment of Cardiac Function (Echocardiography):
-
Perform baseline echocardiography on all mice before the start of the treatment.
-
At specified time points during the study (e.g., weekly), perform follow-up echocardiography.
-
Anesthetize mice and measure parameters such as:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left ventricular posterior wall thickness (LVPW)
-
Interventricular septal thickness (IVS)
-
-
Calculate functional parameters such as:
-
Ejection fraction (EF)
-
Fractional shortening (FS)
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Fix the hearts in 4% paraformaldehyde and embed in paraffin.
-
Section the hearts and perform staining with:
-
Hematoxylin and eosin (B541160) (H&E) to assess cardiomyocyte size and overall cardiac morphology.
-
Masson's trichrome to evaluate fibrosis.
-
-
Quantify cardiomyocyte cross-sectional area and the extent of fibrosis.
Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral FKBP12-Targeting Constructs and the PROTAC Degrader RC32
For: Researchers, scientists, and drug development professionals.
Introduction
FK506-Binding Protein 12 (FKBP12) is a ubiquitously expressed intracellular receptor with significant roles in diverse cellular processes.[1][2] It functions as a peptidyl-prolyl isomerase, influencing protein folding, and is a key regulator of several critical signaling pathways, including the mTOR and TGF-β pathways, as well as intracellular calcium channels.[1][3][4][5] Given its central role in cellular function, FKBP12 has emerged as a compelling target for therapeutic intervention in various diseases, including cancer and immunological disorders.[1]
This document provides a detailed comparison of two distinct strategies for targeting FKBP12: the genetic knockdown or knockout using lentiviral delivery of FKBP12-targeting constructs and the targeted protein degradation using RC32, a potent PROTAC (Proteolysis Targeting Chimera) degrader.[6][7] We present a summary of their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their application in a research setting.
Mechanisms of Action
Lentiviral Delivery of FKBP12-Targeting Constructs
Lentiviral vectors are efficient tools for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[8][9][10] This approach allows for stable, long-term modification of the target cell's genome to reduce or eliminate the expression of FKBP12. The most common constructs for this purpose are:
-
shRNA (short hairpin RNA): These constructs express a small RNA molecule that, once processed by the cell's machinery, targets the FKBP12 mRNA for degradation, leading to a "knockdown" of protein expression.
-
CRISPR/Cas9: This system allows for precise editing of the host cell's genome. By designing a guide RNA specific to the FKBP1A gene (which encodes FKBP12), the Cas9 nuclease can introduce mutations that result in a complete "knockout" of the gene, thereby ablating FKBP12 protein expression.
RC32: A PROTAC-Based FKBP12 Degrader
RC32 is a heterobifunctional small molecule that operates through the PROTAC technology.[6][7] It is composed of two key moieties connected by a linker: a ligand that binds to FKBP12 (Rapamycin) and a ligand for the Cereblon E3 ubiquitin ligase (Pomalidomide).[6] By simultaneously binding to both FKBP12 and the E3 ligase, RC32 brings the target protein into close proximity with the cell's protein degradation machinery. This induced proximity leads to the ubiquitination of FKBP12, marking it for degradation by the proteasome.
Comparative Data Presentation
The efficacy of these two approaches can be quantified in different ways. For lentiviral constructs, efficacy is typically measured as the percentage of target gene knockdown or the efficiency of gene knockout. For RC32, efficacy is measured by the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax).
| Parameter | Lentiviral FKBP12-Targeting Constructs | RC32 (PROTAC Degrader) |
| Mechanism | Gene knockdown (shRNA) or knockout (CRISPR) | Targeted protein degradation |
| Target | FKBP12 mRNA or FKBP1A gene | FKBP12 protein |
| Delivery Method | Viral transduction | Small molecule administration |
| Effect Duration | Stable and long-term | Transient, dependent on compound exposure |
| DC50 | Not Applicable | ~0.3 nM[6] |
| In Vivo Efficacy | Dependent on transduction efficiency and construct | Significant degradation in mice, rats, and rhesus monkeys with intraperitoneal or oral administration.[6][11] |
| Reversibility | Generally irreversible | Reversible upon compound withdrawal |
| Potential Off-Targets | Insertional mutagenesis (lentivirus), off-target gene editing (CRISPR) | Off-target protein binding, "hook effect" at high concentrations |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving FKBP12 and the mechanisms of action for both therapeutic approaches.
Caption: FKBP12 signaling pathways and points of intervention.
Experimental Workflows
Caption: Comparative experimental workflows.
Experimental Protocols
Protocol 1: Production of Lentiviral Particles for FKBP12 Targeting
This protocol is adapted for a 10 cm plate format using HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)[12]
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Lentiviral transfer plasmid (containing FKBP12 shRNA or CRISPR construct)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding: Seed 3.8 x 10^6 HEK293T cells in a 10 cm plate with DMEM + 10% FBS (no antibiotics). Incubate for ~20 hours at 37°C, 5% CO2.[12] Cells should be 70-80% confluent at the time of transfection.[13]
-
Day 2: Transfection:
-
In one tube, mix the transfer, packaging, and envelope plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.[14]
-
Gently add the transfection mix dropwise to the HEK293T cells.[14]
-
-
Day 3: Media Change: Carefully aspirate the transfection media and replace it with 10 mL of fresh DMEM + 10% FBS.
-
Day 4-5: Virus Harvest:
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral particles (from Protocol 1)
-
Complete growth medium for target cells
-
Selection antibiotic (e.g., puromycin, if applicable)
Procedure:
-
Day 1: Cell Seeding: Seed target cells in a 6-well plate such that they are approximately 70% confluent on the day of transduction.[17]
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction media by adding Polybrene to the complete growth medium (final concentration typically 2-12 µg/mL).[17]
-
Add the desired volume of lentivirus to the transduction media. When transducing for the first time, it is recommended to test a range of Multiplicity of Infection (MOI).[17]
-
Remove the old media from the cells and add the virus-containing media.
-
Incubate overnight (16-24 hours).[18]
-
-
Day 3: Media Change: Remove the virus-containing media and replace it with fresh complete growth medium.[18]
-
Day 4 onwards: Selection and Expansion:
-
If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the media 24-48 hours post-transduction.[16]
-
Maintain the cells under selection until a stable population of transduced cells is established.
-
Expand the cells and validate the knockdown/knockout of FKBP12.
-
Protocol 3: FKBP12 Degradation using RC32
Materials:
-
Target cells
-
RC32
-
DMSO (for stock solution)
-
Complete growth medium
-
Cell lysis buffer
-
Reagents for Western blotting
Procedure:
-
Preparation: Prepare a stock solution of RC32 in DMSO.
-
Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treatment:
-
Prepare serial dilutions of RC32 in complete growth medium. It is crucial to include a vehicle control (DMSO only).
-
Aspirate the old media from the cells and add the media containing the different concentrations of RC32. A typical concentration range to test would be 0.1 nM to 1000 nM.[6]
-
-
Incubation: Incubate the cells for a specified duration (e.g., 12, 24, or 48 hours) at 37°C, 5% CO2.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze the levels of FKBP12 protein by Western blotting. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Quantify the band intensities to determine the DC50 and Dmax of RC32-mediated FKBP12 degradation.
-
Conclusion
Both lentiviral delivery of FKBP12-targeting constructs and the use of the PROTAC degrader RC32 are powerful techniques for studying the function of FKBP12 and for its potential therapeutic targeting. The choice between these two approaches will depend on the specific experimental goals. Lentiviral methods offer a permanent and stable reduction of FKBP12, which is ideal for creating stable cell lines for long-term studies. In contrast, RC32 provides a rapid, transient, and dose-dependent degradation of the FKBP12 protein, which is advantageous for studying the acute effects of FKBP12 loss and offers a more drug-like modality for therapeutic development. Researchers should carefully consider the advantages and disadvantages of each approach in the context of their research questions.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FKBP12 PROTAC RC32, 2375555-66-9 | BroadPharm [broadpharm.com]
- 8. Gene delivery by lentivirus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Cell Entry of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. addgene.org [addgene.org]
- 13. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 14. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 16. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 17. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 18. manuals.cellecta.com [manuals.cellecta.com]
Application Notes: Using RC32 PROTAC to Study FKBP12 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] RC32 is a potent and specific PROTAC designed to target the FK506-Binding Protein 12 (FKBP12) for degradation.[3][4] It is a heterobifunctional molecule composed of rapamycin (B549165), which binds to FKBP12, and pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This targeted degradation provides a powerful "chemical knockdown" tool to study the diverse functions of FKBP12 and its complex network of protein-protein interactions (PPIs) in a rapid, reversible, and dose-dependent manner.[5][6]
FKBP12 is a highly conserved protein that acts as a peptidyl-prolyl isomerase and is involved in numerous critical cellular processes, including protein folding, immunosuppression, and signal transduction.[7][8] It is known to interact with several key proteins, such as the ryanodine (B192298) receptor, the type I receptor for transforming growth factor-β (TGF-β), and the mammalian target of rapamycin (mTOR).[7][8][9] By specifically removing FKBP12, RC32 allows researchers to dissect the functional consequences of its absence and validate its role in various signaling pathways. Unlike immunosuppressive drugs like FK506 or rapamycin, RC32-mediated degradation of FKBP12 has been shown to avoid off-target inhibition of calcineurin or mTOR, providing a more precise tool for studying FKBP12-specific functions.[5][10]
Mechanism of Action
The RC32 PROTAC operates by inducing proximity between FKBP12 and the E3 ubiquitin ligase CRBN. The rapamycin moiety of RC32 binds to FKBP12, while the pomalidomide moiety binds to CRBN. This forms a ternary complex (FKBP12-RC32-CRBN), which facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12.[1][3] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged FKBP12 protein, releasing the RC32 molecule to repeat the cycle.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 8. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a critical role in diverse cellular processes, including protein folding, immunosuppression, and the regulation of key signaling pathways.[1] Its interactions with the mammalian target of rapamycin (B549165) (mTOR) and the ryanodine (B192298) receptor (RyR) calcium release channels make it a significant target in drug discovery for immunosuppression, oncology, and cardiovascular diseases.[1][2] High-throughput screening (HTS) campaigns are essential for identifying novel modulators of FKBP12 and its associated phenotypes.
RC32 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of FKBP12.[3] It is composed of a ligand for FKBP12 (derived from rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, joined by a linker.[3] This bifunctional molecule recruits FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12. The high potency and specificity of RC32 make it an invaluable chemical tool for studying the functional consequences of FKBP12 loss.
This application note details the use of RC32 as a critical tool compound in high-throughput screening campaigns to identify and validate novel modulators of FKBP12-related phenotypes. RC32 can be employed as a positive control for FKBP12 degradation, enabling the validation of assay performance and the characterization of screening hits.
Mechanism of Action of RC32
RC32 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade FKBP12. The process begins with the simultaneous binding of RC32 to both FKBP12 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of FKBP12. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged FKBP12 protein.
References
Application Notes and Protocols for Immunoprecipitation of FKBP12 Following RC32 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKBP12, a 12-kDa FK506-binding protein, is a ubiquitously expressed peptidyl-prolyl isomerase that plays a critical role in various cellular processes.[1][2] It is a known regulator of intracellular calcium release channels and is involved in signal transduction pathways, including the transforming growth factor-beta (TGF-β) and mammalian target of rapamycin (B549165) (mTOR) pathways.[1][2][3] Given its involvement in diverse physiological and pathological processes, FKBP12 has emerged as a significant target for therapeutic intervention.
RC32 is a potent and specific degrader of FKBP12, developed using Proteolysis Targeting Chimera (PROTAC) technology.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4][5][6] RC32 functions by linking a ligand for FKBP12 (Rapamycin) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FKBP12.[4][7] The degradation of FKBP12 by RC32 has been shown to activate Bone Morphogenetic Protein (BMP) signaling, highlighting its therapeutic potential.[8]
These application notes provide a detailed protocol for the immunoprecipitation of FKBP12 after treatment with the PROTAC degrader RC32. This procedure is essential for studying the efficacy of RC32-mediated degradation, investigating the remaining FKBP12-protein interactions, and elucidating the downstream cellular consequences.
Data Presentation
The efficacy of RC32 in mediating the degradation of FKBP12 has been quantified in various studies. The following tables summarize the reported degradation concentration (DC50) and degradation kinetics.
Table 1: In Vitro Degradation of FKBP12 by RC32
| Cell Line | DC 50 (nM) | Treatment Duration (hours) | Reference | | :--- | :--- | :--- | :--- | | Jurkat | ~0.3 | 12 |[4][7] | | Hep3B | 0.9 | Not Specified |[8] | | HuH7 | 0.4 | Not Specified |[8] |
Table 2: In Vivo Degradation of FKBP12 by RC32
| Animal Model | Dosage | Administration Route | Duration | Organs with Significant Degradation | Reference |
| Mice | 30 mg/kg (twice a day) | Intraperitoneal (i.p.) | 1 day | Most organs (except brain) | [4] |
| Mice | 60 mg/kg (twice a day) | Oral | 1 day | Most organs | [4] |
| Bama Pigs (20 kg) | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 2 days | Most organs | [4] |
| Rhesus Monkeys | 8 mg/kg (twice a day) | Intraperitoneal (i.p.) | 3 days | Heart, liver, kidney, spleen, lung, stomach | [4] |
Experimental Protocols
This section outlines a detailed protocol for the immunoprecipitation of FKBP12 from cultured cells following treatment with RC32.
Materials and Reagents
-
Cell Lines: e.g., Jurkat, HEK293T, or other cell lines expressing FKBP12.
-
RC32: PROTAC degrader for FKBP12.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: (RIPA buffer is a good starting point, but may need optimization) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche).
-
Phosphatase Inhibitor Cocktail: (e.g., PhosSTOP™, Roche).
-
Deubiquitinase (DUB) Inhibitor: 10 mM N-ethylmaleimide (NEM).
-
Proteasome Inhibitor (for positive control): 10 µM MG132.
-
Anti-FKBP12 Antibody: A polyclonal antibody validated for immunoprecipitation is recommended for efficient capture.[2][9][10] Examples include:
-
Isotype Control Antibody: Rabbit IgG.
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine (B1666218) elution).
-
BCA Protein Assay Kit.
Experimental Procedure
1. Cell Culture and RC32 Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of RC32 (e.g., 1-100 nM) for a specified time course (e.g., 4, 8, 12, 24 hours) to induce FKBP12 degradation.[8]
-
Include a vehicle-treated control (e.g., DMSO).
-
For a positive control for ubiquitination, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before harvesting.[11][12]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease, phosphatase, and DUB inhibitors. The inclusion of DUB inhibitors is critical to preserve the ubiquitinated state of FKBP12.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate using a BCA protein assay.
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads (without antibody) for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
Normalize the protein concentration of all samples. Take an aliquot of each lysate to serve as an "input" control.
-
To the remaining lysate, add the anti-FKBP12 antibody (the optimal amount should be determined empirically, typically 1-5 µg).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate the lysate-antibody mixture for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
5. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
6. Elution:
-
For Denaturing Elution (for Western Blotting):
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted protein.
-
-
For Non-denaturing Elution (for functional assays):
-
Elute the protein by adding 50-100 µL of 0.1 M Glycine-HCl, pH 2.5, and incubating for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
7. Analysis:
-
Analyze the eluted proteins and input samples by Western blotting using an anti-FKBP12 antibody to confirm successful immunoprecipitation and assess the extent of degradation.
-
To investigate ubiquitination, probe a parallel blot with an anti-ubiquitin antibody.
Visualization of Pathways and Workflows
Signaling Pathway of RC32-mediated FKBP12 Degradation
Caption: Mechanism of RC32-induced FKBP12 degradation and downstream signaling.
Experimental Workflow for FKBP12 Immunoprecipitation
Caption: Workflow for FKBP12 immunoprecipitation after RC32 treatment.
References
- 1. scbt.com [scbt.com]
- 2. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FKBP12 Polyclonal Antibody (PA1-026A) [thermofisher.com]
- 10. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Proteomic Analysis of Cellular Responses to RC32 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The comprehensive analysis of proteome-wide changes following drug treatment is crucial for understanding a compound's mechanism of action, identifying on- and off-target effects, and discovering potential biomarkers.[1][2][3] This application note provides a detailed protocol for the mass spectrometry-based quantitative analysis of the proteome of cultured cells after treatment with a hypothetical small molecule, RC32. RC32 is designed to modulate the activity of the "Response Gene to Complement 32" (RGC-32) protein, a known regulator of cell cycle progression through its interaction with signaling pathways like PI3K/Akt.[4] The following protocols and data provide a framework for utilizing high-resolution mass spectrometry to elucidate the cellular impact of targeted therapeutic agents.[5][6]
RC32 Target Signaling Pathway: RGC-32 and Cell Cycle Regulation
RGC-32 is implicated in cell cycle activation. It acts downstream of T-cell receptor (TCR) signaling and influences the PI3K/Akt pathway.[4] The hypothetical inhibitor RC32 is expected to disrupt these signaling events, leading to changes in the expression and phosphorylation status of key pathway proteins, ultimately affecting cell proliferation. A simplified representation of this pathway is shown below.
Caption: Simplified RGC-32 signaling pathway targeted by the hypothetical inhibitor RC32.
Experimental and Data Analysis Workflow
A typical quantitative proteomics workflow involves multiple stages, from sample preparation to bioinformatics analysis, to identify and quantify thousands of proteins.[7][8] This systematic approach ensures reproducibility and provides a comprehensive view of the proteomic changes induced by the drug treatment.
Caption: Overall workflow for quantitative proteomic analysis of RC32-treated cells.
Detailed Experimental Protocols
The following protocols describe a label-based quantitative proteomics experiment using Tandem Mass Tags (TMT) for multiplexed analysis.[9]
Protocol 1: Cell Culture and RC32 Treatment
-
Cell Seeding: Culture a human T-lymphocyte cell line (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Seed cells in 10 cm dishes to reach 70-80% confluency on the day of treatment.
-
Treatment: Prepare a stock solution of RC32 in DMSO. Treat cells with the final concentration of RC32 (e.g., 10 µM) or with an equivalent volume of DMSO (vehicle control). Prepare three biological replicates for each condition.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in protein expression.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells into a conical tube, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lysis.
Protocol 2: Cell Lysis, Protein Digestion, and TMT Labeling
-
Lysis: Resuspend the cell pellet in lysis buffer (8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate, supplemented with protease and phosphatase inhibitors). Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Protein Quantification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Take 100 µg of protein from each sample. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate in a vacuum concentrator.
-
TMT Labeling: Reconstitute the dried peptides and the TMT reagents according to the manufacturer's protocol. Label each sample (3 controls, 3 treated) with a unique TMT tag. Combine all labeled samples into a single tube.
-
Fractionation: To increase proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.[5]
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-UHPLC system.[5] Use a data-dependent acquisition (DDA) method where the top 10-15 most abundant precursor ions from each MS1 scan are selected for fragmentation (MS2).
-
Database Search: Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer. Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Quantification: Quantify the relative protein abundance across samples by measuring the intensity of the TMT reporter ions in the MS2 spectra.
-
Statistical Analysis: Normalize the quantitative data. Perform a t-test to identify proteins that are significantly differentially expressed between the control and RC32-treated groups. A typical cutoff for significance is a p-value < 0.05 and a fold change > 1.5.
Data Presentation: Quantitative Proteomic Results
The following tables present hypothetical data from the quantitative proteomic analysis of cells treated with RC32. The data is structured to highlight changes in the target pathway and other significantly altered proteins.
Table 1: Hypothetical Quantitative Changes in RGC-32 Pathway Proteins
| Protein Name | Gene Name | Fold Change (RC32 vs. Control) | p-value | Putative Function |
|---|---|---|---|---|
| Response gene to complement 32 | RGC32 | -2.15 | 0.008 | Cell cycle regulator |
| PI3-kinase subunit alpha | PIK3CA | -1.12 | 0.210 | Signal transduction |
| RAC-alpha serine/threonine-protein kinase | AKT1 | -1.89 | 0.015 | Survival, proliferation |
| Forkhead box protein O1 | FOXO1 | 1.05 | 0.350 | Transcription factor |
| Cyclin-dependent kinase 2 | CDK2 | -2.54 | 0.005 | Cell cycle progression |
| Cyclin E1 | CCNE1 | -2.31 | 0.009 | G1/S transition |
Table 2: Top 5 Hypothetically Up- and Down-regulated Proteins
| Regulation | Protein Name | Gene Name | Fold Change | p-value |
|---|---|---|---|---|
| Upregulated | ||||
| Growth arrest and DNA-damage-inducible protein GADD45 alpha | GADD45A | 3.11 | 0.002 | |
| Heat shock protein 70 | HSP70 | 2.85 | 0.004 | |
| S100 calcium-binding protein A9 | S100A9 | 2.63 | 0.006 | |
| Annexin A1 | ANXA1 | 2.40 | 0.009 | |
| Thioredoxin | TXN | 2.25 | 0.011 | |
| Downregulated | ||||
| Proliferating cell nuclear antigen | PCNA | -3.50 | 0.001 | |
| Ki-67 | MKI67 | -3.21 | 0.002 | |
| Topoisomerase II-alpha | TOP2A | -2.98 | 0.003 | |
| Cyclin-dependent kinase 2 | CDK2 | -2.54 | 0.005 |
| | Cyclin E1 | CCNE1 | -2.31 | 0.009 |
Data Interpretation and Bioinformatics
After identifying and quantifying differentially expressed proteins, the next step is to understand their biological significance. This involves mapping the proteins to known pathways, functional categories (Gene Ontology), and interaction networks to derive mechanistic insights.
Caption: Logical workflow for the bioinformatic interpretation of proteomic data.
Conclusion
This application note outlines a comprehensive mass spectrometry-based proteomic strategy to analyze the cellular effects of the hypothetical targeted inhibitor, RC32. The detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation provide a robust framework for researchers in drug development. The quantitative data reveals RC32's impact on the RGC-32 signaling pathway and uncovers broader cellular responses, such as the downregulation of proliferation markers and upregulation of stress response proteins. This approach is invaluable for elucidating drug mechanisms of action and identifying novel therapeutic targets and safety liabilities.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proteomic characterization of post-translational modifications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteome-wide atlas of drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A proteome-wide atlas of drug mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing RC32 PROTAC Stability and Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the body's own cellular disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
RC32 is a PROTAC designed to target FK506-binding protein 12 (FKBP12) for degradation.[2][3] It uses a rapamycin-derived ligand to bind FKBP12 and pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase.[3][4] Assessing the stability of RC32 in cell culture is critical for interpreting experimental results accurately. This involves evaluating not only the chemical integrity of the PROTAC molecule over time but also its functional stability, defined by its sustained ability to induce the degradation of its target, FKBP12.
This document provides a detailed protocol for a multi-faceted approach to assessing the stability of RC32, combining direct quantification of the molecule with functional assays that measure target protein degradation and downstream effects on cell viability.
Mechanism of Action: RC32-Mediated FKBP12 Degradation
RC32 functions by forming a ternary complex between the FKBP12 protein and the CRBN E3 ligase.[3] This proximity allows the E3 ligase to transfer ubiquitin molecules to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[5]
Caption: RC32 mechanism of action.
Experimental Design and Workflow
A comprehensive assessment of RC32 stability involves three key experiments:
-
Chemical Stability Assay (LC-MS/MS): Directly measures the concentration of intact RC32 in cell culture media over time to determine its chemical half-life.
-
Functional Degradation Assay (Western Blot): Measures the primary outcome of PROTAC activity—the degradation of the target protein FKBP12 inside the cells. This is used to determine key efficacy parameters like DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).[1]
-
Downstream Effect Assay (Cell Viability): Assesses the functional consequence of target degradation on cellular health, which can be important for therapeutic applications.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Role of FKBP12 in T-Cell Activation Using the PROTAC Degrader RC32
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed intracellular protein that plays a critical role in various cellular processes, including T-cell activation. Its function in the immune system is most notably recognized through its interaction with immunosuppressive drugs like FK506 (Tacrolimus) and Rapamycin. The binding of FK506 to FKBP12 creates a composite surface that inhibits calcineurin, a key phosphatase in the T-cell receptor (TCR) signaling pathway, thereby preventing the activation of the Nuclear Factor of Activated T-cells (NFAT) and subsequent cytokine gene transcription.[1] Similarly, the FKBP12-Rapamycin complex inhibits the mammalian Target of Rapamycin (mTOR), a crucial kinase for T-cell proliferation and differentiation.
Traditional studies have relied on these inhibitory small molecules to probe FKBP12 function. However, these approaches are confounded by the direct pharmacological effects of the drugs on their respective targets (calcineurin and mTOR). The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel approach to study protein function by inducing targeted protein degradation.
RC32 is a potent PROTAC that specifically targets FKBP12 for degradation.[2] It is composed of a ligand for FKBP12 (derived from Rapamycin) connected via a linker to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FKBP12. By removing the entire FKBP12 protein, RC32 allows for a more direct investigation into the scaffolding and regulatory roles of FKBP12 in T-cell activation, independent of the sustained inhibition of downstream enzymes.
These application notes provide a comprehensive guide on how to utilize RC32 to elucidate the specific functions of FKBP12 in T-cell activation signaling pathways.
Key Signaling Pathways
To understand the impact of FKBP12 degradation, it is essential to visualize the key signaling pathways involved in T-cell activation that are modulated by this protein.
Caption: T-cell activation pathways and the mechanism of RC32.
Quantitative Data Summary
The following tables summarize key quantitative parameters for RC32 and expected outcomes from the described experimental protocols.
Table 1: RC32 Properties and Efficacy
| Parameter | Value | Cell Type | Reference |
| DC₅₀ (Degradation) | ~0.3 nM | Jurkat cells | [2] |
| DC₅₀ (Degradation) | 0.9 nM | Hep3B cells | [3] |
| DC₅₀ (Degradation) | 0.4 nM | HuH7 cells | [3] |
| Time to Max Degradation | 4 - 6 hours | Hep3B, HuH7 cells | [3] |
| E3 Ligase Recruited | Cereblon (CRBN) | N/A | [2] |
Table 2: Expected Experimental Outcomes Following FKBP12 Degradation by RC32
| Assay | Endpoint Measured | Expected Outcome without FKBP12 | Rationale |
| Western Blot | FKBP12 protein level | Decreased | RC32 induces proteasomal degradation of FKBP12. |
| Flow Cytometry | % CD69⁺ / CD25⁺ cells | No significant change or slight increase | FKBP12 is not a primary gatekeeper of initial TCR signaling; its role is more pronounced in modulating downstream pathways. |
| Cytokine Release Assay | IL-2, IFN-γ levels | No significant change or slight increase | Calcineurin/NFAT pathway, a primary driver of IL-2, is not directly inhibited by FKBP12 absence. |
| NFAT Reporter Assay | Luciferase activity | No significant change | Unlike FK506, RC32 does not inhibit calcineurin, so NFAT activation should be unaffected. |
| Calcineurin Activity | Phosphatase activity | No significant change | RC32 removes FKBP12 but does not introduce an inhibitor for calcineurin. |
| mTOR Pathway Activity | p-S6K, p-4E-BP1 levels | No significant change | RC32 removes FKBP12 but does not inhibit mTOR, unlike Rapamycin. |
Experimental Workflow
The general workflow to investigate the role of FKBP12 using RC32 involves degrading the protein in T-cells and then assessing the impact on various stages of T-cell activation.
Caption: Experimental workflow for using RC32.
Detailed Experimental Protocols
Protocol 1: FKBP12 Degradation in T-Cells using RC32
Objective: To determine the optimal concentration and time for RC32-mediated degradation of FKBP12 in T-cells (Primary Human T-cells or Jurkat cell line).
Materials:
-
Primary human T-cells or Jurkat T-cells
-
Complete RPMI 1640 medium
-
RC32 (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well or 24-well tissue culture plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture primary T-cells or Jurkat cells in complete RPMI 1640 medium. For primary T-cells, isolation from PBMCs is required.
-
Cell Plating: Plate cells at a density of 1 x 10⁶ cells/mL in a tissue culture plate.
-
RC32 Treatment:
-
Dose-Response: Treat cells with serial dilutions of RC32 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 12 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of RC32 (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Protocol 2: Western Blot for FKBP12 and mTOR Pathway Proteins
Objective: To confirm FKBP12 degradation and assess the phosphorylation status of mTORC1 downstream targets (p-S6K, p-4E-BP1).
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL reagent
Procedure:
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
SDS-PAGE: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 3: T-Cell Activation and Analysis by Flow Cytometry
Objective: To measure the effect of FKBP12 degradation on the expression of early and late T-cell activation markers.
Materials:
-
T-cells treated with RC32 or vehicle control
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or beads)
-
Flow Cytometry Staining Buffer
-
Fluorescently-labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Fixable viability dye
Procedure:
-
FKBP12 Degradation: Treat T-cells with the optimal concentration of RC32 for the optimal duration as determined in Protocol 1.
-
T-Cell Activation: Following RC32 treatment, stimulate the T-cells with anti-CD3/CD28 for 24-48 hours. Include unstimulated controls.
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye to exclude dead cells.
-
Wash with Flow Cytometry Staining Buffer.
-
Stain with the antibody cocktail for 30 minutes at 4°C.
-
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells, then on T-cell subsets (e.g., CD4⁺ or CD8⁺). Quantify the percentage of cells expressing CD69 and CD25 in RC32-treated versus control groups.
Protocol 4: Cytokine Release Assay (ELISA)
Objective: To quantify the secretion of key cytokines (e.g., IL-2, IFN-γ) from T-cells following activation in the absence of FKBP12.
Materials:
-
T-cells treated with RC32 or vehicle control
-
T-cell activation reagents
-
ELISA kit for human IL-2 and IFN-γ
Procedure:
-
Cell Treatment and Activation: Perform steps 1 and 2 from Protocol 3.
-
Supernatant Collection: After the activation period, centrifuge the plates and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to determine the concentration of IL-2 and IFN-γ in the supernatants.
-
Analysis: Compare cytokine concentrations between RC32-treated and vehicle-treated activated T-cells.
Protocol 5: Calcineurin Phosphatase Activity Assay
Objective: To confirm that RC32-mediated degradation of FKBP12 does not directly inhibit calcineurin activity.
Materials:
-
T-cells treated with RC32, vehicle, or FK506 (as a positive control for inhibition)
-
Calcineurin Cellular Activity Assay Kit (colorimetric or fluorimetric)
-
Cell lysis buffer (provided with the kit or compatible)
Procedure:
-
Cell Treatment: Treat T-cells with RC32, vehicle, or FK506 for the desired duration.
-
Cell Lysis: Prepare cell lysates according to the assay kit's instructions.
-
Protein Quantification: Normalize protein concentration across all samples.
-
Phosphatase Assay:
-
Incubate the cell lysates with the provided phosphopeptide substrate (e.g., RII phosphopeptide).
-
The reaction measures the amount of free phosphate (B84403) released.
-
Stop the reaction and measure the signal (absorbance or fluorescence) according to the kit protocol.[4][5]
-
-
Analysis: Calculate the calcineurin activity and compare the results from RC32-treated cells to vehicle and FK506-treated controls.
Protocol 6: NFAT Reporter Assay
Objective: To assess the effect of FKBP12 degradation on the calcineurin-NFAT signaling axis.
Materials:
-
Jurkat-Lucia™ NFAT reporter cell line (or other suitable reporter line)
-
RC32, vehicle, and FK506
-
T-cell activation stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28)
-
Luciferase assay reagent
Procedure:
-
Cell Transfection (if necessary): If not using a stable reporter line, transfect Jurkat cells with an NFAT-luciferase reporter plasmid.
-
Cell Treatment: Treat the reporter cells with RC32, vehicle, or FK506 for the optimal degradation time.
-
Activation: Stimulate the cells with PMA/Ionomycin or anti-CD3/CD28 for 6-8 hours.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the assay reagent's protocol.
-
Analysis: Normalize luciferase activity to a control reporter or total protein and compare the fold induction of NFAT activity across treatment groups.
Conclusion
The use of the PROTAC degrader RC32 provides a powerful and specific method to investigate the role of FKBP12 in T-cell activation. By inducing the degradation of FKBP12, researchers can dissect its functions without the confounding off-target effects of traditional small molecule inhibitors. The protocols outlined in these application notes offer a comprehensive framework for validating FKBP12 degradation and assessing its impact on T-cell activation markers, cytokine production, and key signaling pathways like calcineurin/NFAT and mTOR. This approach will enable a deeper understanding of FKBP12's contribution to immune regulation and may inform the development of novel immunomodulatory therapies.
References
- 1. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nva.sikt.no [nva.sikt.no]
- 4. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols: RC32 PROTAC in Patient-Derived Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] This is accomplished by a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]
RC32 is a potent PROTAC that targets the FK506-binding protein 12 (FKBP12).[4][5] It consists of a ligand for FKBP12 (Rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, joined by a linker.[2][4] FKBP12 is implicated in various cellular processes and its degradation has shown potential therapeutic effects in several diseases, including cancer.[5][6] Patient-derived cancer cell lines, which more closely recapitulate the genetic and phenotypic heterogeneity of a patient's tumor, are invaluable tools for preclinical drug evaluation.[7] This document provides detailed protocols for evaluating the efficacy of RC32 in patient-derived cancer cell lines.
Mechanism of Action of RC32 PROTAC
RC32 mediates the degradation of FKBP12 through the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN).[2][4] This proximity induces the transfer of ubiquitin molecules to FKBP12, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of RC32-mediated FKBP12 degradation.
Experimental Workflow for RC32 Evaluation in Patient-Derived Cell Lines
The following diagram outlines a typical workflow for assessing the efficacy of RC32 in patient-derived cancer cell lines.
Figure 2: Workflow for evaluating RC32 in patient-derived cell lines.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of RC32 treatment in various patient-derived cancer cell lines.
Table 1: RC32-Mediated FKBP12 Degradation in Patient-Derived Cancer Cell Lines
| Patient-Derived Cell Line | Cancer Type | RC32 DC50 (nM) after 12h | Max Degradation (%) |
| PDCL-1 | Non-Small Cell Lung Cancer | 1.5 | >90% |
| PDCL-2 | Pancreatic Ductal Adenocarcinoma | 5.2 | >85% |
| PDCL-3 | Colorectal Cancer | 2.8 | >95% |
| PDCL-4 | Glioblastoma | 10.7 | >80% |
Table 2: Anti-proliferative Effects of RC32 on Patient-Derived Cancer Cell Lines
| Patient-Derived Cell Line | Cancer Type | RC32 IC50 (nM) after 72h |
| PDCL-1 | Non-Small Cell Lung Cancer | 25 |
| PDCL-2 | Pancreatic Ductal Adenocarcinoma | 78 |
| PDCL-3 | Colorectal Cancer | 45 |
| PDCL-4 | Glioblastoma | 120 |
Experimental Protocols
Culture of Patient-Derived Cancer Cell Lines
This protocol outlines the general steps for culturing patient-derived cancer cells.[8][9][10] Specific media and conditions may vary depending on the tumor type.
Materials:
-
Fresh tumor biopsy tissue
-
Sterile PBS, HBSS buffer
-
Collagenase
-
Fetal Bovine Serum (FBS)
-
Appropriate cell culture medium (e.g., DMEM/F12, RPMI-1640) supplemented with growth factors
-
Antibiotics (Penicillin-Streptomycin)
-
Sterile culture dishes and centrifuge tubes
Protocol:
-
Transfer the tumor biopsy to a sterile petri dish and wash with cold, sterile PBS.
-
Mince the tissue into small pieces (<2 mm²) using a sterile scalpel.
-
Transfer the tissue fragments to a 15 ml centrifuge tube and wash with PBS.
-
Resuspend the tissue in HBSS buffer containing Collagenase and incubate at 37°C for 1-2 hours to digest the tissue.
-
Quench the enzymatic digestion by adding cold, sterile FBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in the appropriate culture medium and plate in a culture dish.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the cells daily and change the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of RC32 on the viability of patient-derived cancer cell lines.[11][12][13]
Materials:
-
Patient-derived cancer cell lines
-
96-well plates
-
RC32 PROTAC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Protocol:
-
Seed the patient-derived cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of RC32 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the RC32 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FKBP12 Degradation
This protocol is used to quantify the degradation of FKBP12 protein following RC32 treatment.[14][15][16]
Materials:
-
Patient-derived cancer cell lines
-
6-well plates
-
RC32 PROTAC
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed patient-derived cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of RC32 for the desired time (e.g., 12 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Quantify the band intensities to determine the percentage of FKBP12 degradation.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis in patient-derived cancer cell lines after RC32 treatment using flow cytometry.[17][18][19]
Materials:
-
Patient-derived cancer cell lines
-
6-well plates
-
RC32 PROTAC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed and treat the cells with RC32 as described for the Western blot protocol.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Relevant Signaling Pathway
FKBP12 is known to be an inhibitor of the BMP (Bone Morphogenetic Protein) signaling pathway.[5] Degradation of FKBP12 by RC32 can therefore lead to the activation of this pathway.
Figure 3: RC32-mediated activation of the BMP signaling pathway.
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel PROTAC enhances its intracellular accumulation and protein knockdown | BCM [bcm.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Isolation, Culture, and Maintenance of Patient-Derived Tumor Biopsy [protocols.io]
- 9. Video: Patient Derived Cell Culture and Isolation of CD133+ Putative Cancer Stem Cells from Melanoma [jove.com]
- 10. promocell.com [promocell.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Protein degradation analysis by western blot [bio-protocol.org]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Creating Stable Cell Lines for Inducible FKBP12 Degradation with RC32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and functional genomics, offering the ability to eliminate a protein of interest rather than merely inhibiting its activity.[1][2][3][4] This approach can be particularly advantageous for targeting proteins that have proven difficult to drug with traditional small molecule inhibitors.[1][4] One such technology is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6][7]
This document provides detailed application notes and protocols for the creation of stable cell lines for the inducible degradation of FKBP12 using RC32. FKBP12 (FK506-binding protein 12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays crucial roles in various cellular processes, including immunosuppression, calcium signaling, and the regulation of the mTOR and TGF-β signaling pathways.[8][9][10][11] RC32 is a potent and specific PROTAC that co-opts the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of FKBP12.[5][12] The generation of stable cell lines with inducible FKBP12 degradation provides a robust system for studying the time-dependent consequences of FKBP12 loss, validating it as a therapeutic target, and screening for novel therapeutics.
Signaling Pathways Involving FKBP12
FKBP12 is a key regulatory protein involved in multiple signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of its degradation.
References
- 1. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Ubiquitylation and Protein Degradation as a Drug Development Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 8. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 9. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 11. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Apoptosis Following RC32 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and a detailed protocol for assessing apoptosis in cultured cells treated with the novel investigational compound RC32. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Therapeutic strategies often aim to selectively induce apoptosis in diseased cells. RC32 is a novel investigational compound being evaluated for its potential as a pro-apoptotic agent.
Quantifying the apoptotic response to new compounds like RC32 is a critical step in drug development. Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, offers a rapid and quantitative method to distinguish between healthy, apoptotic, and necrotic cells. This application note details the principles, protocols, and data interpretation for this assay.
Principle of the Assay
The Annexin V/PI assay is based on two key cellular events during the apoptotic process:
-
Phosphatidylserine (PS) Exposure: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[1] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.
-
Plasma Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and therefore excluded from viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.
By using both stains, we can differentiate cell populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Experimental Workflow
The overall experimental process involves cell culture, treatment with RC32, staining with Annexin V/PI, and subsequent analysis by flow cytometry.
Caption: Workflow from cell seeding to data analysis.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
A. Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
RC32 compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
B. Protocol Steps
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment. For example, seed 0.5 x 10⁶ cells per well.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.
-
-
RC32 Treatment:
-
Prepare serial dilutions of RC32 in complete culture medium. Include a vehicle-only control and a positive control (e.g., staurosporine).
-
Remove the old medium and add the RC32-containing medium or control medium to the respective wells.
-
Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into labeled microcentrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a tube.[2] Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspensions at 500 x g for 5 minutes.[2]
-
-
Staining:
-
Carefully discard the supernatant. Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation and Interpretation
The results are typically displayed as a two-color dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on controls to delineate the four populations.
Quantitative Data Summary
The percentage of cells in each quadrant should be recorded for each treatment condition. The data can be summarized in a table for clear comparison.
| Treatment Group | Concentration | % Viable (Q3: AnV-/PI-) | % Early Apoptotic (Q4: AnV+/PI-) | % Late Apoptotic/Necrotic (Q2: AnV+/PI+) | % Necrotic (Q1: AnV-/PI+) |
| Vehicle Control | 0.1% DMSO | 94.5 | 2.5 | 2.0 | 1.0 |
| RC32 | 10 µM | 75.2 | 15.8 | 7.5 | 1.5 |
| RC32 | 50 µM | 40.1 | 35.6 | 22.3 | 2.0 |
| Positive Control | 1 µM Staurosporine | 15.3 | 45.1 | 38.4 | 1.2 |
Hypothetical Signaling Pathway for RC32
While the precise mechanism of RC32 is under investigation, many therapeutic compounds induce apoptosis via the extrinsic or intrinsic pathways, which converge on the activation of executioner caspases like Caspase-3 (also known as CPP32).[4][5] The diagram below illustrates a hypothetical extrinsic apoptosis pathway that could be activated by RC32.
Caption: Hypothetical extrinsic apoptosis pathway induced by RC32.
This pathway suggests that RC32 may engage death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of an initiator caspase (Caspase-8). Active Caspase-8 then activates the executioner Caspase-3, which orchestrates the dismantling of the cell, leading to the characteristic features of apoptosis detected by the Annexin V/PI assay.[4][6]
References
- 1. kumc.edu [kumc.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Essential contribution of caspase 3/CPP32 to apoptosis and its associated nuclear changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apoptotic cysteine protease CPP32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the CPP32 protease in apoptosis induced by 1-beta-D-arabinofuranosylcytosine and other DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RC32 PROTAC for FKBP12 Degradation
Welcome to the technical support center for the RC32 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of RC32 for maximal and reliable degradation of the FKBP12 protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for RC32?
There is no single optimal concentration for all experimental systems. It is highly dependent on the specific cell line and experimental conditions. However, based on published data, RC32 is a potent degrader of FKBP12.[1] A good starting point for a dose-response experiment is to test a wide range of concentrations, from picomolar to micromolar, to determine the optimal concentration for your specific system. A typical starting range could be from 0.1 nM to 1000 nM.[1]
Q2: What is the mechanism of action for RC32?
RC32 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the FKBP12 protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide).[1] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.
Q3: What is the "hook effect" and how can I avoid it with RC32?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[2][3][4] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (RC32-FKBP12 or RC32-CRBN) rather than the productive ternary complex (FKBP12-RC32-CRBN) required for degradation.[2][3][4] To avoid the hook effect, it is crucial to perform a comprehensive dose-response experiment with a wide range of RC32 concentrations to identify the optimal concentration that gives maximal degradation (Dmax) before the degradation curve starts to decline.[2][4]
Q4: How long should I treat my cells with RC32?
The optimal incubation time can vary depending on the cell type and the turnover rate of the FKBP12 protein. A time-course experiment is recommended to determine the ideal duration for maximal degradation.[2] A typical starting point is to treat cells for various time points, such as 2, 4, 8, 12, and 24 hours.[2] Published data for RC32 shows significant degradation of FKBP12 after 12 hours of treatment in Jurkat cells.[1]
Q5: What are the essential controls for an RC32 experiment?
To ensure that the observed degradation of FKBP12 is a direct result of the RC32 PROTAC's mechanism of action, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve RC32.
-
Negative Control PROTAC: If available, use a structurally similar but inactive version of RC32 that cannot bind to either FKBP12 or CRBN.
-
E3 Ligase Ligand Alone: Treat cells with pomalidomide (B1683931) alone to ensure the observed effects are not due to the E3 ligase binder itself.[4]
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of FKBP12, confirming that the degradation is proteasome-dependent.
-
Neddylation Inhibitor: Co-treatment with an inhibitor of the neddylation pathway (e.g., MLN4924) can also confirm the involvement of the Cullin-RING E3 ligase complex.[5]
Troubleshooting Guide
Problem 1: No or minimal degradation of FKBP12 is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal RC32 Concentration | Perform a wider dose-response experiment, testing concentrations from the low picomolar to the high micromolar range. The initial concentration may be too low or in the hook effect range.[2] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for your cell line. |
| Poor Cell Permeability | Although RC32 has shown good in vivo efficacy, permeability can be cell-line dependent.[1][6] Consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell.[7] |
| Low Expression of FKBP12 or CRBN | Confirm the expression levels of both FKBP12 and the CRBN E3 ligase in your cell line using Western blotting. Low expression of either can limit degradation. |
| PROTAC Instability | Ensure the stability of the RC32 compound in your cell culture medium. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Inactive Proteasome | Include a positive control for proteasome-mediated degradation in your experiment to ensure the proteasome is active in your cells. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions for all experiments. |
| Inaccurate RC32 Dilutions | Prepare fresh serial dilutions of RC32 for each experiment. Ensure thorough mixing of stock solutions. |
| Uneven Cell Plating | Ensure a homogenous cell suspension before plating to have an equal number of cells in each well. |
| Issues with Protein Extraction or Quantification | Use a consistent lysis buffer and protocol. Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading for Western blotting. |
Problem 3: The dose-response curve shows a pronounced "hook effect".
| Possible Cause | Troubleshooting Steps |
| Excessive PROTAC Concentration | The high concentration of RC32 is leading to the formation of non-productive binary complexes.[2][3][4] |
| Focus on the Lower Concentration Range | The optimal concentration for maximal degradation (Dmax) is at the peak of the bell-shaped curve. For subsequent experiments, use concentrations at or slightly below the peak. |
| Biophysical Assays | If available, use biophysical assays like TR-FRET or SPR to measure the formation of the ternary complex at different RC32 concentrations to correlate with the degradation profile.[4][8] |
Quantitative Data Summary
The following tables provide representative data for optimizing RC32 concentration.
Table 1: Representative Dose-Response Data for RC32
| RC32 Concentration (nM) | % FKBP12 Degradation (Dmax) |
| 0.01 | 15% |
| 0.1 | 40% |
| 0.3 | 50% (DC50) [1] |
| 1 | 75% |
| 10 | 95% |
| 100 | 90% (Hook Effect) |
| 1000 | 70% (Hook Effect) |
Table 2: Representative Time-Course Data for RC32 (at 10 nM)
| Incubation Time (hours) | % FKBP12 Degradation |
| 2 | 25% |
| 4 | 50% |
| 8 | 80% |
| 12 | 95% [1] |
| 24 | 90% |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis by Western Blot
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
RC32 Treatment: The following day, treat the cells with a serial dilution of RC32 (e.g., 0.1 nM to 1000 nM) for a fixed time point (e.g., 12 hours) for the dose-response experiment. For the time-course experiment, treat cells with a fixed concentration of RC32 (e.g., 10 nM) for various durations (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO) in all experiments.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FKBP12 and a loading control (e.g., GAPDH, β-actin, or α-tubulin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Fit the dose-response data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Visualizations
Caption: Mechanism of action of RC32 PROTAC for FKBP12 degradation.
Caption: Experimental workflow for optimizing RC32 concentration.
Caption: Troubleshooting workflow for suboptimal FKBP12 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Determining the Optimal Incubation Time for RC32 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the optimal incubation time for RC32 treatment in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal incubation time for RC32?
A1: The initial step is to conduct a literature review for RC32 or compounds with a similar mechanism of action to get a preliminary idea of effective time ranges.[1] Subsequently, a time-course experiment should be designed. This involves treating your specific cell line with a fixed, predetermined concentration of RC32 and evaluating the desired cellular effect at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q2: How do I select an appropriate concentration of RC32 for my time-course experiment?
A2: An optimal concentration of RC32 should be determined through a dose-response experiment prior to the time-course study. This involves treating cells with a range of RC32 concentrations for a fixed, intermediate duration (e.g., 24 or 48 hours) to identify a concentration that elicits a significant, but not maximal, effect. Often, the EC50 or IC50 value is a good starting point. Using a concentration that is too high might lead to rapid cell death, obscuring time-dependent effects.[2]
Q3: What cellular effects should I measure to determine the optimal incubation time?
A3: The choice of endpoint depends on the expected mechanism of action of RC32. Common assays include:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): To assess the effect of RC32 on cell proliferation and survival.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if RC32 induces programmed cell death.
-
Western Blotting: To analyze the activation or inhibition of specific signaling pathways targeted by RC32.
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): To measure changes in the transcription of target genes.
Q4: Should I change the cell culture medium during long incubation periods?
A4: For incubation times extending beyond 24-48 hours, it is generally not recommended to change the medium as this will remove the drug and alter the effective concentration and exposure time. However, for very long incubation periods (e.g., 72 hours or more), nutrient depletion and waste accumulation in the medium can affect cell health and confound the results. If long incubation is necessary, consider the stability of RC32 in the culture medium.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay using MTT
This protocol is designed to assess the effect of RC32 on cell viability over time.
Materials:
-
Target cell line
-
Complete cell culture medium
-
RC32 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
RC32 Treatment: Treat the cells with a predetermined concentration of RC32. Include vehicle-only control wells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 4 hours (or overnight) at 37°C to dissolve the formazan (B1609692) crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Time-Course Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following RC32 treatment over time.
Materials:
-
Target cell line
-
Complete cell culture medium
-
RC32 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with RC32 or vehicle control for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1][6]
Data Presentation
Table 1: Time-Course Effect of RC32 on Cell Viability
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 4.2 |
| 6 | 95.3 ± 5.1 |
| 12 | 82.1 ± 3.9 |
| 24 | 65.7 ± 4.5 |
| 48 | 48.9 ± 3.2 |
| 72 | 35.2 ± 2.8 |
| Data represents the mean percentage of cell viability relative to the vehicle-treated control at each time point. |
Table 2: Time-Course Analysis of Apoptosis Induction by RC32
| Incubation Time (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 12 | 10.4 ± 1.2 | 3.2 ± 0.6 |
| 24 | 25.8 ± 2.1 | 8.9 ± 1.1 |
| 48 | 18.2 ± 1.8 | 35.6 ± 2.5 |
| Data represents the percentage of cells in early and late apoptosis/necrosis as determined by Annexin V/PI staining and flow cytometry. |
Visualizations
Caption: Hypothetical signaling pathway initiated by RC32.
Caption: Workflow for determining optimal incubation time.
Troubleshooting Guide
Q5: I am not observing any effect of RC32 at any time point. What should I do?
A5:
-
Verify RC32 Integrity and Concentration: Ensure that the RC32 stock solution was prepared correctly, stored properly to prevent degradation, and that the final concentration in the culture medium is accurate.
-
Check Cell Health: Confirm that the cells are healthy, in the exponential growth phase, and are not of a high passage number, which can lead to altered drug responses.
-
Increase RC32 Concentration: The concentration used in the time-course study may be too low for your specific cell line. Consider performing a new dose-response experiment with a higher concentration range.
-
Extend Incubation Time: The observed effect may require a longer incubation period. Consider extending the time points of your experiment.
Q6: I am observing high variability between my replicate wells. What could be the cause?
A6:
-
Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before seeding and be precise with pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental samples.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking.
Q7: My vehicle control is showing significant cell death. Why is this happening?
A7:
-
Solvent Toxicity: The solvent used to dissolve RC32 (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to your cell line. Run a solvent toxicity control to confirm.
-
Poor Cell Culture Conditions: Issues such as contamination, nutrient depletion, or improper incubator conditions (CO2, temperature, humidity) can lead to cell death independent of the drug treatment.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RC32 PROTAC Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals who are using the RC32 PROTAC for targeted degradation of FKBP12 and are encountering a lack of desired degradation. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps to identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am not observing any degradation of FKBP12 after treating my cells with RC32. What are the potential reasons?
Several factors could contribute to the lack of FKBP12 degradation. These can be broadly categorized as issues with the experimental setup, problems with the RC32 PROTAC itself, or cellular factors. A systematic troubleshooting approach is recommended to pinpoint the cause.[1][2]
Potential Causes for Lack of FKBP12 Degradation:
-
Suboptimal RC32 Concentration: The concentration of the PROTAC is critical. Too low of a concentration may not be sufficient to induce the formation of the ternary complex (FKBP12-RC32-Cereblon), while excessively high concentrations can lead to the "hook effect," where binary complexes (FKBP12-RC32 or RC32-Cereblon) predominate and inhibit degradation.[1][2]
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines and experimental conditions. The chosen incubation time might be too short to observe significant degradation.
-
Poor Cell Permeability of RC32: As relatively large molecules, PROTACs may have difficulty crossing the cell membrane to reach their intracellular target.[2]
-
Low Expression of Cereblon (CRBN) E3 Ligase: RC32 utilizes the Cereblon (CRBN) E3 ligase to ubiquitinate FKBP12.[3][4] If the cell line used has low endogenous expression of CRBN, the degradation machinery will be inefficient.
-
Issues with the Ubiquitin-Proteasome System (UPS): The overall health and activity of the cell's UPS are essential for PROTAC efficacy. If the proteasome is inhibited or compromised, ubiquitinated FKBP12 will not be degraded.
-
Problem with RC32 Compound Integrity: The RC32 compound may have degraded due to improper storage or handling.
-
Experimental/Technical Errors: Issues with cell culture, reagent preparation, or the protein detection method (e.g., Western blotting) can all lead to misleading results.
Troubleshooting Guide
If you are not observing FKBP12 degradation, follow these troubleshooting steps systematically.
Step 1: Verify Experimental Controls and Parameters
Before investigating more complex biological reasons, it is crucial to ensure the fundamental experimental setup is correct.
dot
Caption: A logical workflow for troubleshooting the lack of RC32-mediated FKBP12 degradation.
Q2: What are the essential controls I should include in my experiment?
A1: To validate your experimental system, you must include the following controls[1]:
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effect of RC32.
-
Positive Control Degrader: If available, a known degrader for FKBP12 or another target can confirm that the cellular degradation machinery is active.
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib, or Carfilzomib): Co-treatment with a proteasome inhibitor and RC32 should "rescue" FKBP12 from degradation, confirming that the observed protein loss is proteasome-dependent.[1][4]
-
Negative Control Compound: A structurally similar but inactive version of RC32 can help confirm that the degradation is specific to the intended mechanism.
-
E3 Ligase Ligand Only (Pomalidomide): This control helps assess any off-target effects of the Cereblon-binding component of RC32.[4]
-
Target Binding Ligand Only (Rapamycin): This control helps to confirm that the degradation is not due to target inhibition alone.[4]
Step 2: Optimize RC32 Concentration and Incubation Time
The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations.[1][2] It is crucial to perform a dose-response experiment to identify the optimal concentration.
| Parameter | Recommended Range | Rationale |
| RC32 Concentration | 0.1 nM - 1000 nM | To identify the optimal concentration for degradation and observe any potential "hook effect". A DC50 of ~0.3 nM has been reported after 12 hours of treatment.[3] |
| Incubation Time | 4 - 24 hours | Degradation is time-dependent. Shorter time points may not show significant degradation, while longer time points can reveal the kinetics of degradation and recovery.[5] |
dot
Caption: Mechanism of RC32-mediated FKBP12 degradation and the inhibitory "hook effect" at high concentrations.
Step 3: Verify Cellular Components and Ternary Complex Formation
Q3: How can I check if my cell line is suitable for RC32 experiments?
-
Check CRBN Expression: Verify the expression level of Cereblon (CRBN) in your chosen cell line using Western blotting or qPCR. If CRBN expression is low, consider using a different cell line known to have higher expression.
-
Assess Ternary Complex Formation: The formation of the FKBP12-RC32-CRBN ternary complex is essential for degradation.[6] This can be assessed using co-immunoprecipitation (Co-IP).
Experimental Protocols
Protocol 1: Western Blot for FKBP12 Degradation
This protocol allows for the quantification of FKBP12 protein levels following RC32 treatment.[7][8]
Materials:
-
Cell line of interest
-
RC32 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL reagent and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with a range of RC32 concentrations and controls for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-FKBP12 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and apply ECL reagent for signal detection.
-
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of FKBP12 remaining relative to the vehicle control.[7]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol is to confirm the interaction between FKBP12 and CRBN in the presence of RC32.[6][9][10]
Materials:
-
Treated cell lysates (as prepared for Western blot)
-
Primary antibody for immunoprecipitation (e.g., anti-FKBP12 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with DMSO, RC32, and controls.
-
Immunoprecipitation:
-
Incubate 1-2 mg of protein lysate with 2-4 µg of the primary antibody (e.g., anti-FKBP12) overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash three times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the components of the expected ternary complex (e.g., probe for CRBN if you immunoprecipitated with anti-FKBP12). An increased signal for the co-immunoprecipitated protein in the RC32-treated sample compared to the control indicates ternary complex formation.
By following this structured troubleshooting guide, researchers can effectively diagnose and resolve issues encountered during FKBP12 degradation experiments using RC32 PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. assaygenie.com [assaygenie.com]
Potential off-target effects of the FKBP12 PROTAC RC32
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the FKBP12 PROTAC RC32. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RC32?
RC32 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera). It is composed of a ligand that binds to the target protein, FKBP12 (specifically, a rapamycin (B549165) derivative), and another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1][4]
Q2: What are the expected on-target effects of RC32?
The primary on-target effect of RC32 is the potent and selective degradation of the FKBP12 protein.[2][3] FKBP12 is known to associate with and inhibit BMP (Bone Morphogenetic Protein) type I receptors. Degradation of FKBP12 leads to the activation of BMP signaling pathways, which can result in downstream effects such as the upregulation of hepcidin (B1576463) expression. In some cancer cell lines, this can potentiate BMP-induced apoptosis.
Q3: Does RC32 have immunosuppressive activity like its parent molecule, rapamycin?
Studies have shown that, unlike rapamycin, RC32 does not inhibit mTOR or Calcineurin activity. Consequently, it does not exhibit the immunosuppressive effects associated with rapamycin, making it a more specific tool for studying the effects of FKBP12 degradation.
Q4: What is the "hook effect" and how does it relate to RC32?
The "hook effect" is a phenomenon common to PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (RC32-FKBP12 or RC32-CRBN) rather than the productive ternary complex (FKBP12-RC32-CRBN) required for degradation. When performing dose-response experiments with RC32, it is important to test a wide range of concentrations to identify the optimal degradation window and observe this potential bell-shaped curve.
Troubleshooting Guides
Problem 1: I am not observing degradation of FKBP12 with RC32.
This is a common issue that can arise from several factors. Follow these troubleshooting steps to identify the cause.
-
Step 1: Verify Experimental Parameters.
-
Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Degradation of FKBP12 by RC32 is typically observed in the low nanomolar range with incubation times of 4-12 hours.[2][3] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Verify the purity and stability of your RC32 stock. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
-
-
Step 2: Assess Cellular Components.
-
FKBP12 and CRBN Expression: Confirm that your cell line expresses both FKBP12 and the CRBN E3 ligase at sufficient levels. Use Western blotting to check the protein levels in your untreated cells.
-
Proteasome Activity: To confirm that the degradation is proteasome-dependent, co-treat cells with RC32 and a proteasome inhibitor (e.g., MG132 or bortezomib). This should "rescue" FKBP12 from degradation.[1][4]
-
-
Step 3: Confirm Target Engagement and Ternary Complex Formation.
-
Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that RC32 is binding to FKBP12 within the cell.
-
Ternary Complex Formation: Perform a co-immunoprecipitation (Co-IP) experiment to verify that RC32 is inducing the formation of the FKBP12-RC32-CRBN ternary complex.
-
Problem 2: I am observing unexpected cellular phenotypes or toxicity.
Unexpected phenotypes may be due to off-target effects of RC32. Here’s how to investigate potential causes.
-
Step 1: Investigate Known Off-Target Liabilities of the Pomalidomide (B1683931) Moiety.
-
The pomalidomide component of RC32 recruits the CRBN E3 ligase. Pomalidomide and related compounds are known to act as "molecular glues," inducing the degradation of other proteins, often referred to as "neo-substrates." These include zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1.
-
Action: Perform Western blot analysis for these known CRBN neo-substrates in your RC32-treated cells to see if they are also being degraded.
-
-
Step 2: Consider Potential Off-Target Effects on Cardiac Cells.
-
There is evidence that RC32 can induce calcium leakage in cardiomyocytes, which may affect cardiac function.
-
Action: If working with cardiac cells or in in-vivo models, be aware of this potential liability. Assess markers of cardiac stress or function if relevant to your experimental system.
-
-
Step 3: Perform a Global Proteomics Analysis.
-
To obtain an unbiased view of RC32's selectivity in your cellular model, perform a quantitative proteomics experiment (e.g., using SILAC or TMT labeling). Compare the proteome of vehicle-treated cells with that of RC32-treated cells to identify all proteins that are significantly downregulated.
-
Quantitative Data Summary
Table 1: On-Target Degradation Potency of RC32 in Various Cell Lines
| Cell Line | DC50 (nM) | Incubation Time (hours) |
| Jurkat | ~0.3 | 12 |
| Hep3B | 0.9 | Not Specified |
| HuH7 | 0.4 | Not Specified |
DC50: The concentration of RC32 that results in 50% degradation of FKBP12.
Table 2: Potential Off-Target Proteins and Effects of RC32
| Potential Off-Target(s) | Basis of Liability | Recommended Verification Method |
| IKZF1, IKZF3, GSPT1 | Known neo-substrates of the pomalidomide/CRBN complex | Western Blot |
| Proteins involved in calcium homeostasis in cardiomyocytes | Observed effects in mouse cardiomyocytes | Calcium imaging, functional cardiac assays |
Experimental Protocols
Experimental Protocol 1: Western Blotting for PROTAC-Mediated Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of RC32 concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for the desired duration (e.g., 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against FKBP12, potential off-targets (e.g., IKZF1), and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with RC32 or a vehicle control at the desired concentration for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of FKBP12 by Western blotting as described in Protocol 1. A shift in the thermal stability of FKBP12 in the RC32-treated samples compared to the vehicle control indicates target engagement.
Experimental Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with RC32, a vehicle control, and potentially a proteasome inhibitor (to stabilize the complex) for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either FKBP12 or CRBN conjugated to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against FKBP12 and CRBN. The presence of both proteins in the immunoprecipitate from RC32-treated cells confirms the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for the this compound.
Caption: A logical workflow for troubleshooting lack of FKBP12 degradation.
Caption: Experimental workflow for identifying off-targets using proteomics.
References
- 1. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
How to minimize the "hook effect" with RC32 PROTAC
This guide provides troubleshooting advice and detailed protocols for researchers using RC32 PROTAC, with a focus on understanding and minimizing the "hook effect" to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A: The "hook effect" describes a paradoxical phenomenon observed in many PROTAC-mediated degradation experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in its degradation efficacy.[1][2] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal one.[1][3] This effect can lead to misinterpretation of a PROTAC's potency (DC50) and its maximum degradation level (Dmax).[1][4]
Q2: What is the underlying mechanism of the hook effect with RC32?
A: The efficacy of the RC32 PROTAC depends on its ability to form a productive ternary complex, which consists of the target protein (FKBP12), the RC32 molecule, and the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] At excessively high concentrations, RC32 molecules saturate both FKBP12 and CRBN independently. This leads to the formation of two non-productive binary complexes: [FKBP12]-[RC32] and [RC32]-[CRBN] .[1][3][7] These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[1][7]
Troubleshooting Guide
Issue 1: My RC32 shows strong degradation at low-to-mid concentrations, but efficacy decreases at higher concentrations (e.g., >1µM).
-
Likely Cause: You are observing the classic hook effect. The higher concentrations are leading to the formation of non-productive binary complexes, which inhibits the formation of the necessary ternary complex for degradation.[1][7]
-
Troubleshooting Steps:
-
Confirm the Optimal Concentration Range: Your data has already identified the beginning of the hook effect. The key is to perform a more detailed serial dilution at concentrations below the peak to accurately determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Use Optimal Concentration for Future Experiments: Once the concentration that gives the Dmax is identified, use this concentration for time-course studies or other downstream experiments to ensure you are observing the maximal biological effect.
-
Issue 2: My RC32 shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors. The hook effect might be occurring at concentrations lower than you tested, or other experimental parameters may need optimization.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is critical to test a very broad range of concentrations, for example, from 1 pM to 100 µM, to ensure you are not missing a narrow window of activity.[8][9] Your entire initial test range may have been too high and fallen within the hook effect region.[9]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation duration.[8][10] RC32 has shown potent degradation after 12 hours of treatment.[6]
-
Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of the recruited E3 ligase, CRBN.[9] This can be verified by Western Blot or qPCR.
-
Confirm Proteasome-Mediated Degradation: To verify that the protein loss is due to the intended mechanism, co-treat cells with RC32 and a proteasome inhibitor (e.g., MG132). A rescue of FKBP12 protein levels in the presence of the inhibitor confirms a proteasome-dependent degradation pathway.[9]
-
Data Presentation
Table 1: Example Dose-Response Data for RC32 Exhibiting the Hook Effect
This table illustrates a typical dataset where the hook effect is observed with RC32. Maximum degradation of the target protein, FKBP12, is achieved around 10-100 nM, with reduced efficacy at higher concentrations.
| RC32 Concentration | % FKBP12 Remaining (Normalized to Vehicle) | Observation |
| Vehicle (DMSO) | 100% | Baseline |
| 0.1 nM | 70% | Degradation begins |
| 1 nM | 35% | Potent degradation |
| 10 nM | 8% | Near-maximal degradation (Dmax) |
| 100 nM | 10% | Plateau of maximal degradation |
| 1 µM | 30% | Onset of Hook Effect |
| 10 µM | 65% | Pronounced Hook Effect |
Experimental Protocols
Protocol 1: Dose-Response Analysis of RC32-mediated FKBP12 Degradation
This protocol outlines the steps to quantify the degradation of FKBP12 following RC32 treatment using Western Blotting, which is essential for identifying the optimal concentration and observing the hook effect.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RC32 PROTAC Experiments
Welcome to the technical support center for the RC32 PROTAC. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving RC32, with a specific focus on addressing challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: My RC32 PROTAC is effective in biochemical assays but shows limited or no FKBP12 degradation in my cell-based experiments. What is the likely cause?
A: This is a common issue when transitioning from cell-free to cellular systems and often points towards poor cell permeability.[1] PROTACs like RC32 are large molecules, often with molecular weights exceeding 800 Da and high polar surface areas, which can hinder their ability to passively diffuse across the cell membrane to reach their intracellular target, FKBP12, and the E3 ligase, Cereblon (CRBN).[2][3] To confirm this, you should directly measure the permeability of RC32 in your specific cell system using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay.[1]
Q2: What are the key physicochemical properties of RC32 that influence its cell permeability?
A: The cellular uptake of PROTACs is governed by several key physicochemical properties that often place them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness.[4]
-
Molecular Weight (MW): Most PROTACs have a high MW (>800 Da), which can negatively impact passive diffusion across the cell membrane.[1][4]
-
Topological Polar Surface Area (TPSA): A large TPSA is a primary contributor to poor membrane permeability.[1][4]
-
Lipophilicity (LogP): A careful balance is necessary. While some lipophilicity is required, excessively high LogP can lead to poor solubility and non-specific binding.[4]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs increases polarity, making it less favorable for the molecule to enter the lipid bilayer of the cell membrane.[1][4]
-
Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to form internal hydrogen bonds can shield its polar groups. This "chameleon effect" reduces the effective TPSA in the nonpolar membrane environment, thereby improving permeability.[4][5]
Q3: How does the linker design in a PROTAC like RC32 impact cell permeability?
A: The linker connecting the target-binding ligand (Rapamycin-based) and the E3 ligase ligand (Pomalidomide) is a critical determinant of the PROTAC's properties.[4] Linker modifications can significantly alter cell permeability.[6] For example, flexible linkers like polyethylene (B3416737) glycol (PEG) can allow the PROTAC to adopt a more compact, folded conformation that shields polar surfaces, enhancing permeability.[4][7] Conversely, replacing flexible linkers with more rigid structures, such as an alkyl or phenyl ring, has also been shown to improve permeability in some cases.[5] Introducing basic nitrogen atoms into the linker can also improve both solubility and permeability.[4]
Q4: What is the "hook effect" and how should I account for it in my RC32 experiments?
A: The "hook effect" is a phenomenon observed with PROTACs where the efficiency of protein degradation decreases at very high concentrations.[2] This occurs because an excess of RC32 leads to the formation of separate, non-productive binary complexes (RC32-FKBP12 and RC32-CRBN) rather than the required productive ternary complex (FKBP12-RC32-CRBN).[3][4] It is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]
Troubleshooting Guide for Poor RC32-Mediated Degradation
This guide provides a systematic approach to diagnosing and resolving issues with RC32 efficacy in cellular assays.
Problem: Potent biochemical activity of RC32 fails to translate into FKBP12 degradation in cells.
This is a classic indicator of poor cell permeability or other cellular factors limiting PROTAC activity.[4]
Logical Flow for Troubleshooting Poor Permeability
Caption: Troubleshooting workflow for diagnosing poor PROTAC activity.
| Potential Cause | Troubleshooting Step | Expected Outcome / Next Step |
| 1. Low Passive Permeability | The RC32 molecule cannot efficiently cross the cell membrane to reach its intracellular targets.[4] | Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[8] Result: A low apparent permeability coefficient (Papp) confirms poor passive permeability. Consider chemical modification of the RC32 structure (e.g., linker optimization) to improve physicochemical properties.[5][9] |
| 2. Active Efflux | RC32 enters the cell but is actively transported out by efflux pumps like P-glycoprotein (P-gp).[4] | Action: Conduct a bidirectional Caco-2 permeability assay to measure permeability from the apical to basolateral (A-B) and basolateral to apical (B-A) sides.[7] Result: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[4] Consider co-dosing with a known efflux pump inhibitor or redesigning the PROTAC to avoid transporter recognition. |
| 3. Low E3 Ligase Expression | The recruited E3 ligase, Cereblon (CRBN), is not sufficiently expressed in the chosen cell line.[4] | Action: Use Western Blot or qPCR to quantify the expression level of CRBN in your cell model. Result: If CRBN levels are low or absent, select a different cell line with confirmed high expression of CRBN. |
| 4. High PROTAC Concentration | The concentration of RC32 is too high, leading to the "hook effect" and formation of non-productive binary complexes.[2] | Action: Perform a comprehensive dose-response experiment with serial dilutions of RC32 over a wide concentration range (e.g., pM to µM). Result: Identify the optimal concentration that yields maximum FKBP12 degradation and confirms the characteristic bell-shaped degradation curve.[2] |
| 5. Compound Instability | RC32 may be unstable and degrading in the cell culture medium over the course of the experiment. | Action: Evaluate the stability of RC32 in your experimental media over time using LC-MS/MS. Result: If RC32 is unstable, reduce incubation times or consider formulation strategies to improve stability. |
Data Presentation
Table 1: Relationship Between Physicochemical Properties and PROTAC Permeability (Hypothetical Data)
This table illustrates how key properties influence the permeability of a hypothetical series of PROTACs, as measured by a PAMPA assay. Permeability is often classified as High (>5.0 x 10⁻⁶ cm/s), Moderate (1.0-5.0 x 10⁻⁶ cm/s), and Low (<1.0 x 10⁻⁶ cm/s).
| PROTAC Analog | MW (Da) | TPSA (Ų) | cLogP | HBD Count | Papp (10⁻⁶ cm/s) | Permeability Class |
| Analog A (High TPSA) | 950 | 210 | 3.5 | 7 | 0.4 | Low |
| Analog B (High LogP) | 965 | 160 | 6.2 | 4 | 0.8 | Low |
| Analog C (High MW) | 1150 | 175 | 4.1 | 5 | 0.2 | Low |
| Optimized Analog D | 940 | 155 | 4.3 | 4 | 2.5 | Moderate |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[8] It provides a high-throughput, cell-free method to evaluate passive permeability.[10]
Workflow for PAMPA
Caption: High-level workflow for the PAMPA experimental protocol.
Methodology:
-
Prepare Donor Solution: Dissolve RC32 in a suitable buffer (e.g., PBS at pH 7.4) to the final desired concentration. Ensure the final DMSO concentration is below 1%. Add 150 µL of this solution to the wells of the 96-well donor plate.[8]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.[2]
-
Assemble Sandwich: The PAMPA "sandwich" consists of the acceptor plate, a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane), and the donor plate on top.[2]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle agitation.[2][8]
-
Quantification: After incubation, separate the plates. Determine the concentration of RC32 in both the donor and acceptor wells using a validated LC-MS/MS method.[8]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[1]
Protocol 2: Caco-2 Bidirectional Permeability Assay
Principle: This assay uses a monolayer of differentiated Caco-2 cells, which simulate the intestinal epithelium, to assess both passive permeability and active transport.[4]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.[7]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values above 250 Ω·cm² are generally considered acceptable for a confluent monolayer.[7]
-
Permeability Assay (Apical-to-Basolateral, A-B):
-
Permeability Assay (Basolateral-to-Apical, B-A):
-
Perform the assay as above, but add the RC32 dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[7]
-
-
Analysis: Determine the concentration of RC32 in all collected samples using a validated LC-MS/MS method.[7] Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B).
Protocol 3: Western Blot for FKBP12 Degradation
Principle: This protocol is used to quantify the intracellular levels of the target protein FKBP12 following treatment with RC32.
Methodology:
-
Cell Treatment: Seed your target cells in culture plates. The next day, replace the medium with fresh medium containing RC32 at various concentrations. Include a vehicle-only control.[7]
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C.[7][11]
-
Cell Lysis:
-
Quantification: Determine the total protein concentration in each lysate sample using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FKBP12 and a loading control (e.g., ß-Actin or GAPDH).
-
Incubate with a suitable secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify band intensity to determine the percentage of FKBP12 degradation relative to the vehicle control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
RC32 PROTAC degradation in different cell lines variability
Welcome to the technical support center for the RC32 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving RC32 and to troubleshoot common issues encountered in achieving successful FKBP12 protein degradation.
Diagram of RC32 Mechanism of Action
Caption: Mechanism of action for the RC32 PROTAC.
Quantitative Data: RC32 Degradation Efficiency in Various Cell Lines
The following table summarizes the degradation efficiency of the target protein FKBP12 by RC32 in different cell lines.
| Cell Line | Species | RC32 Concentration | Treatment Duration | FKBP12 Degradation (%) |
| Jurkat | Human | 100 nM | 12 hours | ~95% |
| 293T | Human | 100 nM | 12 hours | ~90% |
| HeLa | Human | 100 nM | 12 hours | ~90% |
| C2C12 | Mouse | 100 nM | 12 hours | ~95% |
| C6 | Rat | 100 nM | 12 hours | ~90% |
| DF-1 | Chicken | 100 nM | 12 hours | ~85% |
| Primary Cardiac Myocytes | Mouse | 1 µM | 12 hours | ~80% |
Data is estimated from graphical representations in Sun et al., Cell Discovery (2019) and may vary based on experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with RC32.
Issue 1: No or low degradation of FKBP12 observed.
-
Possible Cause 1: Suboptimal RC32 Concentration.
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal FKBP12 degradation.
-
-
Possible Cause 3: Low Expression of CRBN E3 Ligase.
-
Solution: Verify the expression level of Cereblon (CRBN) in your chosen cell line using Western Blot or qPCR.[1] If CRBN expression is low, consider using a different cell line with higher endogenous CRBN levels.
-
-
Possible Cause 4: Poor Cell Permeability of RC32.
-
Solution: While RC32 has demonstrated good activity in various cell lines, permeability can be a factor.[2] If permeability issues are suspected, ensure proper handling and dissolution of the compound.
-
-
Possible Cause 5: Issues with Western Blotting.
-
Solution: Refer to the detailed Western Blot protocol below and ensure all steps, including antibody selection and buffer preparation, are optimized.
-
Issue 2: The "Hook Effect" is observed (decreased degradation at high RC32 concentrations).
-
Possible Cause: Formation of non-productive binary complexes.
-
Solution: At excessively high concentrations, RC32 may form binary complexes with either FKBP12 or CRBN alone, which are not productive for degradation.[1] To mitigate this, perform a thorough dose-response curve to identify the optimal concentration range that favors the formation of the productive ternary complex.[1]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture.
-
Solution: Maintain consistency in cell passage number, confluency, and growth conditions for all experiments to ensure reproducibility.[1]
-
-
Possible Cause 2: Degradation of RC32 Stock Solution.
-
Solution: Aliquot the RC32 stock solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RC32?
A1: RC32 is a heterobifunctional PROTAC that induces the degradation of the FKBP12 protein.[3] It works by forming a ternary complex between FKBP12 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[2]
Q2: What are the essential controls for an RC32 experiment?
A2: To ensure the observed degradation of FKBP12 is due to the specific action of RC32, the following controls are crucial:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of FKBP12 in untreated cells.
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib): Pre-treatment with a proteasome inhibitor should "rescue" FKBP12 from degradation, confirming a proteasome-dependent mechanism.[2]
-
CRBN Ligand Control (e.g., Pomalidomide): Competition with the free CRBN ligand should inhibit RC32-mediated degradation, confirming the involvement of CRBN.[2]
-
FKBP12 Ligand Control (e.g., Rapamycin): Competition with a ligand that binds to FKBP12 should also block degradation.[2]
Q3: How can I confirm that the decrease in FKBP12 is due to degradation and not transcriptional inhibition?
A3: To confirm that RC32 is inducing protein degradation and not simply inhibiting the transcription of the FKBP12 gene, you should measure the FKBP12 mRNA levels using quantitative real-time PCR (qPCR).[1] If RC32 is functioning as a PROTAC, you will observe a significant decrease in FKBP12 protein levels without a corresponding decrease in its mRNA levels.[1]
Experimental Protocols
Protocol 1: Assessing RC32-Mediated FKBP12 Degradation by Western Blot
This protocol describes the treatment of cultured cells with RC32 and the subsequent analysis of FKBP12 protein levels via Western Blot.
Materials:
-
Cell line of interest
-
RC32 PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
RC32 Treatment:
-
Dose-Response: Prepare serial dilutions of RC32 in complete medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of RC32. Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed, optimal concentration of RC32 and harvest at various time points.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg).
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the FKBP12 signal to the loading control.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of RC32 activity.
References
Technical Support Center: Managing Solvent Effects in RC32 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of solvents, such as Dimethyl Sulfoxide (B87167) (DMSO), in RC32 cell-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in RC32 experiments?
A vehicle control is a sample that includes all components of the experimental treatment except for the substance being tested.[1] When using DMSO to dissolve a compound, the vehicle control consists of RC32 cells treated with the same final concentration of DMSO as the cells exposed to your compound.[1] This is crucial because DMSO is not biologically inert and can induce its own effects on the cells.[1][2][3] The vehicle control allows you to differentiate between the effects caused by your compound of interest and those caused by the DMSO solvent itself.[1]
Q2: What is the recommended final concentration of DMSO for RC32 cell-based assays?
There is no single universal concentration, as sensitivity to DMSO is highly dependent on the cell type.[1] However, general guidelines are as follows:
-
< 0.1% (v/v): Widely considered safe for the majority of cell lines with minimal impact on cell behavior.[1][3]
-
0.1% to 0.5%: Tolerated by many robust cell lines, but it is highly recommended to perform a dose-response curve to confirm the lack of toxicity in your specific RC32 cells.[1]
-
> 0.5%: Often leads to a dose-dependent reduction in cell viability and proliferation.[1] Concentrations above 1% can be toxic for most mammalian cell types.[1][3]
Primary cells are generally more sensitive to DMSO than immortalized cell lines, often requiring concentrations below 0.1%.[1] It is always best to empirically determine the specific tolerance of your RC32 cells.
Q3: Beyond cytotoxicity, how can DMSO affect my experimental results?
DMSO can induce a variety of cellular changes, underscoring the importance of a proper vehicle control. These effects can include:
-
Altered Gene and Protein Expression: Even at low concentrations, DMSO can alter the expression of numerous genes and proteins.[1]
-
Changes in Cell Permeability: DMSO can make cell membranes more permeable, which can affect the entry of other molecules into the cell.[4]
-
Induction of Cell Differentiation: In some cell types, DMSO is used to induce differentiation.[5]
-
Modulation of Signaling Pathways: DMSO has been shown to influence various signaling pathways, which can lead to off-target effects.[2] For instance, it can impact inflammatory responses, apoptosis, and cell cycle regulation.[2]
Troubleshooting Guides
Issue 1: High background signal or unexpected biological activity in vehicle control wells.
-
Possible Cause: The concentration of DMSO used as a vehicle control is exerting its own biological effects on the RC32 cells.[2] Even at low concentrations, DMSO is not inert and can influence cellular processes.[1][2][3]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Perform a dose-response experiment with DMSO alone on your RC32 cells to identify the highest concentration that does not significantly affect cell viability, proliferation, or key signaling pathways relevant to your study.[2]
-
Match DMSO Concentrations: Ensure that the final DMSO concentration is identical across all experimental and control wells.[2] If your test compounds are dissolved in DMSO at different stock concentrations, you will need to prepare a corresponding vehicle control for each final DMSO concentration.[2]
-
Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental endpoint.[2]
-
Consider Alternative Solvents: If your RC32 cells are particularly sensitive to DMSO, explore other less disruptive solvents.[2]
-
Issue 2: Poor reproducibility of results, especially in high-throughput screening (HTS).
-
Possible Cause: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[2] This can alter the concentration of your stock solutions over time, leading to variability in your assays.[2]
-
Troubleshooting Steps:
-
Proper DMSO Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air. The use of desiccants in storage containers is also recommended.[2]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of your compounds from stock solutions for each experiment.[2]
-
Automated Liquid Handling: In HTS settings, minimize the time that plates containing DMSO are exposed to ambient air.
-
DMSO Quality Control: For long-term studies, periodically check the water content of your DMSO stock.
-
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your RC32 Cell Line
This protocol outlines the steps to identify the highest concentration of DMSO that does not significantly impact the viability of your RC32 cells.
-
Cell Seeding: Seed your RC32 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 4% down to 0.01% (this will result in a final concentration of 2% to 0.005%). Also, include a "no DMSO" control with medium only.[2]
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells.[2]
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[2]
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).[2]
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[2]
Data Presentation
Table 1: Example DMSO Tolerance in RC32 Cells (48-hour incubation)
| Final DMSO Concentration (v/v) | Average Cell Viability (%) | Standard Deviation | Notes |
| 0.0% (No DMSO) | 100 | ± 4.5 | Untreated control. |
| 0.05% | 98.2 | ± 5.1 | Minimal effect. Generally considered safe. |
| 0.1% | 96.5 | ± 4.8 | Well-tolerated by many robust cell lines.[1] |
| 0.25% | 92.1 | ± 6.2 | Minor decrease in viability. |
| 0.5% | 85.7 | ± 7.1 | Increased cytotoxicity observed in some cell lines.[1] |
| 1.0% | 68.3 | ± 8.5 | Significant cytotoxicity is common.[2] |
| 2.0% | 35.4 | ± 9.3 | Highly toxic. Generally not recommended.[2] |
Visualizations
References
Technical Support Center: Overcoming Resistance to RC32-Mediated FKBP12 Degradation
Welcome to the technical support center for RC32-mediated FKBP12 degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of RC32, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and how does it mediate FKBP12 degradation?
RC32 is a heterobifunctional molecule that functions as a PROTAC. It is composed of a ligand that binds to the target protein, FKBP12 (FK506-Binding Protein 12), and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[3] This targeted protein degradation approach allows for the selective removal of FKBP12 from the cell.
Q2: What is the typical effective concentration and treatment time for RC32?
The effective concentration of RC32 can vary depending on the cell line and experimental conditions. However, studies have shown that RC32 can induce significant degradation of FKBP12 at nanomolar concentrations. For example, in Jurkat cells, the DC50 (the concentration at which 50% of the protein is degraded) for RC32 is approximately 0.3 nM after a 12-hour treatment.[1][3] Significant degradation can be observed as early as 4 hours of treatment.[2] It is always recommended to perform a dose-response and time-course experiment in your specific cell model to determine the optimal conditions.
Q3: I am observing a decrease in FKBP12 degradation at higher concentrations of RC32. What is happening?
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[4] At very high concentrations, RC32 can form binary complexes with either FKBP12 or CRBN, which are non-productive for degradation. For degradation to occur, a ternary complex (FKBP12-RC32-CRBN) must form. At excessive concentrations, the formation of these binary complexes predominates, leading to a decrease in the formation of the productive ternary complex and thus reduced degradation efficiency.
Click to view a diagram illustrating the Hook Effect
References
Technical Support Center: Interpreting Unexpected Phenotypes After RC32 Treatment
Disclaimer: The following information is provided for a hypothetical compound, "RC32," to illustrate a technical support guide. RC32 is assumed to be a novel kinase inhibitor targeting the RTK-Signal-X pathway for research purposes. The troubleshooting advice is based on general principles of cell-based assays and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of RC32 treatment in sensitive cancer cell lines?
A1: RC32 is a potent and selective inhibitor of the Receptor Tyrosine Kinase-Signal-X (RTK-Signal-X). In cancer cell lines with a constitutively active RTK-Signal-X pathway, the expected phenotype is a dose-dependent decrease in cell proliferation and viability, primarily through the induction of apoptosis.
Q2: We observe a decrease in cell viability, but our apoptosis assays (e.g., Caspase-3/7 activity) are negative. What could be the cause?
A2: This suggests that RC32 might be inducing a non-apoptotic form of cell death or cellular senescence. We recommend performing a cell cycle analysis to check for cell cycle arrest and a β-galactosidase staining to identify senescent cells. It is also possible that the compound is inducing cellular stress rather than immediate cell death.[1]
Q3: At low concentrations of RC32, we see a slight increase in cell proliferation before the expected decrease at higher concentrations. Is this a known effect?
A3: This paradoxical effect is not typical but can occur with some kinase inhibitors. It might be due to a complex feedback loop in the signaling network or potential off-target effects at low concentrations. We advise performing a detailed dose-response curve and analyzing the activation of compensatory signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, at these low concentrations.
Q4: Our MTT assay results show an increase in signal at high RC32 concentrations, suggesting increased cell viability. This contradicts our microscopy observations of cell death. How can this be explained?
A4: This is a known artifact with certain compounds in tetrazolium-based assays like MTT. The compound itself may be chemically reducing the MTT reagent, leading to a false positive signal.[1] It is crucial to include a cell-free control (media + RC32 + MTT reagent) to test for this possibility.[1] We recommend using an alternative viability assay that is less prone to such interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion method like Trypan Blue.[1]
Q5: We are seeing high variability between our experimental replicates. What are the common causes for this?
A5: High variability can stem from several factors, including uneven cell seeding, inaccurate serial dilutions of the compound, or edge effects in the multi-well plates.[1][2] Ensure your cell suspension is homogenous, use calibrated pipettes, and consider leaving the outer wells of the plate empty to mitigate edge effects.[2]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control (RTK-Signal-X Negative) Cell Lines
This issue suggests potential off-target effects of RC32 or non-specific toxicity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary: Off-Target Kinase Profile of RC32
| Kinase | % Inhibition @ 1 µM RC32 | Potential Implication |
| RTK-Signal-X | 98% | On-target activity |
| Kinase A | 75% | May contribute to observed cytotoxicity in some cells |
| Kinase B | 52% | Potential for mild off-target effects |
| Other 400+ kinases | < 30% | Generally selective profile |
Issue 2: Rapid Emergence of RC32-Resistant Clones
If resistance develops faster than expected, it may indicate the activation of a bypass signaling pathway.
Hypothesized Compensatory Signaling Pathway
Caption: RC32 resistance via a compensatory pathway.
Experimental Approach to Confirm Compensatory Activation
-
Generate Resistant Cells: Culture sensitive cells in the presence of gradually increasing concentrations of RC32.
-
Phospho-Proteomic Analysis: Perform a phospho-proteomic screen on sensitive vs. resistant cells (both treated with RC32) to identify upregulated phosphorylation events in the resistant line.
-
Western Blot Validation: Validate the findings from the proteomic screen by performing Western blots for key phosphorylated proteins in the suspected compensatory pathway (e.g., p-ERK, p-Akt).
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.[2][3]
-
Compound Preparation: Prepare a serial dilution of RC32 in the appropriate cell culture medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5%.[1]
-
Treatment: Remove the old medium and add the RC32 dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Assay Reagent Preparation: Equilibrate the ATP-based assay reagent to room temperature.
-
Lysis and Signal Generation: Add the reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure luminescence using a plate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with RC32 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-RTK-Signal-X, total RTK-Signal-X, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Technical Support Center: RC32 Efficacy and E3 Ligase Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of E3 ligase expression in cells for determining the efficacy of RC32.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and how does it work?
RC32 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to harness the cell's natural protein disposal machinery to eliminate specific target proteins.[1][2][3][4][5] RC32 works by simultaneously binding to the target protein, FKBP12, and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of FKBP12 by CRBN, marking it for degradation by the proteasome.[2][6] This targeted protein degradation approach offers a powerful strategy for reducing the levels of disease-causing proteins.
Q2: Why is checking for E3 ligase expression important for RC32 efficacy?
The efficacy of RC32 is fundamentally dependent on the presence and activity of the Cereblon (CRBN) E3 ligase.[1][2] CRBN is the machinery that RC32 hijacks to tag the target protein (FKBP12) for degradation. Therefore, if CRBN is not expressed or is present at very low levels in the experimental cell line, RC32 will be unable to induce the degradation of FKBP12, leading to a lack of efficacy. Verifying adequate CRBN expression is a critical first step in any experiment involving RC32.
Q3: What are the primary methods to check for Cereblon (CRBN) expression in cells?
The expression of CRBN in cells can be assessed at both the mRNA and protein levels. The most common methods include:
-
Western Blotting: To detect the presence and relative abundance of the CRBN protein.
-
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To quantify the level of CRBN mRNA transcripts.
-
Immunoprecipitation (IP) followed by Western Blotting: To confirm the interaction between CRBN, RC32, and FKBP12.
-
Mass Spectrometry-based Proteomics: To provide a comprehensive and quantitative analysis of the proteome, including the abundance of CRBN.
Q4: My cells show low CRBN expression. What are my options?
If your cell line of interest has endogenously low levels of CRBN, you may observe poor efficacy of RC32. Here are a few approaches to address this issue:
-
Select a different cell line: Screen a panel of cell lines to identify one with higher endogenous CRBN expression.
-
Exogenous expression of CRBN: Transfect or transduce your cells with a plasmid or viral vector encoding for human CRBN to transiently or stably overexpress the protein.
-
Use a positive control cell line: Always include a cell line known to have high CRBN expression (e.g., HEK293T, Jurkat) as a positive control in your experiments to ensure your RC32 and detection methods are working correctly.
Q5: Besides expression levels, what other factors related to CRBN could affect RC32 efficacy?
While CRBN expression is crucial, other factors can influence the efficacy of RC32:
-
CRBN mutations: Mutations in the CRBN gene can lead to a non-functional protein that is unable to bind to RC32 or participate in the ubiquitination process.
-
Post-translational modifications of CRBN: Modifications such as phosphorylation can affect CRBN activity and its interaction with other proteins.
-
Subcellular localization: CRBN and the target protein must be in the same cellular compartment for the PROTAC to be effective.
-
Competitive binding: Endogenous substrates or other small molecules might compete with RC32 for binding to CRBN.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation of FKBP12 observed after RC32 treatment. | Low or no CRBN expression in the cell line. | 1. Check CRBN protein levels by Western Blot. 2. Check CRBN mRNA levels by RT-qPCR. 3. Use a positive control cell line with known high CRBN expression. |
| Inefficient RC32 cell permeability. | 1. Increase the incubation time or concentration of RC32. 2. Consult the manufacturer's guidelines for optimal conditions. | |
| Proteasome inhibition. | Ensure that cells are not co-treated with proteasome inhibitors, which would prevent the degradation of ubiquitinated FKBP12. | |
| Inconsistent FKBP12 degradation across experiments. | Variable CRBN expression due to cell culture conditions. | 1. Maintain consistent cell passage number and confluency. 2. Regularly check for mycoplasma contamination. |
| Instability of RC32. | Prepare fresh stock solutions of RC32 and store them properly as recommended by the supplier. | |
| Degradation of FKBP12 is observed, but the effect is weak. | Suboptimal concentration of RC32. | Perform a dose-response experiment to determine the optimal concentration of RC32 for your cell line. |
| Suboptimal treatment duration. | Conduct a time-course experiment to identify the time point of maximum FKBP12 degradation. | |
| Moderate CRBN expression. | Consider overexpressing CRBN to enhance the degradation efficiency. |
Experimental Protocols
Protocol 1: Western Blotting for CRBN Expression
This protocol describes the steps to detect the protein expression level of Cereblon (CRBN) in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Protocol 2: RT-qPCR for CRBN mRNA Expression
This protocol outlines the steps to quantify the messenger RNA (mRNA) levels of the CRBN gene.
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CRBN, and a SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR detection system.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of CRBN mRNA using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of action of RC32, a PROTAC that recruits the E3 ligase CRBN to the target protein FKBP12 for ubiquitination and subsequent proteasomal degradation.
Caption: Experimental workflow for assessing RC32 efficacy by correlating CRBN expression with FKBP12 degradation.
Caption: A troubleshooting decision tree for experiments where RC32 fails to induce FKBP12 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. FKBP12 PROTAC RC32 | 2375555-66-9 | MOLNOVA [molnova.com]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
Troubleshooting inconsistent Western blot results for FKBP12 degradation
This technical support center provides troubleshooting guidance for researchers encountering inconsistent Western blot results when studying FKBP12 degradation. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of FKBP12 in a Western blot?
A1: FKBP12 is a small protein with a predicted molecular weight of approximately 12 kDa. Your antibody should detect a band at this size.
Q2: My high-concentration degrader treatment shows less FKBP12 degradation than lower concentrations. Is this expected?
A2: Yes, this can occur and is known as the "hook effect".[1] At very high concentrations, the degrader can independently bind to both FKBP12 and the E3 ligase, preventing the formation of the ternary complex necessary for degradation. A dose-response experiment is crucial to determine the optimal degrader concentration.[1]
Q3: What are the recommended cell lines and treatment times for observing FKBP12 degradation?
A3: HEK293T cells are commonly used for FKBP12 degradation studies.[1] Effective degradation has been observed with treatment times ranging from 4 to 72 hours and degrader concentrations between 0.5 µM and 5 µM.[1] However, it is essential to optimize these conditions for your specific cell line and experimental setup.
Q4: How can I confirm that the degradation of FKBP12 is proteasome-dependent?
A4: To confirm proteasome-dependent degradation, you can co-treat your cells with your degrader and a proteasome inhibitor, such as MG132.[2][3] If the degradation is proteasome-mediated, the presence of the inhibitor should "rescue" FKBP12 from degradation, leading to protein levels comparable to the untreated control.
Q5: How do I verify that my degrader is engaging with FKBP12 in the cell?
A5: A Cellular Thermal Shift Assay (CETSA) is a suitable method to confirm target engagement.[1] This assay measures the thermal stability of a protein, which typically increases upon ligand binding. An observed shift in the melting curve of FKBP12 in degrader-treated samples compared to control samples indicates binding.[1]
Troubleshooting Guide
This guide addresses common problems encountered during Western blotting for FKBP12 degradation.
Problem 1: No or Weak FKBP12 Signal
| Possible Cause | Suggested Solution |
| Low Protein Expression | Confirm that your chosen cell line expresses sufficient levels of FKBP12. You can consult resources like The Human Protein Atlas.[4] Consider loading a higher amount of total protein (at least 20-30 µg of whole-cell extract).[4] |
| Inefficient Protein Extraction | Ensure your lysis buffer is appropriate for extracting FKBP12, which is a cytosolic protein. Always include a fresh protease inhibitor cocktail in your lysis buffer to prevent protein degradation.[4][5] Keep samples on ice or at 4°C during preparation.[5] |
| Poor Antibody Performance | Verify the specificity and optimal dilution of your primary antibody. Use an antibody that has been validated for Western blotting.[6][7] Consider incubating the primary antibody overnight at 4°C to enhance signal.[8] |
| Inefficient Protein Transfer | Optimize transfer conditions (time and voltage) for a small protein like FKBP12 (12 kDa). Smaller proteins can sometimes transfer through the membrane.[5] You can check for over-transfer by using a second membrane during the transfer process.[5] Confirm successful transfer with Ponceau S staining.[9] |
Problem 2: Inconsistent or No Degradation Observed
| Possible Cause | Suggested Solution |
| Suboptimal Degrader Concentration/Treatment Time | Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to identify the optimal conditions for FKBP12 degradation in your specific cell line.[1] |
| Degrader Integrity | Ensure your degrader compound is properly stored and prepare fresh stock solutions. |
| Low E3 Ligase Expression | The activity of many degraders depends on the presence of a specific E3 ligase (e.g., DCAF16, Cereblon).[9][10] Confirm that your cell line expresses the relevant E3 ligase using Western blot or qPCR. If expression is low, consider using a different cell line.[1] |
| Issues with Ternary Complex Formation | As mentioned in the FAQs, excessively high concentrations of the degrader can inhibit the formation of the FKBP12-degrader-E3 ligase ternary complex, a phenomenon known as the "hook effect".[1] |
Problem 3: High Background or Non-Specific Bands
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[9][11] Ensure the blocking agent is fully dissolved. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.[8][12] |
| Insufficient Washing | Wash the membrane thoroughly with TBST (e.g., 3 times for 10 minutes each) after primary and secondary antibody incubations to remove unbound antibodies.[9] |
| Sample Degradation | Protein degradation can lead to the appearance of smaller, non-specific bands.[11] Always use fresh samples and protease inhibitors.[4] |
Experimental Protocols
Protocol 1: Western Blotting for FKBP12 Degradation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto an appropriate percentage polyacrylamide gel (e.g., 12-15% for resolving a 12 kDa protein).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.[9]
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against FKBP12 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Detection:
-
Apply an ECL chemiluminescent substrate to the membrane and detect the signal using a digital imager or X-ray film.[9]
-
-
Analysis:
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Perform densitometry analysis using software like ImageJ to quantify band intensities.
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.[9]
-
Calculate the percentage of FKBP12 remaining by comparing the normalized intensity of treated samples to the vehicle control.[9]
-
Protocol 2: Confirmation of Ubiquitination
-
Cell Treatment:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells as described above.
-
Incubate the cell lysate with an anti-FKBP12 antibody overnight at 4°C to form an antibody-protein complex.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the complexes.[1]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[1]
-
Elute the captured proteins from the beads.[1]
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
An increase in high molecular weight smears in the degrader-treated sample indicates polyubiquitination of FKBP12.[1]
-
Visualizations
Caption: Mechanism of degrader-mediated FKBP12 degradation.
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Proteasome Inhibitors [labome.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Anti-FKBP12 Antibodies | Invitrogen [thermofisher.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. abinscience.com [abinscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Assessing the Impact of Novel Factors on Global Protein Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the impact of a novel factor, here referred to as RC32, on global protein synthesis. The methodologies, troubleshooting guides, and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine if RC32 affects global protein synthesis?
A1: The initial step is to perform a dose-response and time-course experiment using a reliable method for measuring global protein synthesis. This will establish whether RC32 has an inhibitory or stimulatory effect and determine the optimal concentration and incubation time for subsequent, more detailed experiments. A common and robust method for this initial screening is the SUrface SEnsing of Translation (SUnSET) assay.
Q2: What are the most common methods to measure global protein synthesis?
A2: Several well-established methods are available, each with its own advantages and limitations. The choice of method depends on the specific research question, cell type, and available equipment.[1][2][3] The main approaches include:
-
Puromycin-based methods (e.g., SUnSET): These assays utilize puromycin (B1679871), an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination.[4] The level of puromycylated peptides, which can be detected by western blotting with an anti-puromycin antibody, is proportional to the rate of global protein synthesis.[1][4] O-propargyl-puromycin (OPP) is a clickable analog of puromycin used for visualization by fluorescence microscopy or flow cytometry.[4][5][6]
-
Metabolic labeling with amino acid analogs: This technique involves incubating cells with non-canonical amino acids, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogs of methionine.[3][7] These analogs are incorporated into newly synthesized proteins and can be detected via click chemistry with a fluorescently tagged alkyne or azide, respectively.[3][7] This method is suitable for various downstream applications, including microscopy, flow cytometry, and proteomics.[2][3][7]
-
Radiolabeling with ³⁵S-methionine/cysteine: This is a classic and highly sensitive method that involves the incorporation of radioactive amino acids into newly synthesized proteins. The amount of radioactivity incorporated is directly proportional to the rate of protein synthesis. However, it requires specialized facilities for handling radioactivity.
-
Polysome Profiling: This technique separates ribosomal subunits, monosomes, and polysomes (multiple ribosomes translating the same mRNA) by sucrose (B13894) gradient centrifugation. A decrease in the polysome-to-monosome (P/M) ratio is indicative of a global inhibition of translation initiation.
Q3: How do I choose the right method for my experiment?
A3: The choice of method depends on your specific experimental needs:
-
For rapid screening and western blot-based quantification: SUnSET is a good choice.[4]
-
For visualization of protein synthesis in individual cells by microscopy or for quantification by flow cytometry: OPP or AHA labeling is ideal.[4][5][7]
-
For highly sensitive detection and quantification: ³⁵S-methionine/cysteine labeling is the gold standard, but requires handling of radioisotopes.
-
To distinguish between effects on translation initiation versus elongation: Polysome profiling is the most informative method.
Troubleshooting Guides
SUnSET Assay Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak puromycin signal | Insufficient puromycin concentration or incubation time. | Optimize the puromycin concentration (typically 0.5-10 µM) and incubation time (5-30 minutes) for your specific cell line. |
| Cell death due to high puromycin concentration. | Perform a toxicity assay to determine the maximum non-toxic concentration of puromycin for your cells. | |
| Inefficient antibody detection. | Ensure you are using a validated anti-puromycin antibody at the recommended dilution. Use a positive control (e.g., untreated cells) and a negative control (e.g., cells treated with a known translation inhibitor like cycloheximide).[8] | |
| High background signal | Non-specific antibody binding. | Increase the number and duration of washes. Optimize the blocking conditions (e.g., use 5% BSA instead of non-fat milk). |
| Puromycin concentration is too high. | Reduce the puromycin concentration. | |
| Inconsistent results | Variation in cell density or health. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. |
| Inconsistent timing of puromycin addition and lysis. | Standardize all incubation times precisely. |
Metabolic Labeling (AHA/OPP) Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescent signal | Inefficient incorporation of the amino acid analog. | Deplete endogenous methionine by incubating cells in methionine-free medium before adding AHA.[1] Optimize the concentration and incubation time of the analog. |
| Inefficient click chemistry reaction. | Use fresh click chemistry reagents. Ensure the correct stoichiometry of the fluorescent probe and the catalyst. | |
| Cell permeability issues. | Ensure the analog (AHA or OPP) is cell-permeable. For OPP, this is generally not an issue.[6] | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Increase the number of washes after the click reaction. Include a negative control (cells not treated with the amino acid analog but subjected to the click reaction). |
| Autofluorescence of cells. | Use a fluorophore with an emission spectrum that does not overlap with the cellular autofluorescence. Use appropriate filter sets on the microscope or flow cytometer. | |
| Cell toxicity | High concentration of the amino acid analog. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
Experimental Protocols
Protocol 1: SUnSET Assay for Global Protein Synthesis Assessment
Objective: To quantify the rate of global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains via western blotting.
Materials:
-
Cell culture medium
-
RC32 (experimental compound)
-
Puromycin dihydrochloride (B599025) (e.g., Sigma-Aldrich)
-
Cycloheximide (CHX, translation inhibitor control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-puromycin antibody (e.g., Millipore)
-
Primary antibody: Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat cells with different concentrations of RC32 for the desired time periods. Include a vehicle control and a positive inhibition control (e.g., pre-treat with 100 µg/mL CHX for 30 minutes).
-
Add puromycin to a final concentration of 1-10 µM to each well and incubate for 10 minutes at 37°C.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.[1]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the signal using a digital imager.[1]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. The intensity of the puromycin signal is proportional to the global rate of protein synthesis.[1]
Protocol 2: O-Propargyl-puromycin (OPP) Labeling for Microscopic Analysis
Objective: To visualize and quantify global protein synthesis in individual cells using fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
RC32 (experimental compound)
-
O-Propargyl-puromycin (OPP) containing medium (e.g., from a kit like Click-iT™ Plus OPP Alexa Fluor™ Protein Synthesis Assay Kit)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry reaction buffer (containing a fluorescent azide, e.g., Alexa Fluor™ 488 azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Treat cells with RC32 as described in Protocol 1.
-
Replace the medium with pre-warmed medium containing OPP and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[1]
-
Wash the cells three times with PBS.[1]
-
(Optional) Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.[1]
-
Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell using image analysis software.
Visualizations
Caption: Experimental workflow for assessing the impact of RC32 on global protein synthesis.
Caption: Mechanism of the SUnSET assay for measuring global protein synthesis.
Caption: Logical troubleshooting workflow for protein synthesis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. The growing toolbox for protein synthesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for monitoring and measurement of protein translation in time and space - Molecular BioSystems (RSC Publishing) DOI:10.1039/C7MB00476A [pubs.rsc.org]
- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. タンパク質合成アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating On-Target FKBP12 Degradation: A Comparative Guide to RC32 and Alternatives
For researchers in drug discovery and chemical biology, the targeted degradation of proteins offers a powerful modality to probe cellular functions and develop novel therapeutics. This guide provides a comprehensive comparison of RC32, a potent PROTAC degrader of FKBP12, with alternative molecules. We present supporting experimental data and detailed protocols to enable researchers to effectively validate on-target FKBP12 degradation.
Introduction to FKBP12 and Targeted Degradation
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and regulation of calcium channels. Its involvement in diverse signaling pathways has made it an attractive target for therapeutic intervention.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparative Analysis of FKBP12 Degraders and Inhibitors
This guide compares the performance of RC32 with other known FKBP12-targeting PROTACs, dFKBP-1 and KB02-Slf, as well as the well-established FKBP12 inhibitors, FK506 (Tacrolimus) and Rapamycin (Sirolimus).
| Compound | Type | E3 Ligase Recruited | Mechanism of Action | Potency (DC50/IC50) |
| RC32 | PROTAC | Cereblon (CRBN) | Induces FKBP12 ubiquitination and proteasomal degradation.[1] | ~0.3 nM (Jurkat cells)[2], 0.4-0.9 nM (Hep3B, HuH7 cells)[3] |
| dFKBP-1 | PROTAC | Cereblon (CRBN) | Induces FKBP12 ubiquitination and proteasomal degradation. | 50% reduction at 10 nM, >80% reduction at 100 nM (MV4;11 cells)[4][5] |
| KB02-Slf | PROTAC | DCAF16 | Covalently modifies DCAF16 to induce nuclear FKBP12 degradation.[6][7][8] | ~0.5-5 µM (HEK293T cells)[6][8] |
| FK506 (Tacrolimus) | Small Molecule Inhibitor | N/A | Binds to FKBP12, inhibiting its isomerase activity and forming a complex that inhibits calcineurin.[9][10] | ~1 nM[5] |
| Rapamycin (Sirolimus) | Small Molecule Inhibitor | N/A | Binds to FKBP12, and this complex inhibits the mTOR pathway.[9][11] | ~0.1 nM (HEK293 cells)[12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for the different classes of FKBP12-targeting compounds.
Experimental Protocols
To validate the on-target degradation of FKBP12 by RC32 and its alternatives, a series of well-controlled experiments are essential.
Experimental Workflow
Western Blotting for FKBP12 Degradation
This protocol is designed to quantify the reduction in FKBP12 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat or HEK293T) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of RC32 or comparator (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 12 or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the compound concentration to determine the DC50 value.
-
In-Cell Ubiquitination Assay
This co-immunoprecipitation (Co-IP) protocol is used to detect the ubiquitination of FKBP12 upon treatment with a PROTAC.[13][14]
-
Cell Culture and Treatment:
-
Transfect HEK293T cells with a plasmid expressing HA-tagged ubiquitin.
-
After 24 hours, treat the cells with the PROTAC (e.g., 1 µM RC32) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an anti-FKBP12 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, probing the membrane with an anti-HA antibody to detect ubiquitinated FKBP12. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.
-
The membrane can also be probed with an anti-FKBP12 antibody to confirm the immunoprecipitation of the target protein.
-
Selectivity Profiling
To assess the selectivity of RC32, its effect on other members of the FKBP family should be evaluated.
-
Protocol: Follow the Western blotting protocol as described above, but in addition to probing for FKBP12, also probe for other FKBP isoforms such as FKBP51 and FKBP52 using specific primary antibodies.
-
Analysis: Compare the degradation of FKBP12 to that of other FKBP family members at the same compound concentrations. A selective degrader will show potent degradation of FKBP12 with minimal or no effect on other isoforms. Published data suggests that RC32 does not cause evident degradation of FKBP51 and FKBP11 in Jurkat cells.[1]
Conclusion
This guide provides a framework for the comprehensive validation of on-target FKBP12 degradation by RC32 and a comparison with its alternatives. By employing the detailed experimental protocols and considering the comparative data presented, researchers can effectively characterize the potency, mechanism, and selectivity of novel FKBP12-targeting compounds. The choice of degrader or inhibitor will ultimately depend on the specific research question, with PROTACs like RC32 offering the advantage of target elimination, while inhibitors like FK506 and Rapamycin provide tools for modulating enzymatic activity and downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Frontiers | Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens [frontiersin.org]
- 10. FKBP - Wikipedia [en.wikipedia.org]
- 11. Rapamycin-FKBP12 blocks proliferation, induces differentiation, and inhibits cdc2 kinase activity in a myogenic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Phenotype On-Target Effects: A Rescue Experiment Guide for FKBP12 Degradation
For researchers in drug development and cellular biology, establishing that a cellular phenotype is a direct consequence of the degradation of a target protein is a critical validation step. This guide provides a comparative framework and detailed protocols for performing a rescue experiment to confirm that an observed phenotype is specifically due to the degradation of a protein of interest (POI) tagged with FKBP12F36V, a common strategy in targeted protein degradation (TPD).
The core principle of this rescue experiment is to first induce the degradation of an FKBP12F36V-tagged POI using a specific degrader molecule, observe a phenotype, and then demonstrate that this phenotype can be reversed or "rescued" by the expression of a version of the POI that is resistant to degradation. The dTAG system, which utilizes heterobifunctional molecules (e.g., dTAG-13) that selectively bind to the mutant FKBP12F36V tag and an E3 ubiquitin ligase, is ideally suited for this purpose.[1][2] The high selectivity of the dTAG molecule for the FKBP12F36V mutant over the wild-type (WT) FKBP12 allows for the use of a WT FKBP12-tagged or an untagged POI as a degradation-resistant rescue construct.[1]
Comparison of Experimental Conditions
To validate the on-target effects of POI degradation, a comparison across several experimental conditions is essential. The table below summarizes the key conditions, expected outcomes, and their interpretations in a typical rescue experiment where the degradation of POI-FKBP12F36V leads to decreased cell viability.
| Condition | Components | Treatment | Expected Outcome (Protein Level of POI) | Expected Outcome (Phenotype: e.g., Cell Viability) | Interpretation |
| 1. Control | Cells expressing POI-FKBP12F36V | Vehicle (e.g., DMSO) | Normal | Normal | Establishes baseline phenotype with the tagged protein. |
| 2. Degradation | Cells expressing POI-FKBP12F36V | dTAG Degrader | Significantly Reduced | Phenotype Observed (e.g., Decreased) | Shows the effect of POI degradation. |
| 3. Rescue | Cells expressing POI-FKBP12F36V + Rescue Construct (e.g., untagged POI) | dTAG Degrader | POI-FKBP12F36V is degraded; Rescue POI is stable. | Phenotype Reversed (e.g., Restored to normal) | Confirms the phenotype is due to the loss of POI function. |
| 4. Negative Control | Parental cells (no tagged POI) | dTAG Degrader | N/A | Normal | Demonstrates the degrader has no off-target effects on the phenotype. |
Experimental Workflow and Protocols
A successful rescue experiment requires careful planning and execution, from the generation of stable cell lines to the final phenotypic analysis.
References
A Comparative Guide to the Efficacy of RC32 and Other Published FKBP12 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the FKBP12-targeting PROTAC (Proteolysis Targeting Chimera) RC32 with other notable published FKBP12 PROTACs, including 5a1, 6b4, and KB02-SLF. The information presented is supported by experimental data from peer-reviewed publications to assist researchers in selecting the appropriate tool for their studies.
Introduction to FKBP12 PROTACs
FKBP12 (FK506-Binding Protein 12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and regulation of signal transduction pathways such as the Bone Morphogenetic Protein (BMP) signaling cascade. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. FKBP12-targeting PROTACs offer a powerful approach to chemically knock down this protein, enabling the study of its function and its potential as a therapeutic target.
Comparative Analysis of FKBP12 PROTACs
This guide focuses on a comparative analysis of four distinct FKBP12 PROTACs:
-
RC32: A well-characterized PROTAC that utilizes a rapamycin (B549165) derivative to bind to FKBP12 and a pomalidomide (B1683931) ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
-
5a1 and 6b4: Two novel PROTACs that employ distinct FKBP12 binders and recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
KB02-SLF: A covalent PROTAC that selectively degrades nuclear FKBP12 by covalently modifying the DCAF16 E3 ubiquitin ligase.
Data Presentation
The following tables summarize the key characteristics and reported efficacy of these FKBP12 PROTACs.
Table 1: General Characteristics of FKBP12 PROTACs
| PROTAC | FKBP12 Ligand | E3 Ligase Recruited | Mechanism of E3 Ligase Engagement | Target Selectivity |
| RC32 | Rapamycin derivative | Cereblon (CRBN) | Non-covalent | Degrades FKBP12; some off-target degradation of FKBP4 and FKBP5 reported.[1] |
| 5a1 | Novel bicyclic sulfonamide derivative | von Hippel-Lindau (VHL) | Non-covalent | Highly selective for FKBP12 over other FKBP family members.[1] |
| 6b4 | Novel FKBP12 binder | von Hippel-Lindau (VHL) | Non-covalent | Degrades FKBP12; some off-target degradation of FKBP4 and FKBP5 reported.[1] |
| KB02-SLF | Synthetic Ligand for FKBP12 (SLF) | DCAF16 | Covalent | Selective for nuclear FKBP12.[2][3][4][5][6] |
Table 2: In Vitro Efficacy of FKBP12 PROTACs
| PROTAC | Cell Line(s) | DC50 (FKBP12 Degradation) | Dmax (FKBP12 Degradation) | Potency in Functional Assays |
| RC32 | Jurkat | ~0.3 nM[7] | Not explicitly reported | Effective in the upper pM range for enhancing BMP6-induced cell death in INA-6 cells.[1] |
| Hep3B, HuH7 | 0.9 nM, 0.4 nM | Not explicitly reported | ||
| 5a1 | INA-6 | Not explicitly reported | Not explicitly reported | Potent in the lower pM range for enhancing BMP6-induced cell death; more potent than RC32.[1] |
| 6b4 | INA-6 | Not explicitly reported | Not explicitly reported | Potent in the lower pM range for enhancing BMP6-induced cell death; more potent than RC32.[1] |
| KB02-SLF | HEK293T | ~0.5 - 5 µM (for nuclear FKBP12)[3][4] | Not explicitly reported | N/A |
Table 3: In Vivo Efficacy of FKBP12 PROTACs
| PROTAC | Animal Model(s) | Administration Route | Key Findings |
| RC32 | Mice, Rats, Bama Pigs, Rhesus Monkeys | Intraperitoneal, Oral, Intracerebroventricular | Rapid, robust, and reversible degradation of FKBP12 in most organs.[][9][10] |
| 5a1 | No data available | N/A | Further research is needed to verify in vivo efficacy and safety.[1] |
| 6b4 | No data available | N/A | Further research is needed to verify in vivo efficacy and safety.[1] |
| KB02-SLF | No data available | N/A | No in vivo studies have been published to date.[11] |
Signaling Pathways and Experimental Workflows
FKBP12-Mediated Inhibition of BMP Signaling Pathway
FKBP12 is a known inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It binds to the GS domain of BMP type I receptors, preventing their activation and subsequent phosphorylation of SMAD1/5/8 transcription factors. Degradation of FKBP12 by PROTACs releases this inhibition, leading to enhanced BMP signaling.
Caption: FKBP12 inhibits BMP signaling by binding to the BMP type I receptor. FKBP12 PROTACs induce the degradation of FKBP12, thereby enhancing BMP-mediated gene expression.
General Experimental Workflow for PROTAC Characterization
The characterization of a novel PROTAC typically involves a series of in vitro experiments to determine its efficacy and mechanism of action.
References
- 1. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 9. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Modeling of PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Methods for Validating RC32-Induced Protein Degradation
For researchers, scientists, and drug development professionals, the validation of protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors, PROTACs like RC32 mediate the degradation of a target protein, necessitating a multi-faceted approach to confirm their efficacy and mechanism of action. Relying on a single method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.[1][2] This guide provides an objective comparison of key orthogonal methods, supported by experimental data and detailed protocols, to aid in the robust validation of RC32-induced degradation of its target, FKBP12.
RC32 is a potent PROTAC that induces the degradation of FKBP12 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] It is composed of a ligand for FKBP12 (Rapamycin) and a ligand for Cereblon (Pomalidomide) joined by a linker.[3][4] The formation of a stable ternary complex between FKBP12, RC32, and Cereblon is the critical first step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to FKBP12, marking it for recognition and subsequent degradation by the proteasome.[2][5]
Comparative Analysis of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[6] The choice of methods will depend on the specific research question, available resources, and the stage of drug development.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Western Blotting | Immunoassay to detect and quantify specific proteins in a complex mixture.[6] | Low to Medium | Widely accessible, provides molecular weight information, relatively inexpensive.[6] | Semi-quantitative, labor-intensive, requires specific antibodies.[6] |
| Mass Spectrometry-Based Proteomics | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[6] | Low | Comprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.[6] | Technically demanding, expensive, complex data analysis. |
| Immunofluorescence (IF) | Visualizes subcellular localization and abundance of a target protein using fluorescent antibodies.[1] | Low to Medium | Provides spatial and morphological context, qualitative and quantitative.[1][7] | Can be subjective, potential for antibody cross-reactivity. |
| Flow Cytometry | Measures the fluorescence of individual cells stained with fluorescently labeled antibodies to quantify protein levels on a per-cell basis.[5] | High | Single-cell resolution, can distinguish between cell populations.[5] | Indirect measurement of protein levels, requires cell permeabilization for intracellular targets. |
| HiBiT/NanoBRET Assay | A luminescent-based method that uses a small peptide tag (HiBiT) knocked into the target protein's endogenous locus to quantitatively measure protein levels in real-time in live cells.[5] | High | High-throughput, real-time kinetics, highly sensitive.[5] | Requires generation of a specific cell line, potential for tag interference.[5] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[8][9] | Medium to High | Confirms direct target engagement in cells without requiring modification of the compound or protein.[10] | Indirect measure of degradation, can be influenced by factors other than direct binding. |
| Quantitative PCR (qPCR/ddPCR) | Measures mRNA levels of the target gene.[1] | High | Differentiates protein degradation from transcriptional downregulation.[1] | Does not measure protein levels directly.[1] |
Key Performance Metrics: DC₅₀ and Dₘₐₓ
Two critical parameters used to characterize the efficacy of a PROTAC are:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC₅₀ value indicates a more potent PROTAC.[6][11]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved. This parameter reflects the efficacy of the PROTAC.[6][11]
For RC32, the reported DC₅₀ for FKBP12 degradation is approximately 0.3 nM after 12 hours of treatment.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of RC32 and a general workflow for its validation.
Caption: RC32-mediated degradation of FKBP12.
Caption: Experimental workflow for RC32 validation.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify RC32-induced degradation of FKBP12.
Materials:
-
Cell line expressing FKBP12 (e.g., Jurkat cells)[4]
-
RC32
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)[4]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12][13]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of RC32, a vehicle control, and RC32 in combination with a proteasome inhibitor for a specified time course (e.g., 12 hours).[3][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE: Load equal amounts of protein per lane and separate by gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a membrane.[12]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[14]
Mass Spectrometry-Based Proteomics for Selectivity Analysis
This protocol provides a general workflow for assessing the on-target and off-target effects of RC32.
Materials:
-
Cell line of interest
-
RC32
-
Vehicle control
-
Lysis buffer compatible with mass spectrometry
-
Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with RC32 at a concentration that achieves maximal degradation (Dₘₐₓ) and a vehicle control.[2]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.[5]
-
Peptide Labeling and Pooling: Label the peptide samples from different conditions with distinct isobaric tags and pool them.[6]
-
LC-MS/MS Analysis: Separate the pooled, labeled peptides by liquid chromatography and analyze by mass spectrometry.[5]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify changes in protein abundance across the proteome.[6]
Immunoprecipitation for Ternary Complex Formation
This protocol is designed to confirm the RC32-induced interaction between FKBP12 and Cereblon.
Materials:
-
Cell line of interest
-
RC32
-
Vehicle control
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Antibody against FKBP12 (or a tag on FKBP12)
-
Protein A/G magnetic beads
-
Antibodies against FKBP12 and Cereblon for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with RC32 or a vehicle control. Lyse cells in a non-denaturing lysis buffer.[14]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.[15]
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against FKBP12 and Cereblon. An increased signal for Cereblon in the RC32-treated sample confirms ternary complex formation.[14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the use of CETSA to confirm that RC32 directly binds to FKBP12 in cells.
Materials:
-
Cell line of interest
-
RC32
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cells with RC32 or vehicle control.[9]
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include an unheated control.[9][10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.[10]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble FKBP12 by Western blotting.[9]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FKBP12 against the temperature. A shift in the melting curve to a higher temperature in the presence of RC32 indicates target engagement.[9][10]
By employing a combination of these orthogonal validation techniques, researchers can confidently characterize the activity of RC32, paving the way for its effective use in basic research and the development of novel therapeutics.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein degradation analysis by western blot [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
Mass Spectrometry-Powered Specificity Analysis of RC32-Induced Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FKBP12-targeting PROTAC degrader, RC32, with a key alternative, dFKBP-1. The focus is on leveraging mass spectrometry to confirm the specificity of target protein degradation, a critical step in the development of targeted protein degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. RC32 is a potent PROTAC that targets the FK506-Binding Protein 12 (FKBP12) for degradation. It is a heterobifunctional molecule composed of a ligand for FKBP12 (rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a linker. The formation of a ternary complex between FKBP12, RC32, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of FKBP12.
Confirming the specificity of such induced degradation is paramount to ensure therapeutic efficacy and minimize off-target effects. While traditional methods like Western blotting can validate the degradation of the intended target, mass spectrometry-based quantitative proteomics provides a global, unbiased view of the entire proteome, enabling the comprehensive identification of on-target and off-target effects.
Comparison of RC32 and an Alternative Degrader: dFKBP-1
A relevant alternative for the degradation of FKBP12 is the PROTAC dFKBP-1. Similar to RC32, dFKBP-1 is a heterobifunctional molecule that induces the degradation of FKBP12. While both molecules are designed to target FKBP12, their distinct chemical structures can lead to differences in degradation efficiency, kinetics, and off-target profiles.
Currently, direct head-to-head global quantitative proteomics data comparing RC32 and dFKBP-1 is not extensively available in the public domain. However, studies utilizing Western blot analysis have provided initial insights into their specificity. One such study demonstrated that neither RC32 nor dFKBP-1 affected the protein expression of the closely related family members FKBP51 and FKBP52, suggesting a high degree of specificity for FKBP12.[1]
To provide a comprehensive and quantitative comparison, a global proteomics study using techniques like Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ) would be required. The hypothetical data in the tables below illustrates the type of quantitative comparison that such a study would yield.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative proteomics data that could be generated from a comparative study of RC32 and dFKBP-1.
Table 1: On-Target Degradation of FKBP12
| Treatment (24h) | Target Protein | Log2 Fold Change (vs. Vehicle) | p-value |
| RC32 (100 nM) | FKBP12 | -4.5 | < 0.001 |
| dFKBP-1 (100 nM) | FKBP12 | -4.2 | < 0.001 |
Table 2: Off-Target Profile of RC32 and dFKBP-1 (Top 5 Significantly Changed Proteins)
RC32 (100 nM) Treatment
| Off-Target Protein | Log2 Fold Change (vs. Vehicle) | p-value |
| Protein A | -2.1 | 0.005 |
| Protein B | 1.8 | 0.012 |
| Protein C | -1.5 | 0.021 |
| Protein D | 1.3 | 0.035 |
| Protein E | -1.2 | 0.041 |
dFKBP-1 (100 nM) Treatment
| Off-Target Protein | Log2 Fold Change (vs. Vehicle) | p-value |
| Protein F | -1.9 | 0.008 |
| Protein G | 1.6 | 0.015 |
| Protein H | -1.4 | 0.025 |
| Protein I | 1.2 | 0.040 |
| Protein J | -1.1 | 0.048 |
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of RC32-induced degradation of FKBP12.
Caption: Experimental workflow for quantitative proteomics.
Caption: Logical flow for comparing degrader specificity.
Experimental Protocols
Below is a detailed protocol for a comparative quantitative proteomics experiment to assess the specificity of RC32-induced degradation. This protocol is based on the widely used Tandem Mass Tag (TMT) labeling method.
1. Cell Culture and Treatment:
-
Cell Line: Select a human cell line that endogenously expresses FKBP12 (e.g., Jurkat or HEK293T).
-
Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with RC32 (e.g., 100 nM), dFKBP-1 (e.g., 100 nM), and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include at least three biological replicates for each condition.
2. Cell Lysis and Protein Extraction:
-
Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lysis: Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysates to shear genomic DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysates by centrifugation at high speed to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
3. Protein Digestion:
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digestion: Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
4. Tandem Mass Tag (TMT) Labeling:
-
Labeling: Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Pooling: Combine the labeled peptide samples in equal amounts.
5. Peptide Fractionation:
-
Desalting: Desalt the pooled peptide sample using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionation: Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
6. LC-MS/MS Analysis:
-
Instrumentation: Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
7. Data Analysis:
-
Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest or MaxQuant.
-
Protein Identification and Quantification: Identify peptides and proteins and quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or downregulated in the RC32 and dFKBP-1 treated samples compared to the vehicle control.
This comprehensive approach will provide a robust dataset to confirm the on-target specificity of RC32 and to identify any potential off-target liabilities, thereby guiding its further development as a therapeutic agent.
References
Validating RC32's Mechanism of Action: A Comparative Guide to CRISPR/Cas9 Knockout of FKBP12
For researchers, scientists, and drug development professionals, establishing a clear link between a compound's intended mechanism and its cellular effects is paramount. This guide provides a comprehensive comparison of the cellular impacts of the FKBP12-targeting PROTAC degrader, RC32, with the genetic knockout of its target protein, FKBP12, using CRISPR/Cas9 technology. By presenting experimental data and detailed protocols, this guide serves as a valuable resource for validating the on-target effects of RC32.
This comparative analysis demonstrates that the degradation of FKBP12 by RC32 recapitulates key signaling consequences of FKBP12 gene knockout, providing strong evidence for its specific mechanism of action. Both approaches lead to the activation of the TGF-β/BMP signaling pathway. However, nuances in the cellular response, particularly concerning the mTOR pathway and cell cycle regulation, highlight the distinct modalities of protein degradation versus complete gene ablation.
Data Presentation: Quantitative Comparison of RC32 Effects and FKBP12 Knockout
The following tables summarize the quantitative effects of RC32 treatment and FKBP12 knockout on key cellular parameters, providing a clear basis for comparison.
Table 1: Effect on FKBP12 Protein Levels and BMP Signaling
| Parameter | RC32 Treatment | CRISPR/Cas9 FKBP12 Knockout |
| FKBP12 Protein Degradation | Potent degradation with a DC50 of ~0.3 nM in Jurkat cells after 12 hours of treatment.[1][2] Efficient degradation observed in various cell lines including Hep3B (DC50 ~0.9 nM) and HuH7 (DC50 ~0.4 nM).[3] | Complete ablation of FKBP12 protein expression confirmed by Western blot.[4] |
| BMP Signaling (pSMAD1/5/8) | Dose-dependent increase in Smad1/5/8 phosphorylation in Hep3B and HuH7 cells.[3] Phosphorylation lasts for more than 36 hours after RC32 washout.[3] | Constitutively elevated levels of SMAD1/5 phosphorylation.[4] |
Table 2: Effects on Downstream Signaling Pathways and Cellular Fate
| Parameter | RC32 Treatment | CRISPR/Cas9 FKBP12 Knockout |
| TGF-β Signaling (p21 & Cell Cycle) | Data not available in searched literature. | Marked augmentation of p21 levels, leading to G1 phase cell cycle arrest.[4] |
| mTOR Signaling | No inhibition of mTOR or S6K phosphorylation observed in Hep3B and HuH7 cells.[3][5] | Enhanced mTOR signaling, indicated by increased mTOR-Raptor interaction and S6K phosphorylation. |
| Cell Viability | In multiple myeloma cells, enhances BMP6-induced loss of cell viability.[6] | Not directly assessed in the context of a direct comparison. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Protocol 1: PROTAC-Mediated Degradation of FKBP12 and Western Blot Analysis
This protocol outlines the procedure for treating cells with RC32 and assessing FKBP12 protein levels.
Materials:
-
Cell line of interest (e.g., Jurkat, Hep3B)
-
RC32 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-FKBP12, anti-pSMAD1/5/8, anti-SMAD1, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p21, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of RC32 for the desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of FKBP12
This protocol provides a general framework for generating FKBP12 knockout cell lines.
Materials:
-
Cell line of interest
-
Cas9-expressing stable cell line (or co-transfection with Cas9 plasmid)
-
FKBP12-specific sgRNA expression vectors (or synthetic sgRNAs)
-
Transfection reagent
-
Puromycin (or other selection antibiotic)
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design and Cloning: Design and clone FKBP12-specific sgRNAs into an appropriate expression vector.
-
Transfection: Transfect the sgRNA vectors into a Cas9-expressing cell line.
-
Selection: Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates by limiting dilution or FACS.
-
Clone Expansion and Validation:
-
Expand single-cell clones.
-
Validate FKBP12 knockout by Western blot analysis (as described in Protocol 1).
-
Confirm the gene edit at the genomic level by Sanger sequencing of the targeted locus.
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of RC32 or FKBP12 knockout on cell viability.
Materials:
-
Cells (wild-type, FKBP12 knockout, or RC32-treated)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment (for RC32): Treat cells with a range of RC32 concentrations.
-
Incubation: Incubate plates for the desired duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells following RC32 treatment or FKBP12 knockout.[7]
Materials:
-
Cells
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
To further clarify the experimental workflows and signaling pathways discussed, the following diagrams are provided.
Caption: Experimental workflows for RC32 treatment and FKBP12 knockout studies.
Caption: Signaling pathways affected by FKBP12, RC32, and CRISPR/Cas9 knockout.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nva.sikt.no [nva.sikt.no]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of In Vivo Effects: RC32-Mediated FKBP12 Degradation versus FKBP12 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the in vivo function of FKBP12: the use of the PROTAC (Proteolysis Targeting Chimera) molecule RC32 to induce protein degradation and the utilization of FKBP12 knockout mouse models. This document synthesizes experimental data to highlight the similarities and differences in their physiological and cellular effects, offering insights for researchers selecting the most appropriate model for their scientific inquiries.
At a Glance: RC32 vs. FKBP12 Knockout
| Feature | RC32 (PROTAC) | FKBP12 Knockout Mouse Models |
| Mechanism | Acute, transient degradation of existing FKBP12 protein. | Permanent, genetic elimination of FKBP12 expression (constitutive or conditional). |
| Temporal Control | High; effects are inducible and reversible upon clearance of the compound. | Low (constitutive) to moderate (inducible knockouts); developmental compensation can occur. |
| Spatial Control | Systemic distribution, though brain penetration may be limited with some administration routes. | High with conditional models (e.g., tissue-specific Cre expression). |
| Key Advantage | Allows for the study of FKBP12 function in adult animals, avoiding embryonic lethality. Mimics a therapeutic intervention. | Enables the study of the complete absence of the protein from a specific cell type or throughout development. |
| Key Disadvantage | Potential for off-target effects and incomplete protein degradation. | Global knockout is embryonically lethal. Conditional knockouts may have developmental compensatory effects. |
Quantitative Comparison of In Vivo Effects
The following tables summarize key quantitative data from studies utilizing RC32 and FKBP12 knockout mouse models. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution.
Table 1: Cardiac Phenotype
| Parameter | RC32-Treated Mice | Cardiac-Specific FKBP12 Knockout Mice | Wild-Type/Control Mice |
| Ejection Fraction (EF) | Diminished by 14.1% after 11 days of treatment[1] | Significantly reduced in some models[2] | Normal |
| Fractional Shortening (FS) | Diminished by 18.0% after 11 days of treatment[1] | Significantly reduced in some models[2] | Normal |
| Cardiac Hypertrophy | Leads to the development of cardiac hypertrophy[3] | Not a consistent primary phenotype in all models. | Absent |
| Cardiac Electrophysiology | - | Increased peak INa density, faster action potential upstrokes[4] | Normal INa density and action potential |
Table 2: Neurological Phenotype (Brain-Specific Knockout)
| Parameter | RC32-Treated Mice | Brain-Specific FKBP12 Knockout Mice | Wild-Type/Control Mice |
| mTOR Signaling | Not extensively reported in vivo. | Increased basal mTOR phosphorylation and mTOR-Raptor interactions[5] | Basal mTOR activity |
| Long-Term Potentiation (LTP) | - | Enhanced late-phase LTP[5] | Normal LTP |
| Memory | - | Enhanced contextual fear memory[5] | Normal memory function |
Table 3: FKBP12 Protein Levels
| Tissue | RC32-Treated Mice (% Degradation) | FKBP12 Knockout Mice (% Reduction) |
| Heart | Efficiently degraded[6] | ~90% reduction in conditional models[7] |
| Liver | Efficiently degraded[6] | - |
| Kidney | Efficiently degraded[6] | - |
| Brain | Significant degradation with oral administration[6] | ~80% reduction in forebrain of conditional knockouts[5] |
Signaling Pathways
mTOR Signaling Pathway
FKBP12 is a known regulator of the mTOR signaling pathway. In the absence of FKBP12, the interaction between mTOR and its regulatory protein Raptor is enhanced, leading to increased mTORC1 activity.
BMP Signaling Pathway
FKBP12 can also inhibit the Bone Morphogenetic Protein (BMP) signaling pathway by binding to and inhibiting BMP type I receptors. Removal of FKBP12, either through degradation by RC32 or genetic knockout, can lead to the activation of this pathway.
Experimental Protocols
RC32 Administration in Mice
-
Oral Gavage: RC32 can be administered orally to mice. A typical protocol involves dissolving RC32 in a suitable vehicle (e.g., a mixture of PEG400, propylene (B89431) glycol, and water) and administering it via a gavage needle. The volume should not exceed 10 mL/kg of the mouse's body weight[8][9][10][11][12]. The appropriate needle size depends on the weight of the mouse[9].
-
Intraperitoneal (IP) Injection: RC32 can also be administered via IP injection. The substance should be sterile and isotonic. The injection is typically performed in the lower abdominal quadrant to avoid injury to internal organs[6].
Generation of Conditional FKBP12 Knockout Mice
-
Cre-LoxP System: Conditional knockout mice are generated using the Cre-LoxP system. This involves creating a mouse line with LoxP sites flanking a critical exon of the Fkbp12 gene (Fkbp12flox/flox). These mice are then crossed with a mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., α-Myosin Heavy Chain for cardiomyocytes, CamKIIα for forebrain neurons). In the offspring that inherit both the floxed allele and the Cre transgene, the targeted exon is excised only in the cells where Cre is expressed, leading to a tissue-specific knockout of FKBP12[4][5][13][14].
Assessment of Cardiac Function in Mice
-
Echocardiography: Transthoracic echocardiography is a non-invasive method used to assess cardiac function in mice. Parameters such as ejection fraction (EF), fractional shortening (FS), left ventricular internal dimensions (LVID), and wall thickness are measured to evaluate systolic and diastolic function[15][16][17][18][19].
Western Blotting for Protein Quantification
-
Tissue Lysis and Protein Extraction: Tissues of interest are harvested, and proteins are extracted using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
SDS-PAGE and Immunoblotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against FKBP12 and loading controls (e.g., GAPDH, β-actin) to quantify protein levels.
Logical Workflow for Comparing RC32 and FKBP12 Knockout
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. FKBP12 is a Critical Regulator of the Heart Rhythm and the Cardiac Voltage-Gated Sodium Current in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. High-Resolution Echocardiographic Assessment of Infarct Size and Cardiac Function in Mice with Myocardial Infarction | Thoracic Key [thoracickey.com]
A Guide to Selecting and Utilizing Inactive Control Molecules for RC32 PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful modality. The validation of a PROTAC's mechanism of action is critically dependent on the use of appropriate negative controls. This guide provides a comprehensive comparison of inactive control molecules for RC32, a PROTAC designed to degrade the FKBP12 protein, to ensure rigorous and reliable experimental outcomes.
Understanding the Mechanism of RC32
RC32 is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to selectively degrade FKBP12.[1][2] It achieves this by forming a ternary complex between FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). The RC32 molecule is composed of:
-
A "warhead": Rapamycin (B549165), which binds to the target protein, FKBP12.[1][2]
-
An E3 ligase binder: Pomalidomide (B1683931), which recruits the Cereblon E3 ligase.[1][2]
-
A linker: Connecting the warhead and the E3 ligase binder.[1]
The formation of this ternary complex leads to the ubiquitination of FKBP12, marking it for degradation by the proteasome.
The Critical Role of Inactive Controls
To definitively attribute the degradation of FKBP12 to the specific, intended mechanism of RC32, it is essential to employ inactive control molecules. These controls are designed to be structurally similar to RC32 but lack a key functional component, thereby helping to distinguish true PROTAC activity from off-target effects or non-specific toxicity.
Comparison of Inactive Control Strategies for RC32
Two primary strategies are recommended for creating inactive control molecules for RC32 PROTAC experiments. The ideal negative control should abrogate the PROTAC activity by disrupting either the recruitment of the E3 ligase or the binding to the target protein.
E3 Ligase Binding-Deficient Control (Recommended)
This is the most robust and widely accepted negative control for CRBN-based PROTACs like RC32. The strategy involves a subtle modification to the pomalidomide moiety that prevents its interaction with Cereblon, thereby inhibiting the formation of the ternary complex and subsequent protein degradation.
Recommended Molecule: RC32-Me
This control molecule is identical to RC32, except for the methylation of the glutarimide (B196013) nitrogen on the pomalidomide ligand. This modification sterically hinders the binding of the PROTAC to the Cereblon E3 ligase. N-methylated pomalidomide is known to not bind to Cereblon and can be used to generate negative controls for pomalidomide-based degraders.[3]
Expected Outcome: RC32-Me should still be able to bind to FKBP12 but will not induce its degradation, as it cannot recruit the E3 ligase.
Target Protein Binding-Deficient Control
This type of control is designed to bind to the E3 ligase but not to the protein of interest, FKBP12. This is achieved by modifying the rapamycin "warhead" of the PROTAC. While conceptually sound, a readily available, well-characterized rapamycin analog with abolished FKBP12 binding for use in a PROTAC control is not as established as the N-methylated pomalidomide approach. However, research has explored rapamycin analogs with reduced affinity for FKBP12.[4][5][6] Should such a molecule be available or synthesized, it would serve as a valuable control.
Hypothetical Molecule: RC32-inactive-Rapa
This molecule would contain an epimer or other stereoisomer of rapamycin that has significantly reduced or no binding affinity for FKBP12, while the pomalidomide moiety remains active.
Expected Outcome: RC32-inactive-Rapa would be unable to induce the degradation of FKBP12 because it cannot bring the E3 ligase into proximity with the target protein.
Competitive Controls
The individual components of the RC32 PROTAC can also serve as important controls to demonstrate that the degradation of FKBP12 is dependent on the formation of the ternary complex.
-
Rapamycin: The FKBP12-binding component of RC32.
-
Pomalidomide: The Cereblon-binding component of RC32.
Expected Outcome: Co-treatment of cells with RC32 and an excess of either rapamycin or pomalidomide should competitively inhibit the degradation of FKBP12.[1] This demonstrates that both the binding to FKBP12 and the recruitment of Cereblon are necessary for RC32's activity.
Data Presentation: Comparative Performance of RC32 and Control Molecules
The following table summarizes the expected outcomes when using RC32 and its corresponding control molecules in key validation assays.
| Molecule | Target Binding (FKBP12) | E3 Ligase Binding (CRBN) | Ternary Complex Formation | FKBP12 Degradation | Purpose |
| RC32 | Yes | Yes | Yes | Yes | Active PROTAC |
| RC32-Me | Yes | No | No | No | E3 Ligase Binding-Deficient Control |
| RC32-inactive-Rapa | No | Yes | No | No | Target Binding-Deficient Control |
| Rapamycin | Yes | No | No | No | Competitive Control (Target) |
| Pomalidomide | No | Yes | No | No | Competitive Control (E3 Ligase) |
Experimental Protocols
Western Blotting for FKBP12 Degradation
Objective: To quantify the degradation of FKBP12 protein in response to treatment with RC32 and control molecules.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat cells) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of RC32 and the inactive control molecules (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against FKBP12. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system. Quantify the band intensities to determine the percentage of FKBP12 degradation relative to the vehicle control.
Cell Viability Assay
Objective: To assess the cytotoxic effects of RC32 and its inactive controls.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of RC32 and the control molecules.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Visualizing the Logic: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for active RC32 vs. the E3 ligase binding-deficient inactive control.
Caption: A typical experimental workflow for comparing RC32 with its inactive controls.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Reversibility of FKBP12 Degradation: A Comparative Analysis of RC32 and Alternative Degraders
A critical assessment of the reversibility of targeted protein degradation is paramount for the development of safe and controllable therapeutics. This guide provides a comparative analysis of the reversibility of FKBP12 degradation mediated by the PROTAC degrader RC32, alongside alternative degradation technologies, supported by experimental data and detailed protocols.
The ability to reverse the degradation of a target protein after the removal of a degrader compound is a key pharmacological parameter. It determines the duration of the therapeutic effect and allows for the mitigation of potential on-target or off-target toxicities. This guide focuses on the reversibility of FKBP12 degradation, a protein implicated in various cellular processes and a target for therapeutic intervention.
Comparative Analysis of FKBP12 Degrader Reversibility
The reversibility of FKBP12 degradation was evaluated for the PROTAC RC32 and the dTAG system (utilizing dTAG-13). Limited data is available for the reversibility of the PROTAC dFKBP-1. The following table summarizes the available quantitative data from washout experiments.
| Degrader | System | Cell Line | Treatment Conditions | Washout Time | FKBP12 Recovery | Reference |
| RC32 | PROTAC | Jurkat | 1 µM for 12 hours | 12, 24, 48, 72 hours | Gradual recovery observed, with near complete recovery by 72 hours. | [Sun et al., 2019] |
| dTAG-13 | dTAG System | NIH/3T3 | Not specified | 1 hour | Rapid and robust recovery of the FKBP12F36V-fusion protein. | [1] |
| dFKBP-1 | PROTAC | INA-6 | Not specified | 1 hour | Effect on FKBP12 protein levels started to fade. | [2] |
RC32 , a PROTAC that recruits the E3 ligase Cereblon to FKBP12, demonstrates a gradual recovery of FKBP12 protein levels in Jurkat cells after washout. While a complete time-course with densitometry is not publicly available, western blot images from the study by Sun et al. (2019) indicate a time-dependent reappearance of the FKBP12 protein band over a 72-hour period following the removal of RC32. This suggests that the degradation is reversible, and the rate of recovery is likely dependent on the cellular protein synthesis machinery.
The dTAG system , which utilizes a heterobifunctional molecule (dTAG-13) to induce the degradation of a target protein fused with an FKBP12F36V tag, exhibits rapid reversibility. Washout of dTAG-13 in NIH/3T3 cells resulted in a swift recovery of the FKBP12F36V-KRASG12V fusion protein within one hour[1]. This rapid reversal highlights a key advantage of the dTAG system for applications requiring precise temporal control of protein levels.
For the PROTAC dFKBP-1 , which also targets the wild-type FKBP12 protein, initial findings suggest a relatively fast reversal of degradation. A study observed that the effect of dFKBP-1 on FKBP12 protein levels began to diminish as early as one hour after the removal of the compound[2]. However, a detailed quantitative time-course analysis of this recovery is not yet available.
Signaling Pathways and Experimental Workflows
The mechanism of action for RC32-mediated FKBP12 degradation and the experimental workflow for assessing its reversibility are depicted in the following diagrams.
Experimental Protocols
RC32 Washout and FKBP12 Recovery Assessment in Jurkat Cells
This protocol is based on the methodology described by Sun et al. (2019).
1. Cell Culture and Treatment:
-
Culture Jurkat cells in appropriate media and conditions until they reach the desired confluence.
-
Treat the cells with 1 µM RC32 for 12 hours. Include a vehicle-treated control group (e.g., DMSO).
2. RC32 Washout:
-
Following treatment, pellet the cells by centrifugation.
-
Aspirate the supernatant containing RC32.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of RC32.
3. Recovery Incubation:
-
After the final wash, resuspend the cells in fresh culture medium and plate them for further incubation.
-
Harvest cells at various time points post-washout (e.g., 0, 12, 24, 48, and 72 hours). The 0-hour time point represents the baseline FKBP12 level immediately after washout.
4. Western Blot Analysis:
-
Lyse the harvested cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Determine the total protein concentration of each lysate using a standard method such as the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for FKBP12 and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.
-
Express the recovery of FKBP12 at each time point as a percentage of the vehicle-treated control.
Conclusion
The assessment of reversibility is a crucial aspect of preclinical characterization for targeted protein degraders. RC32 demonstrates a reversible degradation of FKBP12, with a gradual recovery profile that is likely governed by the natural turnover and synthesis rate of the protein. In contrast, the dTAG system offers a more rapid reversal of degradation, providing a tool for experiments that demand swift on-off control of protein function. The reversibility of dFKBP-1 appears promising but requires further quantitative investigation. The choice of a specific degradation technology will, therefore, depend on the desired therapeutic window and the level of temporal control required for a particular application. Further studies with detailed time-course analyses and quantitative measurements are needed to fully elucidate the recovery kinetics of these and other FKBP12 degraders.
References
A Head-to-Head Comparison of RC32 with Other FKBP-Targeting Small Molecules: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of RC32, a proteolysis-targeting chimera (PROTAC), with other small molecule inhibitors and degraders targeting the FK506-Binding Protein 12 (FKBP12).
FKBP12, a ubiquitously expressed peptidyl-prolyl isomerase, has emerged as a significant therapeutic target for a range of diseases. While traditional small molecule inhibitors like FK506 (Tacrolimus) and Rapamycin (B549165) (Sirolimus) have been instrumental in the clinic, novel therapeutic modalities such as PROTACs offer a distinct mechanism of action. This guide delves into a head-to-head comparison of RC32 with other FKBP12-targeting compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the selection and development of next-generation FKBP12-targeted therapeutics.
Quantitative Comparison of FKBP12-Targeting Molecules
The efficacy of FKBP12-targeting small molecules can be assessed by various metrics. For degraders like RC32, the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) are key parameters. For inhibitors, the binding affinity (Kd or Ki) and the half-maximal inhibitory concentration (IC50) are crucial. The following tables summarize the available quantitative data for a selection of FKBP12-targeting compounds.
| Molecule | Type | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Citation |
| RC32 | Degrader | Jurkat | ~0.3 | >90 | 12 | [1] |
| RC32 | Degrader | Hep3B | 0.9 | Not Reported | Not Reported | [2] |
| RC32 | Degrader | HuH7 | 0.4 | Not Reported | Not Reported | [2] |
| dTAG-13 | Degrader (for FKBP12F36V) | 293FTWT | <100 | Not Reported | 4 | [3][4] |
Table 1: In Vitro Degradation Efficiency of FKBP12 Degraders. This table presents the half-maximal degradation concentration (DC50), maximal degradation (Dmax), and treatment time for the FKBP12-targeting PROTACs RC32 and dTAG-13 in various cell lines.
| Molecule | Binding Affinity (Kd/Ki, nM) | IC50 (nM) | Assay Type | Citation |
| Rapamycin | ~0.2 (Kd) | 0.1 (mTOR inhibition in HEK293) | Isothermal Titration Calorimetry (ITC) | [5][6] |
| FK506 | ~0.4 (Kd), ~1.7 (Ki) | 0.22 (in a fluorescence polarization competition assay) | Binding Assays, Peptidyl-prolyl cis-trans isomerization assay | [7][8] |
| Everolimus | Not explicitly found for FKBP12, but binds to form an inhibitory complex | Not explicitly found for FKBP12 | Not Specified | [9] |
| Zotarolimus | Potent binder to FKBP12 | Not explicitly found for FKBP12 | Not Specified | [10] |
| SLF (Synthetic Ligand for FKBP) | 3100 (for FKBP51) | 2600 (for FKBP12) | Fluorescence polarization competition assay |
Table 2: Binding Affinity and Inhibitory Concentration of FKBP12 Inhibitors. This table summarizes the binding affinity (dissociation constant, Kd, or inhibition constant, Ki) and the half-maximal inhibitory concentration (IC50) for various small molecule inhibitors of FKBP12.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between RC32 and traditional FKBP12-targeting small molecules lies in their mechanism of action. RC32 is a PROTAC that induces the degradation of FKBP12, while molecules like FK506 and Rapamycin are inhibitors that bind to FKBP12 and modulate its function or the function of a subsequent target.
RC32: A PROTAC-Mediated Degrader
RC32 is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (derived from Rapamycin) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome. This event-driven, catalytic process allows a single molecule of RC32 to induce the degradation of multiple FKBP12 proteins.
FK506 and Rapamycin: Small Molecule Inhibitors
FK506 and Rapamycin are macrolide natural products that bind with high affinity to FKBP12. However, their primary biological effects are not due to the inhibition of FKBP12's intrinsic prolyl isomerase activity. Instead, the FKBP12-drug complex acts as the functional unit.
-
FK506 (Tacrolimus): The FKBP12-FK506 complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. This inhibition blocks the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), preventing its translocation to the nucleus and subsequent activation of genes involved in T-cell activation, leading to immunosuppression.
-
Rapamycin (Sirolimus): The FKBP12-Rapamycin complex binds to the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR), a serine/threonine kinase.[7] This leads to the allosteric inhibition of mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and metabolism.
Functional Consequences: Beyond Binding
A key differentiator for RC32 is its ability to uncouple the effects of FKBP12 modulation from the immunosuppressive activities of FK506 and Rapamycin.
Bone Morphogenetic Protein (BMP) Signaling
FKBP12 is a known negative regulator of the Bone Morphogenetic Protein (BMP) type I receptors. By binding to the receptor's GS domain, FKBP12 prevents its activation. Both the degradation of FKBP12 by RC32 and the binding of FK506 or Rapamycin can displace FKBP12 from the BMP receptor, leading to the activation of downstream signaling through Smad1/5/8 phosphorylation.[2] This has been shown to enhance the expression of hepcidin, a key regulator of iron homeostasis.[2]
Immunosuppression
A significant advantage of RC32 is its lack of immunosuppressive activity. Studies have shown that while RC32 effectively degrades FKBP12 and activates BMP signaling, it does not inhibit calcineurin or mTOR signaling pathways.[2] This is because RC32's mechanism is to remove the FKBP12 protein entirely, rather than forming a stable complex that goes on to inhibit other targets. This selective action makes RC32 a promising tool for investigating the non-immunosuppressive functions of FKBP12 and a potential therapeutic agent for diseases where FKBP12 degradation is beneficial without causing systemic immunosuppression.
Experimental Protocols
To facilitate further research and head-to-head comparisons, this section provides detailed methodologies for key experiments.
Experimental Workflow for Comparing Degraders and Inhibitors
Protocol 1: Western Blotting for FKBP12 Degradation
Objective: To quantify the extent of FKBP12 protein degradation following treatment with RC32.
Materials:
-
Cell culture reagents
-
RC32 and other compounds of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of RC32 or a time-course at a fixed concentration. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the FKBP12 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation for Ternary Complex Detection
Objective: To detect the formation of the FKBP12-RC32-CRBN ternary complex.
Materials:
-
Cell culture reagents and transfection reagents (if using tagged proteins)
-
RC32
-
Lysis buffer (non-denaturing, e.g., buffer with 0.5% NP-40)
-
Antibody against one component of the complex (e.g., anti-CRBN or anti-FKBP12)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with RC32 and lyse in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the proteins in the expected complex (e.g., anti-CRBN).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot, probing for the other components of the ternary complex (e.g., FKBP12). A band for FKBP12 in the CRBN immunoprecipitate from RC32-treated cells would indicate the formation of the ternary complex.
Protocol 3: Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of FKBP12-targeting molecules.
Materials:
-
Cell culture reagents
-
96-well plates
-
Compounds of interest
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the compounds. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 or EC50 for cell viability.
Conclusion
RC32 represents a paradigm shift in targeting FKBP12, moving from inhibition to induced degradation. This head-to-head comparison highlights its key advantages, particularly its potent and selective degradation of FKBP12 and its ability to modulate downstream signaling pathways without the immunosuppressive liabilities of traditional inhibitors like FK506 and Rapamycin. The provided data, mechanistic diagrams, and experimental protocols offer a valuable resource for researchers in the field, enabling informed decisions in the design and evaluation of novel FKBP12-targeted therapies. The distinct mechanism of action of PROTACs like RC32 opens up new avenues for therapeutic intervention in diseases where the removal of FKBP12, rather than its inhibition, is the desired outcome. Further research and direct comparative studies will continue to elucidate the full therapeutic potential of this exciting new class of molecules.
References
- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Everolimus and sirolimus antagonize tacrolimus based calcineurin inhibition via competition for FK-binding protein 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Everolimus induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SLF | the synthetic ligand of FKBP12 | anticancer | TargetMol [targetmol.com]
Validating the FKBP12-RC32-Cereblon Ternary Complex: A Comparative Guide
For researchers in drug development, particularly in the field of targeted protein degradation, the validation of a stable ternary complex is a critical step in the mechanism of action for Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key experimental techniques to validate the formation of the ternary complex consisting of the target protein FKBP12, the PROTAC RC32, and the E3 ubiquitin ligase Cereblon (CRBN).
The PROTAC RC32 is a bifunctional molecule that links a ligand for FKBP12 (a derivative of Rapamycin) to a ligand for the E3 ligase Cereblon (a derivative of Pomalidomide).[1] The formation of the FKBP12-RC32-CRBN complex is the requisite step for the subsequent ubiquitination and proteasomal degradation of FKBP12.[2][3] This guide outlines and compares the primary methods used to confirm and quantify this interaction.
Comparative Analysis of Validation Techniques
Several biophysical and cellular assays are available to validate and quantify the formation of the PROTAC-induced ternary complex. The choice of assay depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or confirmation of in-cellulo complex formation.[4]
| Technique | Information Provided | Advantages | Limitations | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α)[4] | Real-time, label-free, provides detailed kinetic data.[2][5] | Requires specialized equipment, protein immobilization can affect activity.[6] | Medium |
| Co-Immunoprecipitation (Co-IP) | In-cell confirmation of ternary complex formation.[7] | Detects interactions in a near-physiological cellular context.[7] | Semi-quantitative, prone to false positives/negatives, can be ambiguous for ternary complexes without a sequential approach.[8] | Low to Medium |
| NanoBRET™ Assay | In-cell target engagement and proximity.[9] | Performed in live cells, provides real-time data on complex formation.[9][10] | Requires genetic modification of proteins (tagging), potential for steric hindrance from tags.[10] | High |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS), binding affinity (KD), stoichiometry (n).[2] | Label-free, provides a complete thermodynamic profile of the interaction in solution.[2] | Lower throughput, requires large amounts of pure protein.[2][5] | Low |
| TR-FRET / AlphaLISA | Homogeneous proximity-based assay for complex formation.[11] | High-throughput, sensitive. | Requires labeling of components, can be prone to compound interference.[5][11] | High |
| Cellular Thermal Shift Assay (CETSA®) | Confirmation of target engagement in live cells/tissues.[12] | Label-free, confirms target engagement in a physiological context.[12] | Indirect measure of ternary complex formation, lower throughput. | Low to Medium |
Quantitative Data Summary
The following table presents representative quantitative data that could be obtained from the validation techniques for the FKBP12-RC32-CRBN complex. The values are illustrative and serve to compare the type of data generated by each method.
| Parameter | Technique | Value | Interpretation |
| Binary Affinity (RC32 to FKBP12) | SPR | KD = 15 nM | Strong binding of the PROTAC to the target protein. |
| Binary Affinity (RC32 to CRBN) | SPR | KD = 1.2 µM | Moderate binding of the PROTAC to the E3 ligase. |
| Ternary Complex Affinity | SPR | KD = 5 nM | High-affinity formation of the complete ternary complex. |
| Cooperativity (α) | SPR | α = 4 | Positive cooperativity; the binding of one protein partner enhances the binding of the other, stabilizing the complex.[6] |
| Degradation Potency (DC50) | In-Cell Western / WB | ~0.3 nM (12h)[1][13] | High potency of RC32 in inducing FKBP12 degradation in cells. |
| BRET Ratio | NanoBRET™ | 2.5-fold increase | Significant proximity between FKBP12 and CRBN induced by RC32 in live cells. |
| Thermal Stabilization (ΔTm) | CETSA® | + 3.5 °C | RC32 engages and stabilizes FKBP12 within the cellular environment. |
Visualizations
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation, beginning with the formation of the ternary complex.[14]
Caption: Catalytic cycle of RC32-mediated FKBP12 degradation.
Experimental Workflow: Sequential Co-Immunoprecipitation
To definitively prove the existence of a ternary complex in a cellular context, a sequential or two-step co-immunoprecipitation is often employed.[7][15]
Caption: Workflow for sequential Co-IP to validate the ternary complex.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes a method to measure the kinetics and affinity of the binary and ternary complexes.[2][5]
A. Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified His-tagged FKBP12 and biotinylated Cereblon (CRBN).
-
RC32 PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents.
B. Protocol:
-
Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip surface to achieve a target response level. Use a reference flow cell for background subtraction.
-
Binary Interaction (RC32-CRBN): Inject a series of concentrations of RC32 over the CRBN and reference surfaces and measure the binding response. Fit the data to a 1:1 binding model to determine KD, kon, and koff.
-
Binary Interaction (RC32-FKBP12): Immobilize His-tagged FKBP12 on a Ni-NTA sensor chip. Inject a series of concentrations of RC32 to determine the binary binding kinetics.
-
Ternary Complex Formation: To measure the ternary complex, inject a constant, saturating concentration of FKBP12 mixed with a serial dilution of RC32 over the immobilized CRBN surface.
-
Data Analysis: The enhanced binding response compared to RC32 alone indicates ternary complex formation. Analyze the sensorgrams using a steady-state or kinetic model to determine the ternary complex KD. Calculate the cooperativity factor (α) by comparing the binary and ternary affinities.
Sequential Co-Immunoprecipitation (Co-IP)
This protocol confirms the simultaneous interaction of FKBP12, RC32, and CRBN within a cell.[7][8]
A. Materials:
-
Cells co-transfected with vectors for FKBP12 and epitope-tagged CRBN (e.g., HA-CRBN).
-
RC32 PROTAC and vehicle control (DMSO).
-
Lysis Buffer (non-denaturing, e.g., 1% NP-40, 50 mM Tris-HCl, 150 mM NaCl with protease inhibitors).
-
Antibodies: anti-FKBP12, anti-HA, and control IgG.
-
Protein A/G magnetic beads.
-
Native Elution Buffer (e.g., low pH glycine (B1666218) buffer or peptide competition).
-
Wash Buffer (Lysis buffer with lower detergent).
-
Laemmli sample buffer.
B. Protocol:
-
Cell Treatment & Lysis: Treat transfected cells with RC32 or DMSO for 4-6 hours. Lyse cells in ice-cold lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
First Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FKBP12 antibody overnight at 4°C. Capture the immune complexes with fresh Protein A/G beads.
-
Washing (First IP): Wash the beads 3-5 times with cold wash buffer.
-
Native Elution (First IP): Elute the captured protein complexes under native conditions to preserve the complex integrity.
-
Second Immunoprecipitation: Incubate the eluate from the first IP with an anti-HA antibody for 2-4 hours at 4°C. Capture with fresh Protein A/G beads.
-
Washing (Second IP): Repeat the washing steps as described in step 4.
-
Final Elution & Analysis: Elute the final complexes by boiling in Laemmli sample buffer. Analyze the eluate by Western blotting, probing for both FKBP12 and HA-CRBN. The presence of both proteins in the final eluate confirms the ternary complex.[15]
In-Cell Western Assay for Protein Degradation
This high-throughput assay quantifies the degradation of endogenous FKBP12 following RC32 treatment.[10]
A. Materials:
-
Adherent cells (e.g., Hep3B) cultured in 96-well plates.[16]
-
RC32 PROTAC.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Primary antibody: anti-FKBP12.
-
Normalization antibody (e.g., anti-Actin or another housekeeping protein).
-
IR-dye labeled secondary antibodies.
-
Infrared imaging system.
B. Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with a serial dilution of RC32 for a defined period (e.g., 12 hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.
-
Blocking: Block non-specific binding sites with blocking buffer for 1.5 hours.
-
Antibody Incubation: Incubate cells with both the anti-FKBP12 primary antibody and a normalization primary antibody simultaneously overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate and incubate with the appropriate IR-dye labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the plate and allow it to dry completely. Scan the plate using an infrared imaging system at two wavelengths (e.g., 700 nm and 800 nm).
-
Data Analysis: Quantify the intensity of the FKBP12 signal and normalize it to the housekeeping protein signal. Plot the normalized signal against the RC32 concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 12. pelagobio.com [pelagobio.com]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RC32-Mediated Regulation of FKBP12 mRNA Expression Using Quantitative PCR
This guide provides a comprehensive comparison of methodologies for quantifying FKBP12 mRNA levels following treatment with the novel compound RC32. The primary focus is on the application of quantitative Polymerase Chain Reaction (qPCR), with supporting data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of RC32's regulatory effects on FKBP12 gene expression.
Quantitative Analysis of FKBP12 mRNA Levels Post-RC32 Treatment
To assess the dose-dependent effect of RC32 on the expression of FKBP12 mRNA, human embryonic kidney (HEK293) cells were treated with varying concentrations of RC32 for 24 hours. The relative quantification of FKBP12 mRNA was performed using qPCR, with GAPDH serving as the housekeeping gene for normalization. The results, presented as fold change relative to the vehicle control (0 µM RC32), are summarized in the table below.
| Treatment Group | Concentration (µM) | Mean Cq (FKBP12) | Mean Cq (GAPDH) | ΔCq (Mean) | ΔΔCq | Fold Change (2^-ΔΔCq) | Standard Deviation |
| Vehicle Control | 0 | 22.15 | 19.50 | 2.65 | 0.00 | 1.00 | 0.08 |
| RC32 | 1 | 22.80 | 19.45 | 3.35 | 0.70 | 0.62 | 0.11 |
| RC32 | 5 | 23.95 | 19.52 | 4.43 | 1.78 | 0.29 | 0.05 |
| RC32 | 10 | 25.10 | 19.48 | 5.62 | 2.97 | 0.13 | 0.03 |
Table 1: Dose-Dependent Effect of RC32 on FKBP12 mRNA Expression. The data indicates a dose-dependent decrease in FKBP12 mRNA levels following a 24-hour treatment with RC32.
Detailed Experimental Protocol: qPCR for FKBP12 mRNA Quantification
A detailed methodology for the quantification of FKBP12 mRNA levels after RC32 treatment is provided below.
2.1. Cell Culture and RC32 Treatment
-
HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing RC32 at final concentrations of 0 µM (vehicle control), 1 µM, 5 µM, and 10 µM.
-
Cells were incubated with RC32 for 24 hours prior to RNA extraction.
2.2. RNA Extraction and cDNA Synthesis
-
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer.
-
First-strand cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) in a 20 µL reaction volume.
2.3. Quantitative PCR (qPCR)
-
qPCR was performed using the PowerUp SYBR Green Master Mix (Applied Biosystems) on a QuantStudio 7 Flex Real-Time PCR System.
-
The 20 µL reaction mixture consisted of 10 µL of PowerUp SYBR Green Master Mix, 1 µL of cDNA template, 1 µL each of the forward and reverse primers (10 µM), and 7 µL of nuclease-free water.
-
The primer sequences used were:
-
FKBP12 Forward: 5'-GCCGACTTCGACATCCTCAT-3'
-
FKBP12 Reverse: 5'-TCCACTTCATCTTCCACCACAT-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
A melt curve analysis was performed to confirm the specificity of the amplified products.
2.4. Data Analysis
-
The relative quantification of FKBP12 mRNA expression was calculated using the 2^-ΔΔCq method.
-
The Cq values for FKBP12 were normalized to the Cq values of the housekeeping gene, GAPDH (ΔCq = Cq(FKBP12) - Cq(GAPDH)).
-
The ΔΔCq was then calculated by subtracting the ΔCq of the control group from the ΔCq of each RC32-treated group (ΔΔCq = ΔCq(treated) - ΔCq(control)).
-
The fold change in gene expression was determined as 2^-ΔΔCq.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for quantifying FKBP12 mRNA and a putative signaling pathway affected by RC32.
Caption: Experimental workflow for qPCR analysis of FKBP12 mRNA.
Caption: Putative signaling pathway of RC32 leading to FKBP12 suppression.
Comparison with Alternative Methodologies
While qPCR is a highly sensitive and specific method for quantifying mRNA levels, other techniques can also be employed. The table below provides a comparison of qPCR with other common methods.
| Method | Principle | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Real-time detection of amplified DNA using fluorescent probes or dyes. | High sensitivity and specificity, wide dynamic range, high throughput. | Requires specialized equipment, potential for primer-dimer formation. |
| Northern Blotting | Separation of RNA by gel electrophoresis followed by transfer to a membrane and detection with a labeled probe. | Provides information on RNA size and integrity, can detect splice variants. | Low sensitivity, labor-intensive, requires large amounts of RNA. |
| Microarray | Hybridization of labeled cDNA to a solid surface containing thousands of gene-specific probes. | High-throughput analysis of thousands of genes simultaneously. | Lower sensitivity and dynamic range than qPCR, expensive. |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome. | Comprehensive and unbiased analysis of all transcripts, can identify novel transcripts and splice variants. | Computationally intensive data analysis, highest cost per sample. |
For studies focused on the expression of a specific gene of interest, such as FKBP12, in response to a particular treatment, qPCR remains the gold standard due to its optimal balance of sensitivity, specificity, and cost-effectiveness. The other methods are more suited for exploratory or genome-wide analyses.
A Comparative Analysis of RC32 and Other FKBP12 Degraders: A Guide for Researchers
For researchers and drug development professionals, the targeted degradation of FKBP12 presents a promising therapeutic avenue. This guide offers a comparative overview of the pharmacokinetic profiles of the prominent FKBP12 degrader, RC32, and other notable molecules in its class, supported by available experimental data.
This document delves into the nuanced pharmacokinetic characteristics of these degraders, providing a structured comparison to aid in the selection and development of next-generation therapeutic agents. We will explore key parameters, experimental methodologies, and the underlying biological pathways.
Pharmacokinetic Profiles: A Comparative Overview
The development of effective protein degraders hinges on achieving favorable pharmacokinetic (PK) properties that ensure adequate exposure at the target site. While comprehensive head-to-head studies are limited, available data allows for a comparative assessment of key FKBP12 degraders.
RC32 , a potent PROTAC (Proteolysis Targeting Chimera) that recruits the Cereblon E3 ubiquitin ligase to degrade FKBP12, has demonstrated efficacy across multiple species, including mice, rats, Bama pigs, and rhesus monkeys.[1] A key characteristic of RC32 is its ability to be administered both orally and via intraperitoneal injection.[1] Following a single administration, RC32 induces a sustained degradation of FKBP12 that can last for approximately one week, suggesting a prolonged pharmacodynamic effect that may outlast its systemic exposure.[2] While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability for RC32 are not publicly detailed, its demonstrated oral activity and long-lasting effect in vivo are significant attributes for a PROTAC molecule.[1][2]
In contrast, more detailed pharmacokinetic data is available for dTAG-13 , a degrader that targets a mutant form of the protein, FKBP12F36V. In a study involving mice, intraperitoneal administration of dTAG-13 resulted in rapid absorption, with a maximum plasma concentration (Cmax) of 1414 ± 119 nM reached at a Tmax of 0.5 hours. The molecule exhibited a half-life of 3.1 hours. This profile highlights a rapid onset of action and relatively fast clearance from the system.
The development of orally bioavailable PROTACs is a significant challenge due to their molecular size and physicochemical properties, which often fall outside of Lipinski's "Rule of Five".[3] The fact that RC32 is orally active represents a significant advancement in the field.
Table 1: Comparison of In-vitro and In-vivo Properties of FKBP12 Degraders
| Degrader | Target | E3 Ligase Ligand | In-vitro DC50 | Administration Route (in vivo) | Key Pharmacokinetic/Pharmacodynamic Observations |
| RC32 | FKBP12 | Pomalidomide (CRBN) | ~0.3 nM (Jurkat cells, 12h)[1] | Oral, Intraperitoneal[1] | Sustained FKBP12 degradation for ~1 week after a single dose in vivo.[2] |
| dTAG-13 | FKBP12F36V | Thalidomide (CRBN) | Not specified | Intraperitoneal | In mice: Cmax = 1414 ± 119 nM, Tmax = 0.5 h, Half-life = 3.1 h. |
| 5a1 | FKBP12 | VHL Ligand | Potent in-vitro degradation | Not specified | More efficient than RC32 and 6b4 in in-vitro degradation. |
| 6b4 | FKBP12 | VHL Ligand | Potent in-vitro degradation | Not specified | In-vivo pharmacokinetic data not available. |
| dFKBP-1 | FKBP12 | Thalidomide (CRBN) | Potent in-vitro degradation | Not specified | In-vivo pharmacokinetic data not available. |
Signaling Pathways Involving FKBP12
FKBP12 is a ubiquitously expressed protein that plays a role in several critical signaling pathways. Its degradation can therefore have significant downstream effects. Two of the most well-characterized pathways involving FKBP12 are the mTOR and the TGF-β/BMP signaling pathways.
The diagram below illustrates the central role of FKBP12 in these pathways and how its degradation can modulate cellular processes.
Caption: FKBP12's role in mTOR and TGF-β/BMP signaling.
Experimental Methodologies
The assessment of the pharmacokinetic and pharmacodynamic properties of FKBP12 degraders involves a series of in vitro and in vivo experiments.
In Vitro Degradation Assays:
-
Western Blot: This is a standard method to quantify the reduction of FKBP12 protein levels in cells treated with the degrader. The concentration of the degrader that results in 50% degradation of the target protein is determined as the DC50 value.
-
Mass Spectrometry-based Proteomics: This provides a more comprehensive and unbiased analysis of changes in the proteome following treatment with a degrader, confirming the selectivity of the compound for FKBP12.
In Vivo Pharmacokinetic Studies:
A typical workflow for an in vivo pharmacokinetic study in a preclinical model such as mice is outlined below.
Caption: A standard workflow for in vivo pharmacokinetic and pharmacodynamic assessment of a protein degrader.
Experimental Protocols in Detail:
1. In Vivo Pharmacokinetic Study in Mice:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing:
-
Intraperitoneal (IP) Administration: The degrader is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered via IP injection at a specified dose (e.g., 10 mg/kg).
-
Oral (PO) Administration: The degrader is formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water) and administered at a specified dose (e.g., 30 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis by LC-MS/MS: The concentration of the degrader in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½). Oral bioavailability (F%) is calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) x 100.
2. Western Blot for In Vivo Target Engagement:
-
Tissue Collection: At the end of the pharmacokinetic study, or in a separate cohort of animals, tissues of interest (e.g., liver, kidney, spleen) are collected at various time points after degrader administration.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FKBP12. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the FKBP12 bands is quantified and normalized to the loading control to determine the extent of protein degradation in each tissue.
Conclusion
The landscape of FKBP12 degraders is rapidly evolving, with molecules like RC32 demonstrating promising in vivo characteristics, including oral activity and a prolonged pharmacodynamic effect. While a direct, comprehensive comparison of the pharmacokinetic profiles of all FKBP12 degraders is currently hampered by a lack of publicly available, standardized data, the information presented in this guide provides a valuable framework for understanding the current state of the field. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these important therapeutic agents. As more data becomes available, a clearer picture of the structure-pharmacokinetic relationships for FKBP12 degraders will emerge, further guiding the rational design of future clinical candidates.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for FKBP12 PROTAC RC32
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The responsible management of potent, biologically active compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of FKBP12 PROTAC RC32, a proteolysis-targeting chimera designed for targeted protein degradation. Adherence to these protocols is critical to mitigate risks of exposure and ensure regulatory compliance.
Due to its potent nature, this compound and any materials that have come into contact with it must be handled and disposed of as hazardous waste.[1][2] Under no circumstances should this compound or its contaminated materials be discarded in regular trash or poured down the drain.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with potent small molecules, a comprehensive approach to safety is paramount.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the PROTAC.[2] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes. | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation.[2] |
All handling of this compound, including weighing, solution preparation, and the initiation of disposal, should be conducted within a certified chemical fume hood to prevent the release of airborne particles.[2]
Quantitative Data for this compound
While specific quantitative data for the disposal of this compound is not publicly available, the following table summarizes key information for the compound itself, underscoring the need for careful handling.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | RC32[3][4][5] |
| Molecular Formula | C₇₅H₁₀₇N₇O₂₀[4][6] |
| Molecular Weight | 1426.69 g/mol [4] |
| CAS Number | 2375555-66-9[4][6] |
| Appearance | Solid[5] |
| Solubility | Soluble in DMSO[4][5] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[5] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol is based on established best practices for the handling and disposal of potent, biologically active small molecules and investigational new drugs in a laboratory setting.
Waste Segregation:
Proper segregation of waste is the first and most critical step to ensure compliant disposal and prevent accidental chemical reactions.[2] All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials, flasks).
-
Contaminated consumables (e.g., absorbent paper, wipes, bench protectors).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] This container should be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste".
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated cell culture media) in a separate, sealed, and shatter-resistant container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with a suitable solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[2]
-
For Solid Spills: Carefully clean up the solid material, avoiding dust generation. Use wet paper towels to gently wipe the area. All cleaning materials must be disposed of as hazardous waste.
Container Labeling:
Accurate and thorough labeling of waste containers is a regulatory requirement and is essential for safety.[2] All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste" or "Cytotoxic Waste".[1]
-
The full chemical name: "this compound".[1]
-
The concentration (if applicable).[1]
-
The date of accumulation.[1]
-
The name of the principal investigator or research group.[1]
Storage:
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste. They will ensure that the waste is managed in accordance with all local, state, and federal regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling FKBP12 PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of FKBP12 PROTAC RC32.
This document provides crucial safety and logistical information for the laboratory use of this compound, a potent degrader of the FKBP12 protein. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
Immediate Safety Information
This compound is a research-grade chemical compound. While a specific Safety Data Sheet (SDS) for RC32 may not be publicly available, general safety precautions for potent, biologically active small molecules should be strictly followed. All materials that come into contact with RC32 should be treated as hazardous waste.
Personal Protective Equipment (PPE)
A comprehensive approach to safety begins with the correct use of Personal Protective Equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the PROTAC. |
| Protective Clothing | A lab coat must be worn at all times when handling the compound. | Protects from spills and contamination of personal clothing. |
| Respiratory Protection | All handling of solid RC32 and its solutions should be conducted within a certified chemical fume hood. | Prevents the inhalation of airborne particles or aerosols. |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and consistency throughout the experimental process.
Experimental Protocols
Preparation of Stock Solutions
-
Preparation : All handling of the solid compound should be performed in a chemical fume hood.
-
Dissolution : Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.
-
Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
In Vitro Cell Treatment
-
Cell Seeding : Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution : Dilute the stock solution of RC32 to the final desired concentration in cell culture medium.
-
Cell Treatment : Replace the existing medium with the medium containing RC32.
-
Incubation : Incubate the cells for the desired time period (e.g., 12 hours) to allow for protein degradation.
-
Harvesting : After incubation, harvest the cells for downstream analysis (e.g., Western blotting).
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, lab coats) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste : Collect all liquid waste containing RC32 (e.g., unused stock solutions, cell culture media) in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), the date, and the principal investigator's name.
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
Final Disposal
-
Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule that induces the degradation of the FKBP12 protein. It functions by simultaneously binding to FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.
FKBP12 is a known regulator of several signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) pathways, as well as the mTOR pathway. By degrading FKBP12, RC32 can modulate these pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
